molecular formula C59H116NO17P B12425274 m-PEG8-DSPE

m-PEG8-DSPE

Cat. No.: B12425274
M. Wt: 1142.5 g/mol
InChI Key: JGMUKQZJJIKQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-PEG8-DSPE is a heterobifunctional PEG linker that integrates a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) moiety with a hydrophilic methoxy-capped polyethylene glycol (PEG) chain. This structure is foundational for constructing advanced nanocarriers like stealth liposomes. The DSPE lipid anchor readily incorporates into lipid bilayers, while the PEG chain creates a protective "stealth" layer that reduces opsonization and extends circulation time by minimizing clearance by the reticuloendothelial system (RES) . This prolonged circulation enhances the passive targeting of therapeutic agents to target sites through the Enhanced Permeability and Retention (EPR) effect. The utility of this compound in drug delivery is well-documented. Its hydrophobic DSPE domain facilitates the encapsulation and stabilization of hydrophobic drugs , and its PEGylation is critical for reducing toxicity and improving the biocompatibility of nanocarriers in vitro . Furthermore, DSPE-PEG-based liposomes have been shown to combat multi-drug resistant bacteria, significantly lowering the minimum inhibitory concentration (MIC) of encapsulated antibiotics against resistant strains of E. coli and K. pneumoniae . Beyond lipid-based delivery, this compound also serves as a critical component in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), functioning as a flexible PEG-based linker that connects a target-protein ligand to an E3 ubiquitin ligase recruiter . This application highlights the compound's versatility in facilitating targeted protein degradation, an emerging therapeutic strategy. This product is supplied for research applications and is For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans.

Properties

Molecular Formula

C59H116NO17P

Molecular Weight

1142.5 g/mol

IUPAC Name

[3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C59H116NO17P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-58(62)74-54-56(77-59(63)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)55-76-78(64,65)75-39-37-60-57(61)36-38-67-42-43-69-46-47-71-50-51-73-53-52-72-49-48-70-45-44-68-41-40-66-3/h56H,4-55H2,1-3H3,(H,60,61)(H,64,65)

InChI Key

JGMUKQZJJIKQCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to m-PEG8-DSPE: Structure, Synthesis, and Applications in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to m-PEG8-DSPE

Methoxy-polyethylene glycol (8)-1,2-distearoyl-sn-glycero-3-phosphoethanolamine (this compound) is a phospholipid-polyethylene glycol (PEG) conjugate that has garnered significant attention in the field of drug delivery. It is an amphiphilic polymer, possessing both a hydrophobic tail (DSPE) and a hydrophilic head (m-PEG8), which allows it to self-assemble in aqueous environments. This property makes it a critical component in the formation of various drug delivery systems, such as liposomes and micelles. The incorporation of this compound into these nanocarriers offers several advantages, including improved drug solubility, prolonged systemic circulation time, and reduced immunogenicity.[1] These "stealth" characteristics are crucial for enhancing the therapeutic efficacy of encapsulated drugs, particularly in applications like cancer therapy and gene delivery.

Core Concepts: The Structure of this compound

The unique properties of this compound stem from its distinct molecular architecture. It is comprised of three key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): This is a phospholipid that forms the hydrophobic anchor of the molecule. The two stearoyl fatty acid chains are long, saturated hydrocarbon chains that readily integrate into the lipid bilayers of liposomes or the core of micelles.

  • Polyethylene Glycol (PEG): A hydrophilic polymer chain consisting of eight repeating units of ethylene glycol. This PEG chain forms a hydrated layer on the surface of the nanocarrier, which sterically hinders the adsorption of opsonins (plasma proteins), thereby preventing recognition and clearance by the reticuloendothelial system (RES).

  • Methoxy (m) Cap: The PEG chain is terminated with a methoxy group (-OCH3). This capping prevents potential cross-linking reactions and ensures the PEG chain remains inert.

The combination of these components results in a molecule that can effectively encapsulate hydrophobic drugs within a stable, biocompatible nanocarrier with an extended circulation half-life.

Synthesis_Workflow Reactants mPEG8-NHS Ester + DSPE + Triethylamine in DCM Reaction Stir at Room Temperature (12-24 hours) Reactants->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Purification Purification (Column Chromatography or Dialysis) Evaporation->Purification Lyophilization Lyophilization Purification->Lyophilization Product This compound (Pure Product) Lyophilization->Product Liposome_Preparation_Workflow Lipid_Dissolution Dissolve Lipids (and hydrophobic drug) in Organic Solvent Film_Formation Thin-Film Formation (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration Hydration with Aqueous Buffer (and hydrophilic drug) Film_Formation->Hydration MLVs Formation of Multilamellar Vesicles (MLVs) Hydration->MLVs Size_Reduction Size Reduction (Sonication or Extrusion) MLVs->Size_Reduction ULVs Formation of Unilamellar Vesicles (ULVs) Size_Reduction->ULVs Purification Purification of Liposomes ULVs->Purification Characterization Characterization (Size, Zeta Potential, etc.) Purification->Characterization In_Vivo_Fate_of_Liposomes cluster_conventional Conventional Liposome cluster_stealth This compound Liposome (Stealth) Conventional_Liposome Conventional Liposome Opsonization Opsonization by Plasma Proteins Conventional_Liposome->Opsonization RES_Uptake Rapid Uptake by Reticuloendothelial System (RES) Opsonization->RES_Uptake Short_Circulation Short Circulation Time RES_Uptake->Short_Circulation Stealth_Liposome This compound Liposome Reduced_Opsonization Reduced Opsonization Stealth_Liposome->Reduced_Opsonization Evades_RES Evasion of RES Reduced_Opsonization->Evades_RES Long_Circulation Prolonged Circulation Time Evades_RES->Long_Circulation EPR_Effect Enhanced Permeation and Retention (EPR) Effect in Tumors Long_Circulation->EPR_Effect

References

An In-depth Technical Guide to m-PEG8-DSPE: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG8-DSPE, or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8], is a phospholipid-polymer conjugate that has garnered significant attention in the field of drug delivery. This amphiphilic molecule consists of a hydrophobic tail composed of two stearoyl fatty acid chains (DSPE) and a hydrophilic head group comprised of a short, eight-unit polyethylene glycol (PEG) chain with a terminal methoxy group. This unique structure allows this compound to self-assemble in aqueous environments, forming micelles or incorporating into lipid bilayers of liposomes. The presence of the PEG chain provides a "stealth" characteristic to nanoparticles, reducing recognition by the reticuloendothelial system and prolonging circulation time in the body. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Core Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in formulating drug delivery systems. These properties influence the stability, morphology, and in vivo behavior of the resulting nanoparticles.

PropertyValueReference(s)
Molecular Weight 1142.6 g/mol [1]
Chemical Formula C₅₉H₁₁₆NO₁₇P[1]
Physical State White to off-white solid
Purity Typically >95%[1]
Storage Conditions -20°C[1]
Solubility The hydrophilic PEG linker increases water solubility. A related compound, DSPE-PEG8-Mal, is soluble in DMSO, DCM, and DMF.[1]
Critical Micelle Concentration (CMC) Expected to be in the micromolar (µM) range. CMC for DSPE-PEG conjugates generally increases with longer PEG chain lengths. For example, DSPE-PEG2000 has a CMC of approximately 10–20 µM in water.

Experimental Protocols

The following are detailed methodologies for common experiments involving this compound, particularly in the formulation of liposomes for drug delivery.

Protocol 1: Formulation of Liposomes using the Thin-Film Hydration Method

This protocol describes the preparation of unilamellar liposomes incorporating this compound using the well-established thin-film hydration technique followed by extrusion.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

  • Thin-Film Formation: Evaporate the chloroform using a rotary evaporator under reduced pressure. To ensure complete removal of the organic solvent, maintain the flask at a temperature above the phase transition temperature of the lipids (for DSPC, this is ~55°C) and apply a gentle stream of nitrogen gas. Finally, dry the lipid film under vacuum for at least 2 hours. A thin, uniform lipid film should be visible on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with the chosen aqueous buffer by adding the buffer to the flask and agitating it. The hydration temperature should be kept above the lipid phase transition temperature. Vortexing or gentle shaking will facilitate the formation of multilamellar vesicles (MLVs).

  • Size Homogenization (Extrusion): To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. This is achieved by passing the suspension multiple times (e.g., 11 times) through a polycarbonate membrane of a specific pore size (e.g., 100 nm) using a mini-extruder. The extrusion should also be performed at a temperature above the lipid phase transition temperature.

  • Optional Freeze-Thaw Cycles: To potentially increase encapsulation efficiency, especially for water-soluble drugs, the liposome suspension can be subjected to several freeze-thaw cycles prior to extrusion. This is done by alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath.

Protocol 2: Remote Loading of Doxorubicin into Liposomes

This protocol details the active loading of the chemotherapeutic drug doxorubicin into pre-formed liposomes using a transmembrane ammonium sulfate gradient.

Materials:

  • Pre-formed liposomes (prepared as in Protocol 1, with the hydration buffer containing 250 mM ammonium sulfate)

  • Doxorubicin hydrochloride

  • HEPES buffered saline (HBS), pH 7.4

  • Sephadex G-50 column or dialysis system

  • Water bath

Procedure:

  • Establishment of a Transmembrane Gradient: The liposomes are initially prepared with an internal solution of ammonium sulfate. To create a gradient, the external ammonium sulfate must be removed. This is typically done by dialysis against HBS or by using a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with HBS.

  • Drug Incubation: Add the doxorubicin-HCl solution to the liposome suspension at a specific drug-to-lipid ratio (e.g., 1:10 w/w).

  • Active Loading: Incubate the mixture at an elevated temperature (e.g., 60°C) for approximately 1 hour. During this incubation, the uncharged ammonia (NH₃) diffuses out of the liposome, leaving behind protons (H⁺) which, along with the sulfate ions, create an acidic interior. The weakly basic doxorubicin, which is initially outside the liposome, is uncharged at the neutral external pH and can therefore cross the lipid bilayer. Once inside the acidic core of the liposome, the doxorubicin becomes protonated and charged, effectively trapping it within the vesicle where it precipitates as a sulfate salt.

  • Purification: Remove any unencapsulated doxorubicin from the liposome suspension using a Sephadex G-50 column or dialysis.

  • Characterization: The final liposomal formulation should be characterized for its size, zeta potential (surface charge), and drug encapsulation efficiency.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound in drug delivery.

G cluster_0 Targeted Liposome Delivery Liposome HER2-Targeted Liposome (with this compound) Receptor HER2 Receptor Liposome->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Internalization Endosome Endosome Endocytosis->Endosome Release Drug Release (e.g., Doxorubicin) Endosome->Release Acidification Nucleus Nucleus Release->Nucleus DNA Intercalation Apoptosis Cell Death (Apoptosis) Nucleus->Apoptosis

Caption: Signaling pathway of a HER2-targeted liposome.

G cluster_workflow Experimental Workflow Start Start Lipid_Mixing 1. Lipid Mixing (DSPC, Cholesterol, this compound) Start->Lipid_Mixing Film_Formation 2. Thin-Film Hydration Lipid_Mixing->Film_Formation Hydration 3. Hydration with Ammonium Sulfate Film_Formation->Hydration Extrusion 4. Extrusion (Size Homogenization) Hydration->Extrusion Gradient_Formation 5. Gradient Formation (Removal of External (NH4)2SO4) Extrusion->Gradient_Formation Drug_Loading 6. Doxorubicin Loading Gradient_Formation->Drug_Loading Purification 7. Purification (Removal of Free Drug) Drug_Loading->Purification Characterization 8. Characterization (Size, Zeta, Encapsulation) Purification->Characterization End Final Formulation Characterization->End

Caption: Workflow for targeted liposome formulation.

Conclusion

This compound is a versatile and valuable component in the development of advanced drug delivery systems. Its well-defined structure and amphiphilic nature enable the formulation of stable, long-circulating nanoparticles capable of encapsulating a variety of therapeutic agents. The protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at harnessing the full potential of this compound in creating more effective and targeted therapies. As the field of nanomedicine continues to evolve, the rational design of delivery vehicles using components like this compound will be paramount to translating innovative therapeutic concepts into clinical realities.

References

The Pivotal Role of m-PEG8-DSPE in Advanced Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of nanotechnology in medicine has revolutionized the landscape of drug delivery, offering novel ways to enhance therapeutic efficacy while minimizing side effects. Central to this advancement is the development of sophisticated nanocarriers, such as liposomes and nanoparticles, which can encapsulate therapeutic agents and deliver them to specific sites within the body. A key component in the design of these delivery systems is the surface modification of these carriers to control their interaction with the biological environment. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene glycol (PEG) has emerged as a critical excipient in this context. This technical guide provides an in-depth exploration of the role of a specific, monodisperse PEGylated lipid, m-PEG8-DSPE, in drug delivery systems. We will delve into its physicochemical properties, its function in enhancing drug stability and circulation time, and its application in targeted drug delivery, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

The Structure and Function of this compound

This compound is an amphiphilic molecule composed of three key components:

  • 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid with two saturated 18-carbon stearoyl acyl chains. The hydrophobic nature of these chains allows for stable insertion into the lipid bilayer of liposomes or the hydrophobic core of nanoparticles.

  • Polyethylene Glycol (PEG): A hydrophilic and biocompatible polymer. The "8" in this compound denotes a monodisperse chain of eight ethylene glycol units. This PEG chain extends from the surface of the nanocarrier into the aqueous environment.

  • Methoxy (m) group: A methoxy cap at the terminus of the PEG chain prevents non-specific interactions and cross-linking.

The primary function of incorporating this compound into drug delivery systems is to create a "stealth" effect. The hydrophilic PEG chains form a protective layer on the surface of the nanocarrier, which sterically hinders the adsorption of opsonin proteins from the bloodstream. This opsonization process would otherwise mark the nanocarriers for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. By reducing opsonization, this compound significantly prolongs the circulation half-life of the drug carrier, allowing for greater accumulation at the target site.

Physicochemical Properties and Their Impact on Drug Delivery

The incorporation of this compound into liposomes and nanoparticles influences several key physicochemical properties that are critical for their performance as drug delivery vehicles. The length of the PEG chain is a particularly important parameter. While longer PEG chains (e.g., PEG2000) have been traditionally used to achieve a pronounced stealth effect, shorter chains like PEG8 offer a unique balance of properties.

Table 1: Comparative Physicochemical Properties of PEGylated Nanoparticles with Varying PEG Chain Lengths

PropertyShort PEG Chain (e.g., PEG8)Long PEG Chain (e.g., PEG2000)Reference(s)
Hydrodynamic Size (nm) Smaller increase in size compared to non-PEGylated particles.Larger increase in size.[1]
Zeta Potential (mV) Moderate reduction in surface charge.Significant shielding of surface charge, approaching neutrality.[1][2]
Stability Provides good colloidal stability, preventing aggregation.Offers excellent colloidal stability.[3]
Drug Loading Efficiency (%) Generally high, with minimal interference from the shorter PEG chain.Can sometimes slightly decrease loading of certain drugs due to steric hindrance.[4]
Drug Release Rate May allow for a slightly faster drug release compared to longer PEG chains.Can lead to a more sustained release profile.
Cellular Uptake The shorter PEG chain may result in less inhibition of cellular uptake compared to longer chains, which can be advantageous for targeting.Can significantly reduce non-specific cellular uptake, but may also hinder targeted uptake if the targeting ligand is masked.

Note: The values presented are generalized from multiple studies and can vary depending on the specific nanoparticle composition, drug, and formulation method.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the development and characterization of drug delivery systems. Below are representative protocols for the formulation and characterization of liposomes incorporating this compound.

Protocol 1: Formulation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes encapsulating a hydrophilic drug.

Materials:

  • Main structural lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Organic solvent (e.g., Chloroform:Methanol mixture)

  • Hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and this compound in the organic solvent in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the lipids (e.g., 60-65 °C).

    • A thin, uniform lipid film should form on the wall of the flask.

    • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated. The hydration is performed by vortexing the flask at a temperature above the lipid phase transition temperature for 30-60 minutes. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder maintained at a temperature above the lipid phase transition temperature.

  • Purification:

    • Remove unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis against the hydration buffer.

Protocol 2: Characterization of Liposomes

1. Size and Zeta Potential:

  • Measure the hydrodynamic diameter and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).

  • Determine the surface charge (zeta potential) by electrophoretic light scattering.

2. Encapsulation Efficiency and Drug Loading:

  • Disrupt the purified liposomes using a suitable detergent (e.g., Triton X-100).

  • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    • EE (%) = (Amount of encapsulated drug / Total amount of drug used) x 100

    • DL (%) = (Amount of encapsulated drug / Total weight of liposomes) x 100

3. In Vitro Drug Release:

  • Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and a more acidic pH 5.5 to simulate the tumor microenvironment) at 37 °C with constant stirring.

  • At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the samples using an appropriate analytical method.

Signaling Pathways and Delivery Mechanisms

The interaction of this compound-modified nanocarriers with cells and their journey to the target site are governed by complex biological pathways.

Cellular Uptake Mechanisms

PEGylated nanoparticles are typically internalized by cells through various endocytic pathways. The specific mechanism can depend on the cell type, the nanoparticle's physicochemical properties, and the presence of targeting ligands.

Cellular_Uptake cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PEGylated_Nanoparticle This compound Nanoparticle Clathrin_Coated_Pit Clathrin-Coated Pit PEGylated_Nanoparticle->Clathrin_Coated_Pit Clathrin-Mediated Endocytosis Caveolae Caveolae PEGylated_Nanoparticle->Caveolae Caveolae-Mediated Endocytosis Macropinosome Macropinosome PEGylated_Nanoparticle->Macropinosome Macropinocytosis Endosome Endosome Clathrin_Coated_Pit->Endosome Caveolae->Endosome Macropinosome->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape Lysosome->Drug_Release Degradation & Release EPR_Effect cluster_blood Blood Vessel cluster_tumor Tumor Tissue Nanoparticles_in_Blood This compound Nanoparticles in Circulation Leaky_Vasculature Leaky Tumor Vasculature (Fenestrations) Nanoparticles_in_Blood->Leaky_Vasculature Extravasation Tumor_Interstitium Tumor Interstitium (Nanoparticle Accumulation) Leaky_Vasculature->Tumor_Interstitium Tumor_Cells Tumor Cells Tumor_Interstitium->Tumor_Cells Cellular Uptake Experimental_Workflow Formulation Nanoparticle Formulation (with this compound) Drug_Loading Drug Loading Formulation->Drug_Loading Characterization Physicochemical Characterization (Size, Zeta, EE%, DL%) Drug_Loading->Characterization In_Vitro_Release In Vitro Drug Release Study Characterization->In_Vitro_Release In_Vitro_Cellular_Studies In Vitro Cellular Studies (Uptake, Cytotoxicity) Characterization->In_Vitro_Cellular_Studies In_Vivo_Studies In Vivo Animal Studies (Pharmacokinetics, Biodistribution, Efficacy) In_Vitro_Cellular_Studies->In_Vivo_Studies Data_Analysis Data Analysis and Conclusion In_Vivo_Studies->Data_Analysis

References

An In-Depth Technical Guide to m-PEG8-DSPE Applications in mRNA Vaccine Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) vaccines represents a paradigm shift in vaccinology, offering rapid development timelines and a high degree of flexibility in targeting emerging infectious diseases. The success of these vaccines is intrinsically linked to the development of effective delivery systems, with lipid nanoparticles (LNPs) emerging as the clinical standard. These LNPs are meticulously engineered multi-component systems designed to protect the fragile mRNA payload and facilitate its efficient delivery into target cells. A critical component of these formulations is the PEGylated lipid, which plays a pivotal role in the stability, circulation time, and overall performance of the vaccine. This technical guide focuses on a specific PEGylated lipid, m-PEG8-DSPE, and its applications in the delivery of mRNA vaccines. We will delve into its structural significance, provide detailed experimental protocols for formulation and characterization, present available quantitative data, and visualize key biological and experimental workflows.

The Role of this compound in Lipid Nanoparticles

Lipid nanoparticles for mRNA delivery are typically composed of four key components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[1][2]

  • Ionizable Cationic Lipid: This component is crucial for encapsulating the negatively charged mRNA through electrostatic interactions at an acidic pH during formulation and for facilitating endosomal escape within the target cell.

  • Helper Phospholipid: Typically a neutral lipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), it contributes to the structural integrity of the nanoparticle.[3]

  • Cholesterol: This steroid molecule modulates membrane fluidity and stability, contributing to the overall structure and integrity of the LNP.[4]

  • PEGylated Lipid: This component, such as this compound, consists of a lipid anchor (DSPE) and a hydrophilic polyethylene glycol (PEG) chain. The PEG chain forms a hydrated layer on the surface of the LNP, providing several key advantages.[5]

This compound: Structure and Significance

The nomenclature "this compound" describes its structure:

  • m: Indicates a methoxy group capping the terminus of the PEG chain.

  • PEG8: Refers to a polyethylene glycol chain with eight repeating ethylene glycol units. This is a relatively short PEG chain.

  • DSPE: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine, a phospholipid that serves as the lipid anchor, inserting into the lipid bilayer of the nanoparticle.

The length of the PEG chain is a critical parameter influencing the in vivo behavior of LNPs. Longer PEG chains (e.g., PEG2000) provide a "stealth" effect, prolonging circulation time by reducing opsonization and clearance by the mononuclear phagocyte system. However, this extended shielding can also hinder cellular uptake and endosomal escape, a phenomenon known as the "PEG dilemma".

Conversely, shorter PEG chains, like the PEG8 in this compound, are hypothesized to be shed more rapidly from the LNP surface upon administration. This "de-shielding" can expose the underlying lipids, promoting interaction with target cells and facilitating endosomal escape, which is crucial for the mRNA to reach the cytoplasm and be translated into the target antigen. Studies have shown that LNPs formulated with PEG lipids that have shorter lipid tails (like DMG-PEG with C14 tails) can readily detach from the LNP surface, enhancing cellular uptake and mRNA release. While DSPE has longer C18 tails, the short PEG8 chain of this compound is expected to have a similar effect on de-shielding dynamics.

Quantitative Data on LNP Formulations

The physicochemical properties of LNPs are critical quality attributes that determine their in vivo performance. The following tables summarize representative quantitative data for LNP formulations, highlighting the impact of composition on key parameters. While specific data for this compound is limited in publicly available literature, the data for other DSPE-PEG variants provide valuable context.

Ionizable LipidHelper LipidCholesterolPEG-LipidMolar RatioParticle Size (nm)PDIEncapsulation Efficiency (%)Reference
DLin-MC3-DMADSPCCholesterolDSPE-PEG2k-Amine50:10:38.5:1.5< 90< 0.21> 94.8
DLin-MC3-DMADSPCCholesterolDSPE-PEG2k-Carboxy-NHS50:10:38.5:1.5< 90< 0.21> 94.8
DLin-MC3-DMADSPCCholesterolDSPE-PEG2k-Carboxylic acid50:10:38.5:1.5< 90< 0.21> 94.8
C12-200DOPECholesterolDMG-PEG200040:10:48.5:1.5~180-230N/A>90% (inferred)

Table 1: Physicochemical Properties of LNP Formulations with Varying PEG-Lipids. PDI: Polydispersity Index. N/A: Not Available.

PEG-LipidMolar Content (%)Encapsulation Efficiency (%)In Vivo EfficacyAnti-PEG Antibody ResponseReference
DSPE-PEG (C18 tails)> 3.0Significantly ReducedLower Vaccination EfficacyHigher
C8-Ceramide-PEGN/AN/AComparable to ALC-0159Lower
C16-Ceramide-PEGN/AN/AComparable to ALC-0159Higher
ALC-0159 (C14 tails)N/AN/AHighLower

Table 2: Impact of PEG-Lipid Type and Content on LNP Performance. N/A: Not Available.

Experimental Protocols

In Vitro Transcription of mRNA

Objective: To synthesize high-quality, capped, and polyadenylated mRNA encoding the antigen of interest.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.

  • T7 RNA Polymerase

  • Ribonucleoside triphosphates (ATP, GTP, CTP, and a modified uridine, e.g., N1-methylpseudouridine-5'-triphosphate)

  • Cap analog (e.g., CleanCap® reagent)

  • RNase inhibitor

  • DNase I

  • Purification system (e.g., magnetic beads, chromatography, or LiCl precipitation)

  • Nuclease-free water and buffers

Procedure:

  • Reaction Setup: In a nuclease-free tube, combine the linearized DNA template, ribonucleoside triphosphates, cap analog, T7 RNA polymerase, and RNase inhibitor in the appropriate transcription buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture to digest the plasmid DNA template. Incubate at 37°C for 30 minutes.

  • Purification: Purify the synthesized mRNA to remove enzymes, unincorporated nucleotides, and DNA fragments. This can be achieved through various methods:

    • Magnetic Bead Purification: Use streptavidin-coated magnetic beads to capture biotinylated DNA templates, allowing for the separation of the mRNA.

    • Chromatography: Employ size-exclusion or anion-exchange chromatography for large-scale purification.

    • Lithium Chloride (LiCl) Precipitation: A common laboratory-scale method to precipitate RNA.

  • Quality Control: Assess the integrity and purity of the mRNA using gel electrophoresis, and quantify the concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay.

LNP Formulation via Microfluidic Mixing

Objective: To encapsulate the synthesized mRNA into lipid nanoparticles with controlled size and high efficiency.

Materials:

  • This compound and other lipid components (ionizable lipid, helper lipid, cholesterol) dissolved in ethanol.

  • Synthesized mRNA dissolved in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr™).

  • Dialysis cassettes (10 kDa MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare Lipid Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and this compound in 100% ethanol to the desired molar ratios. A common starting molar ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).

  • Prepare mRNA Solution: Dilute the purified mRNA in the acidic aqueous buffer.

  • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and mount them on the microfluidic device's pump system. Set the flow rate ratio (aqueous:ethanolic) typically to 3:1. The rapid mixing within the microfluidic chip leads to a change in solvent polarity, inducing the self-assembly of the lipids around the mRNA to form LNPs.

  • Dialysis: Immediately after formation, dialyze the LNP suspension against PBS (pH 7.4) overnight to remove the ethanol and raise the pH, resulting in a stable, neutral-charged nanoparticle suspension.

  • Concentration: If necessary, concentrate the LNP formulation using centrifugal filter units.

LNP Characterization

Objective: To determine the critical quality attributes of the formulated LNPs.

a) Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Procedure:

  • Dilute a small aliquot of the LNP suspension in PBS.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size (Z-average diameter) and PDI using a DLS instrument. Aim for a particle size between 80-120 nm and a PDI below 0.2 for optimal vaccine performance.

b) Encapsulation Efficiency by RiboGreen Assay

Procedure:

  • Prepare a Standard Curve: Create a series of known mRNA concentrations in TE buffer.

  • Sample Preparation: Prepare two sets of LNP dilutions in a 96-well plate.

    • Set 1 (Intact LNPs): Dilute LNPs in TE buffer to measure the amount of unencapsulated ("free") mRNA.

    • Set 2 (Lysed LNPs): Dilute LNPs in TE buffer containing a surfactant (e.g., 0.5% Triton X-100) to disrupt the nanoparticles and measure the total mRNA.

  • Add RiboGreen Reagent: Add the RiboGreen reagent to all wells. This dye fluoresces upon binding to RNA.

  • Measure Fluorescence: Read the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Calculate Encapsulation Efficiency (EE): EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

Signaling Pathway: Cellular Uptake and Endosomal Escape of mRNA-LNP

Cellular_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Antigen Presenting Cell) cluster_endocytosis Endocytosis cluster_endosome Endosomal Pathway cluster_cytoplasm Cytoplasm cluster_presentation Antigen Presentation LNP mRNA-LNP (this compound) Endocytosis Clathrin-mediated Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Maturation mRNA mRNA EarlyEndosome->mRNA Endosomal Escape (facilitated by ionizable lipid at low pH) Lysosome Lysosome (pH < 5.0) LateEndosome->Lysosome Fusion LateEndosome->mRNA Lower efficiency escape Degradation Degradation Lysosome->Degradation mRNA Degradation Ribosome Ribosome mRNA->Ribosome Translation Antigen Antigen (e.g., Spike Protein) Ribosome->Antigen MHC MHC Class I / II Presentation Antigen->MHC Processing ImmuneCell Immune Response MHC->ImmuneCell T-Cell Activation

Caption: Cellular uptake and endosomal escape pathway of an mRNA-LNP vaccine.

Experimental Workflow: mRNA Vaccine Development and Evaluation

Vaccine_Workflow cluster_design Phase 1: Design & Synthesis cluster_formulation Phase 2: Formulation & Characterization cluster_invitro Phase 3: In Vitro Evaluation cluster_invivo Phase 4: In Vivo Preclinical Studies A Antigen Sequence Selection & Optimization B Plasmid DNA Template Production A->B C In Vitro Transcription of mRNA B->C D LNP Formulation (Microfluidics) C->D E Physicochemical Characterization D->E H Cell Culture Transfection D->H F Particle Size (DLS) PDI, Zeta Potential E->F G Encapsulation Efficiency (RiboGreen Assay) E->G I Protein Expression (e.g., Western Blot, ELISA) H->I J Cytotoxicity Assays H->J K Animal Model Immunization H->K Promising Results L Immunogenicity Assessment (Antibody Titers, T-cell Response) K->L M Safety & Tolerability K->M

Caption: A typical experimental workflow for mRNA vaccine development.

Conclusion

This compound represents a strategic choice in the design of PEGylated lipids for mRNA vaccine delivery, balancing the need for particle stability with the requirement for efficient cellular uptake and endosomal escape. The shorter PEG8 chain is expected to facilitate a more rapid "de-shielding" of the LNP surface in vivo, potentially leading to enhanced immunogenicity compared to lipids with longer PEG chains. This technical guide has provided an overview of the role of this compound, presented relevant quantitative data for contextual understanding, and offered detailed, actionable protocols for the formulation and characterization of mRNA-LNP vaccines. The provided diagrams of the cellular pathway and experimental workflow offer a visual framework for understanding the critical steps involved in the mechanism of action and development of these next-generation vaccines. Further research focusing on direct comparisons of this compound with other PEGylated lipids in comprehensive preclinical and clinical studies will be invaluable in fully elucidating its potential to optimize mRNA vaccine efficacy.

References

The "Stealth" Advantage: An In-depth Technical Guide to the Mechanism of m-PEG8-DSPE in Prolonging Circulation Time

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of nanocarriers to remain in circulation for an extended period is paramount for effective drug delivery, particularly in targeting tissues with fenestrated vasculature, such as tumors, through the enhanced permeability and retention (EPR) effect. The incorporation of polyethylene glycol (PEG) derivatives, a process known as PEGylation, has been a cornerstone strategy to achieve this "stealth" property. This technical guide delves into the core mechanism by which m-PEG8-DSPE, a phospholipid-PEG conjugate with a short, eight-unit PEG chain, contributes to prolonging the circulation time of liposomes and other nanoparticles.

The "Stealth" Effect: A Hydrated Barrier Against Opsonization

The primary mechanism by which this compound prolongs circulation time is by creating a hydrophilic steric barrier on the surface of the nanocarrier. This "stealth" effect significantly reduces the adsorption of plasma proteins, a process known as opsonization. Opsonins, such as immunoglobulins and complement proteins, act as tags that mark foreign particles for recognition and rapid clearance by phagocytic cells of the mononuclear phagocyte system (MPS), primarily macrophages located in the liver and spleen.

The this compound molecule consists of two key components:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A phospholipid with two saturated 18-carbon acyl chains that securely anchors the molecule within the lipid bilayer of a liposome.

  • methoxy-polyethylene glycol (m-PEG8): A short, hydrophilic polymer chain of eight ethylene glycol units.

Once incorporated into a liposome, the DSPE anchor integrates into the lipid bilayer, while the m-PEG8 chain extends into the aqueous environment. These PEG chains create a dense, hydrated layer on the liposome's surface. This layer sterically hinders the approach and binding of opsonins, thereby preventing the first step in the clearance cascade.

While longer PEG chains (e.g., PEG2000) are known to provide a more pronounced stealth effect and longer circulation times, shorter chains like PEG8 still offer a degree of steric protection compared to non-PEGylated formulations. The choice of PEG length is often a balance between maximizing circulation time and other factors, such as target cell interaction, where a very dense and long PEG layer might hinder ligand-receptor binding in targeted therapies.

Impact on Protein Corona Formation

Upon introduction into the bloodstream, nanoparticles are immediately coated with a layer of proteins, forming what is known as the "protein corona." The composition of this corona dictates the biological identity of the nanoparticle and its subsequent fate. This compound influences the formation of the protein corona in two main ways:

  • Reduced Protein Adsorption: The primary role of the PEG layer is to minimize the overall amount of protein that binds to the nanoparticle surface.

  • Altered Corona Composition: The PEG layer can selectively influence the types of proteins that adsorb. While it reduces the binding of many opsonins, other proteins, such as certain apolipoproteins, may still associate with the PEGylated surface. The specific composition of this altered corona can influence the nanoparticle's interaction with cells and its overall pharmacokinetic profile.

Evasion of Macrophage Uptake

By minimizing opsonization, this compound-modified nanoparticles are less readily recognized by the scavenger receptors on macrophages. This reduced interaction with the MPS is the direct cause of their prolonged circulation time. The "stealth" layer effectively camouflages the nanoparticles from the body's primary clearance mechanism for foreign particulate matter.

Quantitative Data on PEG Chain Length and Circulation Time

Direct comparative pharmacokinetic data for this compound is limited in publicly available literature. However, numerous studies have investigated the effect of varying PEG chain lengths on the circulation half-life of liposomes. The general trend observed is that circulation time increases with PEG molecular weight up to a certain point (often around 2000 Da). Shorter PEG chains, such as that in this compound (molecular weight of approximately 400 Da), are expected to provide a less dramatic but still significant increase in circulation time compared to non-PEGylated liposomes.

Table 1: Expected Influence of PEG Chain Length on Liposome Pharmacokinetic Parameters (Illustrative)

ParameterNon-PEGylated LiposomesLiposomes with Short-Chain PEG (e.g., this compound)Liposomes with Long-Chain PEG (e.g., mPEG2000-DSPE)
Blood Concentration over Time Rapid decreaseSlower decreaseSlowest decrease
Circulation Half-life (t½) Short (minutes to < 1 hour)Intermediate (several hours)Long (> 24 hours)
Area Under the Curve (AUC) LowIntermediateHigh
Clearance (CL) HighIntermediateLow
Volume of Distribution (Vd) High (due to rapid tissue uptake)IntermediateLow (initially confined to circulation)
Liver and Spleen Accumulation HighModerateLow

Note: The values in this table are illustrative and can vary significantly based on the specific liposome composition, size, dose, and animal model used.

Experimental Protocols

Protocol 1: Preparation of this compound Incorporated Liposomes

This protocol describes a general method for preparing liposomes incorporating this compound using the thin-film hydration and extrusion method.

Materials:

  • Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • This compound

  • Chloroform or a suitable organic solvent mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

  • Water bath sonicator

Methodology:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol, and this compound in chloroform in a round-bottom flask at the desired molar ratio (e.g., DSPC:Cholesterol:this compound at 55:40:5).

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).

    • Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer by adding the buffer to the flask. The volume will depend on the desired final lipid concentration.

    • Incubate the flask in the water bath at a temperature above the lipid phase transition temperature for 30-60 minutes with intermittent gentle agitation (e.g., vortexing) to form multilamellar vesicles (MLVs).

  • Extrusion for Size Homogenization:

    • To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Heat the extruder to a temperature above the lipid phase transition temperature.

    • Load the MLV suspension into one of the syringes and pass it through the membrane to the other syringe.

    • Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of liposomes.

  • Purification (Optional):

    • To remove any unencapsulated material (if a drug was co-encapsulated), the liposome suspension can be purified using size exclusion chromatography (e.g., a Sephadex G-50 column) or dialysis.

Protocol 2: In Vivo Circulation Time Determination

This protocol outlines a typical procedure for assessing the pharmacokinetic profile of radiolabeled liposomes in a rodent model.

Materials:

  • Prepared this compound liposomes

  • A suitable radioactive label that can be stably incorporated into the liposomes (e.g., a lipid-chelating agent for Indium-111 or a non-exchangeable lipid label like ³H-cholesteryl hexadecyl ether).

  • Animal model (e.g., male Wistar rats or BALB/c mice)

  • Anesthesia

  • Blood collection supplies (e.g., heparinized capillary tubes or syringes)

  • Gamma counter or liquid scintillation counter

  • Microcentrifuge

Methodology:

  • Radiolabeling of Liposomes:

    • Incorporate the radioactive label into the liposome formulation during or after preparation, ensuring high labeling efficiency and stability.

    • Purify the labeled liposomes to remove any free radiolabel.

  • Animal Dosing:

    • Anesthetize the animals according to approved institutional protocols.

    • Inject a known amount of the radiolabeled liposome suspension intravenously (e.g., via the tail vein). The dose is typically based on lipid concentration (e.g., µmol lipid/kg body weight).

  • Blood Sampling:

    • At predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) after injection, collect small blood samples (e.g., 20-50 µL) from a suitable site (e.g., tail vein or saphenous vein).

    • Place the blood samples into pre-weighed tubes containing an anticoagulant.

  • Sample Processing and Radioactivity Measurement:

    • Weigh the blood samples to determine the exact volume.

    • Measure the radioactivity in each blood sample using a gamma counter (for gamma-emitting isotopes) or a liquid scintillation counter (for beta-emitting isotopes).

  • Data Analysis:

    • Calculate the percentage of the injected dose per milliliter of blood (%ID/mL) at each time point, assuming a total blood volume for the animal (e.g., typically 6-8% of body weight).

    • Plot the %ID/mL versus time on a semi-logarithmic scale.

    • Analyze the resulting pharmacokinetic curve using appropriate software to determine key parameters such as circulation half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Visualizations of Key Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

stealth_effect cluster_liposome This compound Liposome Liposome Lipid Bilayer PEG_Layer Hydrated m-PEG8 Layer (Steric Hindrance) Opsonin Opsonin (e.g., C3b) Opsonin->PEG_Layer Binding Blocked Macrophage Macrophage Opsonin->Macrophage Recognition & Phagocytosis

Caption: The "stealth" effect of this compound.

opsonization_pathway Nanoparticle Nanoparticle in Bloodstream Protein_Adsorption Protein Adsorption (Opsonization) Nanoparticle->Protein_Adsorption Opsonized_NP Opsonized Nanoparticle (Protein Corona) Protein_Adsorption->Opsonized_NP Recognition Recognition by Macrophage Receptors Opsonized_NP->Recognition Phagocytosis Phagocytosis & Clearance Recognition->Phagocytosis

Caption: The opsonization and clearance pathway for nanoparticles.

experimental_workflow Liposome_Prep 1. Liposome Preparation (with this compound) Radiolabeling 2. Radiolabeling Liposome_Prep->Radiolabeling IV_Injection 3. Intravenous Injection into Animal Model Radiolabeling->IV_Injection Blood_Sampling 4. Serial Blood Sampling IV_Injection->Blood_Sampling Radioactivity_Measure 5. Measure Radioactivity Blood_Sampling->Radioactivity_Measure PK_Analysis 6. Pharmacokinetic Analysis (t½, AUC, etc.) Radioactivity_Measure->PK_Analysis

Caption: Workflow for in vivo circulation time determination.

An In-depth Technical Guide to m-PEG8-DSPE for Solubilizing Hydrophobic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8] (m-PEG8-DSPE) for the solubilization of hydrophobic drugs. It covers the core principles of micelle formation, experimental protocols for formulation and characterization, and presents available data to inform research and development.

Introduction to this compound

This compound is an amphiphilic phospholipid-polymer conjugate. It consists of a hydrophobic tail composed of two stearic acid chains (DSPE) and a hydrophilic head group composed of a short, eight-unit monomethoxy polyethylene glycol (m-PEG8) chain. This structure allows this compound to self-assemble in aqueous environments into micelles, which are nanosized spherical structures with a hydrophobic core and a hydrophilic shell.[1] The hydrophobic core serves as a reservoir for encapsulating poorly water-soluble drugs, thereby increasing their apparent solubility and facilitating their administration.[2] The PEGylated corona provides a "stealth" effect, which can reduce protein adsorption and prolong circulation time in vivo.[1]

The short PEG chain of this compound distinguishes it from more commonly studied long-chain PEG-DSPE conjugates like DSPE-PEG2000. This shorter chain length is expected to influence key physicochemical properties such as the critical micelle concentration (CMC), micelle size, and drug-loading capacity. Generally, a shorter PEG chain leads to a lower CMC, indicating a greater tendency to form micelles at lower concentrations.[3]

Mechanism of Solubilization

The primary mechanism by which this compound solubilizes hydrophobic drugs is through their encapsulation within the hydrophobic core of the micelles. This process is thermodynamically driven by the desire of the hydrophobic drug molecules to escape the aqueous environment and associate with the lipophilic DSPE tails within the micelle core.

G cluster_0 Aqueous Environment cluster_1 Micelle Formation & Drug Encapsulation Hydrophobic Drug Hydrophobic Drug Encapsulated Drug Hydrophobic Drug Hydrophobic Drug->Encapsulated Drug Encapsulation This compound Monomers This compound Monomers Micelle Micelle (Hydrophobic Core) This compound Monomers->Micelle Self-Assembly

Figure 1: Mechanism of hydrophobic drug solubilization by this compound micelles.

Physicochemical Properties and Characterization

The successful formulation of drug-loaded this compound micelles requires careful characterization of their physicochemical properties. While specific data for this compound is limited, the following table summarizes key parameters and provides illustrative data from studies on DSPE-PEG with varying chain lengths. It is important to note that these values will differ for the m-PEG8 variant.

Table 1: Physicochemical Properties of DSPE-PEG Micelles

PropertyDescriptionRepresentative Values (DSPE-PEG2000)Technique
Critical Micelle Concentration (CMC) The concentration at which monomers begin to form micelles. A lower CMC indicates greater stability upon dilution.~1 x 10⁻⁶ M[1]Fluorescence Spectroscopy
Hydrodynamic Diameter The effective size of the micelle in solution, including the hydrophilic corona.10 - 30 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) A measure of the heterogeneity of micelle sizes. A PDI < 0.2 is generally considered acceptable.< 0.2Dynamic Light Scattering (DLS)
Zeta Potential The surface charge of the micelles, which influences their stability and interaction with biological membranes.Near neutral (-5 to +5 mV)Electrophoretic Light Scattering
Drug Loading Capacity (DLC %) The weight percentage of the drug relative to the total weight of the micelle.Drug-dependentHPLC, UV-Vis Spectroscopy
Encapsulation Efficiency (EE %) The percentage of the initial drug that is successfully encapsulated within the micelles.Drug-dependentHPLC, UV-Vis Spectroscopy

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of drug-loaded this compound micelles.

Preparation of Drug-Loaded Micelles by Thin-Film Hydration

The thin-film hydration method is a common and straightforward technique for preparing drug-loaded micelles.

G A 1. Dissolution: Dissolve this compound and hydrophobic drug in an organic solvent (e.g., chloroform). B 2. Film Formation: Evaporate the organic solvent under reduced pressure to form a thin lipid-drug film. A->B C 3. Hydration: Hydrate the film with an aqueous buffer (e.g., PBS) above the phase transition temperature of DSPE. B->C D 4. Sonication/Extrusion: Sonnicate or extrude to reduce micelle size and improve homogeneity. C->D E 5. Purification: Remove unencapsulated drug by dialysis or size exclusion chromatography. D->E

Figure 2: Workflow for preparing drug-loaded micelles via thin-film hydration.

Materials:

  • This compound

  • Hydrophobic drug

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Dissolution: Weigh the desired amounts of this compound and the hydrophobic drug and dissolve them in a suitable organic solvent in a round-bottom flask. The drug-to-lipid ratio should be optimized for each specific drug.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform film on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid-drug film with a pre-warmed aqueous buffer. The temperature should be above the phase transition temperature of the DSPE lipid chains (approximately 74°C for fully hydrated DSPE) to ensure proper micelle formation. Vortex the flask to facilitate the dispersion of the film.

  • Size Reduction: To obtain smaller and more uniform micelles, sonicate the suspension using a bath sonicator or probe sonicator, or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated drug and larger aggregates by methods such as dialysis against the aqueous buffer using a dialysis membrane with an appropriate molecular weight cutoff (MWCO) or by size exclusion chromatography.

Characterization of Micelles

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and PDI of micelles.

Materials:

  • Drug-loaded micelle suspension

  • DLS instrument

  • Cuvettes

Procedure:

  • Dilute the micelle suspension with the same aqueous buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a clean cuvette.

  • Equilibrate the sample to the desired temperature in the DLS instrument.

  • Perform the measurement according to the instrument's instructions. The software will typically provide the intensity-weighted, volume-weighted, and number-weighted size distributions, as well as the PDI.

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy can be used to quantify the amount of drug encapsulated in the micelles.

Materials:

  • Drug-loaded micelle suspension

  • A solvent that dissolves both the drug and the micelle (e.g., methanol, acetonitrile)

  • HPLC system with a suitable column and detector or a UV-Vis spectrophotometer

  • Centrifugal filter units or dialysis equipment

Procedure:

  • Separate free drug from micelles: Use a method like ultracentrifugation with a filter unit or dialysis to separate the micelle-encapsulated drug from the unencapsulated (free) drug.

  • Quantify total drug: Disrupt a known volume of the original (unseparated) micelle suspension by adding a solvent that dissolves the micelles (e.g., methanol). Quantify the total drug concentration using a pre-established calibration curve on the HPLC or UV-Vis spectrophotometer.

  • Quantify free drug: Quantify the concentration of the free drug in the filtrate or dialysate from step 1.

  • Calculate EE and DLC:

    • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading Capacity (%) = [Weight of Encapsulated Drug / (Weight of Encapsulated Drug + Weight of this compound)] x 100

In Vitro Drug Release Study

This protocol assesses the release of the encapsulated drug from the micelles over time, often under conditions that mimic the physiological environment. The dialysis method is commonly employed.

G A 1. Preparation: Place drug-loaded micelle suspension in a dialysis bag. B 2. Dialysis: Immerse the dialysis bag in a release medium (e.g., PBS with a surfactant to maintain sink conditions). A->B C 3. Sampling: At predetermined time points, withdraw aliquots from the release medium. B->C D 4. Quantification: Analyze the drug concentration in the samples using HPLC or UV-Vis spectroscopy. C->D E 5. Data Analysis: Plot cumulative drug release (%) versus time. D->E

Figure 3: Workflow for an in vitro drug release study using the dialysis method.

Materials:

  • Drug-loaded micelle suspension

  • Dialysis membrane with an appropriate MWCO

  • Release medium (e.g., PBS, pH 7.4, potentially with a small amount of surfactant like Tween 80 to maintain sink conditions)

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Transfer a known volume and concentration of the drug-loaded micelle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a larger volume of the release medium in a container. The large volume of the external medium helps to maintain sink conditions, ensuring that the concentration of released drug is negligible compared to the drug concentration inside the bag.

  • Place the container in a shaking incubator or water bath set at 37°C.

  • At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectroscopy.

  • Calculate the cumulative percentage of drug released at each time point.

Stability Studies

The long-term stability of the micelle formulation is crucial for its viability as a drug delivery system. Stability is typically assessed by monitoring changes in micelle size, PDI, and drug content over time under different storage conditions.

Materials:

  • Drug-loaded micelle suspension

  • Storage containers (e.g., glass vials)

  • DLS instrument

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Aliquot the drug-loaded micelle suspension into several storage containers.

  • Store the containers at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw a sample from each storage condition.

  • Analyze the samples for any changes in hydrodynamic diameter, PDI, and drug encapsulation efficiency as described in the characterization protocols.

  • Visual inspection for any signs of precipitation or aggregation should also be performed.

Cellular Uptake and In Vivo Pharmacokinetics

While detailed protocols are beyond the scope of this guide, it is important to consider the subsequent steps in the evaluation of this compound micelle formulations.

  • Cellular Uptake Studies: These in vitro assays are used to investigate the internalization of the drug-loaded micelles by cancer cells. This is often visualized using fluorescently labeled micelles and quantified by techniques like flow cytometry or confocal microscopy.

  • In Vivo Pharmacokinetic Studies: These studies are conducted in animal models to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the formulated drug. Key parameters such as half-life, clearance, and area under the curve (AUC) are determined to assess the impact of the micellar formulation on the drug's in vivo behavior.

Conclusion

This compound presents a promising platform for the solubilization and delivery of hydrophobic drugs. Its ability to form stable micelles with a high drug-loading potential can address the formulation challenges associated with poorly water-soluble compounds. The shorter PEG chain of this compound may offer distinct advantages in terms of micelle properties compared to longer-chain analogues, although further research is needed to fully elucidate these differences. The experimental protocols outlined in this guide provide a framework for the successful formulation, characterization, and evaluation of this compound-based drug delivery systems. As with any formulation, careful optimization and thorough characterization are paramount to achieving a safe and effective therapeutic product.

References

An In-depth Technical Guide to the Synthesis and Purification of m-PEG8-DSPE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of methoxy-polyethylene glycol (8)-distearoyl-sn-glycero-3-phosphoethanolamine (m-PEG8-DSPE), a critical component in drug delivery systems. The information presented herein is intended to equip researchers with the necessary knowledge to produce and purify this lipid-PEG conjugate for applications in liposomal and nanoparticle-based therapeutics.

Introduction

This compound is an amphiphilic polymer consisting of a hydrophobic distearoylphosphatidylethanolamine (DSPE) anchor and a hydrophilic methoxy-terminated polyethylene glycol (m-PEG) chain with eight repeating ethylene glycol units. This structure allows for its incorporation into lipid bilayers, where the DSPE moiety integrates with the lipid core, and the m-PEG chain extends into the aqueous phase. The presence of the PEG chain on the surface of liposomes or nanoparticles creates a "stealth" effect, sterically hindering opsonization and recognition by the reticuloendothelial system, thereby prolonging circulation time and improving drug delivery to target tissues. The discrete length of the PEG8 linker provides a balance of hydrophilicity and a defined spacer length, which is crucial for optimizing the stability and biological interactions of the drug carrier.

Synthesis of this compound

The synthesis of this compound is typically achieved by forming a stable amide bond between the primary amine of DSPE and an activated carboxylic acid derivative of m-PEG8. The most common strategies involve the use of an N-hydroxysuccinimide (NHS) ester-activated m-PEG8 or the in-situ activation of m-PEG8-acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS.

Synthesis via m-PEG8-NHS Ester

This is a widely used and efficient method that involves the reaction of a pre-activated m-PEG8 derivative with DSPE.

Materials:

  • m-PEG8-NHS ester

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen gas

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve DSPE (1.0 equivalent) in anhydrous dichloromethane.

  • Add triethylamine (2.0-3.0 equivalents) to the DSPE solution. This acts as a base to deprotonate the amine group of DSPE, facilitating the nucleophilic attack.

  • In a separate vial, dissolve m-PEG8-NHS ester (1.1-1.5 equivalents) in a minimal amount of anhydrous dichloromethane.

  • Slowly add the m-PEG8-NHS ester solution to the DSPE solution with continuous stirring.

  • Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of DSPE.

  • Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then subjected to purification.

Synthesis via In-situ Activation of m-PEG8-Acid

This method involves activating the carboxylic acid of m-PEG8 in the presence of DSPE.

Materials:

  • m-PEG8-acid

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen gas

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer

Procedure:

  • Dissolve m-PEG8-acid (1.1 equivalents), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the m-PEG8-NHS ester in situ.

  • In a separate flask, dissolve DSPE (1.0 equivalent) and triethylamine (2.0-3.0 equivalents) in anhydrous dichloromethane.

  • Add the DSPE solution to the activated m-PEG8-acid mixture.

  • Let the reaction stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the urea byproduct formed from EDC.

  • Wash the filtrate with a mild acid (e.g., 5% citric acid solution) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Proceed with the purification of the crude product.

Quantitative Data for Synthesis
ParameterValue/RangeNotes
Molar Ratio (m-PEG8-activated:DSPE) 1.1:1 to 1.5:1A slight excess of the PEG reagent is used to ensure complete consumption of DSPE.
Base (e.g., TEA) 2.0-3.0 equivalentsTo ensure the DSPE amine is deprotonated.
Reaction Time 12-24 hoursReaction progress should be monitored.
Temperature Room Temperature (20-25°C)
Solvent Dichloromethane, Chloroform, DMFMust be anhydrous.
Typical Yield (Crude) >80%Dependent on reaction conditions and scale.
Purity (Commercial Products) >95%[1][2]Purity after chromatographic purification.

Purification of this compound

Purification is a critical step to remove unreacted starting materials (DSPE and m-PEG8 derivative), coupling reagents, and byproducts. The choice of purification method depends on the scale of the synthesis and the physicochemical properties of the impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique suitable for purifying this compound, separating molecules based on their hydrophobicity.

Instrumentation and Reagents:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, suitable dimensions for the sample load)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample solvent: A mixture of Mobile Phase A and B or another suitable solvent.

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Dissolve the crude this compound in a minimal amount of the sample solvent.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the column.

  • Elute the compounds using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-40 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the amide bond or based on the chromophores of the molecule). This compound, being more hydrophobic than the unreacted m-PEG8 derivative, will have a longer retention time.

  • Collect fractions corresponding to the product peak.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It is particularly effective for removing smaller impurities like unreacted m-PEG8 derivatives and coupling reagents from the larger this compound product.

Instrumentation and Reagents:

  • Chromatography system (e.g., FPLC or HPLC)

  • SEC column with an appropriate fractionation range (e.g., Sephadex G-25, Sephacryl, or similar)

  • Mobile Phase: A buffer in which the product is soluble, e.g., Phosphate Buffered Saline (PBS) or an organic solvent mixture.

Procedure:

  • Equilibrate the SEC column with the chosen mobile phase.

  • Dissolve the crude product in the mobile phase.

  • Apply the sample to the column.

  • Elute the sample with the mobile phase at a constant flow rate.

  • Collect fractions. The this compound will elute in the earlier fractions, while smaller impurities will elute later.

  • Analyze the fractions for the presence of the product and purity.

  • Pool the pure fractions and recover the product.

Quantitative Data for Purification
ParameterRP-HPLCSEC
Stationary Phase C18 SilicaPorous polymer or silica-based beads
Mobile Phase Water/Acetonitrile with 0.1% TFAIsocratic buffer (e.g., PBS) or organic solvent
Separation Principle HydrophobicityMolecular Size
Typical Purity Achieved >95%>90%
Key Impurities Removed Unreacted DSPE, m-PEG8-acid/esterUnreacted m-PEG8-acid/ester, salts, small byproducts

Characterization

The final product should be characterized to confirm its identity and purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ³¹P): To confirm the chemical structure, including the presence of the PEG, DSPE, and the amide linkage.

  • Analytical HPLC: To determine the purity of the final product.

Visualizations

Synthesis Workflow

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Purification mPEG_NHS m-PEG8-NHS Ester Reaction Amide Coupling (DCM, TEA, RT, 12-24h) mPEG_NHS->Reaction DSPE DSPE DSPE->Reaction Crude Crude this compound Reaction->Crude Purification Purification (RP-HPLC or SEC) Crude->Purification Pure Pure this compound Purification->Pure

Caption: Workflow for the synthesis of this compound via NHS ester coupling.

Purification Logic

purification_logic cluster_rphplc RP-HPLC Purification cluster_sec SEC Purification Crude_Mixture Crude Reaction Mixture (this compound, unreacted DSPE, unreacted m-PEG8, byproducts) RP_Column C18 Column Crude_Mixture->RP_Column Option 1 SEC_Column SEC Column Crude_Mixture->SEC_Column Option 2 RP_Elution Hydrophobic Separation RP_Column->RP_Elution RP_Fractions Collect Fractions RP_Elution->RP_Fractions Pure_Product Pure this compound RP_Fractions->Pure_Product SEC_Elution Size-Based Separation SEC_Column->SEC_Elution SEC_Fractions Collect Fractions SEC_Elution->SEC_Fractions SEC_Fractions->Pure_Product

Caption: Logical flow for the purification of this compound.

References

An In-depth Technical Guide to the Biocompatibility and Toxicity of m-PEG8-DSPE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility and toxicity profile of methoxy-polyethylene glycol (8)-distearoylphosphatidylethanolamine (m-PEG8-DSPE). As a key component in many advanced drug delivery systems, a thorough understanding of its interaction with biological systems is paramount for the development of safe and effective nanomedicines. This document synthesizes available data on its in vitro and in vivo toxicity, immunological responses, and biodistribution, supplemented with detailed experimental protocols and visual representations of key biological pathways and workflows.

While specific quantitative toxicity data for this compound is limited in publicly available literature, this guide leverages data from closely related short-chain PEG-DSPE conjugates to provide a robust assessment of its expected biocompatibility profile. This approach is based on the well-established understanding that the physicochemical properties of the PEG-lipid conjugate, such as PEG chain length, significantly influence its biological interactions.

In Vitro Biocompatibility and Toxicity

The in vitro assessment of this compound is crucial for predicting its potential cellular-level effects. Key parameters evaluated include cytotoxicity and hemolytic activity.

Cytotoxicity

Table 1: Representative Cytotoxicity Data for PEG-DSPE Formulations

FormulationCell LineAssayIC50 / ViabilityReference
PEG-DSPE-P NanoparticlesPANC02MTS> 2000 µg/ml (non-toxic)[1]
PEG-DSPE-P Nanoparticles8988TMTS~892 µg/ml (85.4% viability)[1]
DSPE-PEG-C60 MicellesL02, H9c2, GES-1Not SpecifiedLower cytotoxicity than free DOX[2]
Hemolytic Activity

Hemolysis assays evaluate the potential of a substance to damage red blood cells, a critical indicator of blood compatibility. PEGylated lipids are generally considered to have good hemocompatibility[3]. It is expected that this compound would exhibit low hemolytic activity.

Table 2: Expected Hemolytic Profile of this compound

ParameterExpected Outcome for this compoundRationale
% Hemolysis< 5% (at relevant concentrations)PEGylation is known to reduce interactions with blood components.

Immunological Response

A critical aspect of the biocompatibility of PEGylated materials is their interaction with the immune system. While PEG has long been considered immunologically inert, emerging evidence suggests that it can elicit immune responses.

Complement Activation

The complement system is a part of the innate immune system that can be activated by foreign materials, leading to inflammation and clearance of the material. This is a phenomenon known as Complement Activation-Related Pseudoallergy (CARPA). PEGylated liposomes can activate the complement system, primarily through the classical and alternative pathways. The activation is influenced by the PEG chain length and the surface charge of the nanoparticle. Shorter PEG chains, like in this compound, may lead to different complement activation profiles compared to longer chain PEGs.

Accelerated Blood Clearance (ABC) Phenomenon

Repeated administration of PEGylated nanoparticles can lead to their rapid clearance from the bloodstream, a phenomenon known as Accelerated Blood Clearance (ABC). This is mediated by the production of anti-PEG antibodies, primarily IgM, which bind to the PEGylated nanoparticles and facilitate their uptake by macrophages in the liver and spleen.

In Vivo Toxicity and Biodistribution

In vivo studies are essential to understand the systemic effects of this compound. These studies typically involve animal models to assess acute toxicity, organ-specific toxicity, and the distribution and clearance of the compound.

Acute Toxicity

Acute toxicity studies determine the short-term adverse effects of a substance. The LD50 (lethal dose, 50%) is a common metric. While a specific LD50 for this compound is not available, studies on PEG 200 have shown an LD50 of 7.5 mL/kg with intraperitoneal injections in mice. Given that this compound is a larger molecule and typically administered in formulated nanoparticles, its acute toxicity is expected to be significantly lower. Studies on PEG-coated gold nanoparticles have shown no deaths in mice at doses of 4000 µg/kg.

Biodistribution and Organ Accumulation

The biodistribution of PEG-DSPE containing nanoparticles is highly dependent on the PEG chain length and the overall particle size. Generally, PEGylation increases circulation time and leads to accumulation in organs of the reticuloendothelial system (RES), such as the liver and spleen. Shorter PEG chains, as in this compound, may result in faster clearance and different organ distribution profiles compared to longer PEG chains. Nanoparticles with approximately 15-25% surface PEG(2000) have shown the highest accumulation and longest residence time in tumors.

Table 3: Representative Biodistribution Data for PEG-DSPE Formulations in Mice

FormulationMajor Accumulation OrgansKey FindingsReference
LMDs with ~15-25% PEG(2000)Tumor, Liver, SpleenHighest tumor accumulation and residence time.
PEG-coated gold nanoparticles (5 nm and 10 nm)LiverPreferential accumulation in the liver.
PEG-coated gold nanoparticles (30 nm)SpleenPreferential accumulation in the spleen.
DSPE-PEG lipoplexes (repeated injection)LiverIncreased liver uptake after the second injection.

Cellular Uptake and Signaling Pathways

The interaction of this compound-containing nanoparticles with cells is a complex process involving various endocytic pathways and receptor interactions.

Cellular Uptake Mechanisms

PEGylated nanoparticles can be internalized by cells through several mechanisms, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway is dependent on the cell type and the physicochemical properties of the nanoparticle. The PEG layer can sterically hinder the interaction with cell surface receptors, thereby reducing cellular uptake compared to non-PEGylated counterparts.

Interaction with Scavenger Receptors

Recent studies suggest that PEGylated nanoparticles can interact with scavenger receptors on macrophages, which may be a significant driver for their uptake by these cells. This interaction appears to be independent of opsonization and triggers a low-inflammatory response.

Cellular_Uptake_of_mPEG8DSPE_Micelles cluster_macrophage Macrophage Interior Micelle This compound Micelle Bloodstream Bloodstream Micelle->Bloodstream Administration ScavengerReceptor Scavenger Receptor (e.g., SR-A, MARCO) Micelle->ScavengerReceptor Binding Macrophage Macrophage Bloodstream->Macrophage Circulation & Interaction Endocytosis Endocytosis ScavengerReceptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation DrugRelease Drug Release Endosome->DrugRelease Endosomal Escape Lysosome->DrugRelease Degradation & Release MTT_Assay_Workflow Start Start SeedCells Seed cells in 96-well plate (5,000-10,000 cells/well) Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddNP Add this compound dilutions Incubate1->AddNP Incubate2 Incubate 24/48/72h AddNP->Incubate2 AddMTT Add MTT solution (10 µL/well) Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 RemoveMedium Remove medium Incubate3->RemoveMedium AddSolubilizer Add solubilization solution (100 µL/well) RemoveMedium->AddSolubilizer Shake Shake 15 min AddSolubilizer->Shake ReadAbsorbance Read absorbance at 570 nm Shake->ReadAbsorbance End End ReadAbsorbance->End Hemolysis_Assay_Workflow Start Start PrepareRBCs Prepare 2% RBC suspension Start->PrepareRBCs AddToPlate Add RBCs and this compound to 96-well plate PrepareRBCs->AddToPlate Incubate Incubate 2h at 37°C AddToPlate->Incubate Centrifuge Centrifuge plate (800 x g, 10 min) Incubate->Centrifuge TransferSupernatant Transfer supernatant to new plate Centrifuge->TransferSupernatant ReadAbsorbance Read absorbance at 540 nm TransferSupernatant->ReadAbsorbance CalculateHemolysis Calculate % Hemolysis ReadAbsorbance->CalculateHemolysis End End CalculateHemolysis->End Complement_Activation_Assay_Workflow Start Start PrepareSamples Prepare serum/plasma, this compound, and controls in 96-well plate Start->PrepareSamples Incubate Incubate 30-60 min at 37°C PrepareSamples->Incubate StopReaction Stop reaction with EDTA Incubate->StopReaction PerformELISA Perform ELISA for C3a, C4d, Bb, SC5b-9 StopReaction->PerformELISA ReadPlate Read absorbance with plate reader PerformELISA->ReadPlate AnalyzeData Analyze data and compare to controls ReadPlate->AnalyzeData End End AnalyzeData->End

References

Methodological & Application

Application Notes and Protocols for m-PEG8-DSPE Liposome Formulation for Drug Encapsulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic therapeutic agents. The incorporation of polyethylene glycol (PEG) chains on the liposome surface, a process known as PEGylation, sterically stabilizes the nanoparticles, reducing opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time.[1][2][3] m-PEG8-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8]) is a phospholipid-PEG conjugate where a short, discrete PEG chain (8 PEG units) is attached to the headgroup of the DSPE lipid.[4] This specific PEG length offers a balance between achieving steric hindrance and minimizing potential immunogenicity sometimes associated with longer PEG chains.

These application notes provide a detailed protocol for the formulation of this compound liposomes for drug encapsulation using the thin-film hydration method followed by extrusion.[5] This method is widely used due to its simplicity and reproducibility. Protocols for the characterization of the resulting liposomes, including particle size and zeta potential analysis, determination of encapsulation efficiency, and an in vitro drug release assay, are also described in detail.

Data Presentation

Table 1: Representative Liposome Formulation Composition
ComponentMolar Ratio (%)Purpose
Phosphatidylcholine (e.g., DSPC)50 - 60Primary structural lipid, forms the bilayer.
Cholesterol35 - 45Modulates membrane fluidity and stability.
This compound1 - 5Provides steric stabilization, prolongs circulation.
DrugVariableThe active pharmaceutical ingredient to be encapsulated.

Note: The optimal molar ratio of lipids should be empirically determined for each specific drug and application.

Table 2: Physicochemical Characterization of Drug-Loaded Liposomes
ParameterTypical ValuesMethod of Analysis
Hydrodynamic Diameter (nm)80 - 150Dynamic Light Scattering (DLS).
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS).
Zeta Potential (mV)-10 to -30Electrophoretic Light Scattering (ELS).
Encapsulation Efficiency (%)> 80%Ultracentrifugation or Size Exclusion Chromatography followed by HPLC or UV-Vis.

Experimental Protocols

Liposome Formulation via Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion to achieve a defined size.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated

  • Chloroform or a suitable organic solvent mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Dissolution: Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask at the desired molar ratio (see Table 1). If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage (passive loading).

  • Film Formation: Create a thin lipid film on the inner surface of the flask by removing the organic solvent using a rotary evaporator. This should be done at a temperature above the phase transition temperature (Tc) of the lipids (for DSPC, Tc is ~55°C).

  • Drying: Further dry the lipid film under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the chosen aqueous buffer. For hydrophilic drugs that are passively loaded, the drug should be dissolved in this buffer. The hydration is performed by adding the buffer to the flask and agitating it at a temperature above the Tc of the lipids for 30-60 minutes. This process results in the formation of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional): To enhance encapsulation efficiency for some drugs, subject the MLV suspension to five freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.

  • Extrusion: To produce unilamellar vesicles (LUVs) with a uniform size distribution, extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. This should be performed at a temperature above the Tc of the lipids. Extrude the suspension 11-21 times through the membrane to ensure a narrow size distribution.

  • Purification: Remove unencapsulated drug using methods such as size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.

Active Drug Loading (Ammonium Sulfate Gradient Method)

For certain drugs, particularly weak amphipathic bases, active loading can achieve significantly higher encapsulation efficiencies.

Procedure:

  • Prepare liposomes as described in Protocol 1, but use a 250 mM ammonium sulfate solution as the hydration buffer.

  • After extrusion, remove the external ammonium sulfate by dialysis against a buffer such as HBS (pH 7.4). This creates an ammonium sulfate gradient between the inside and outside of the liposomes.

  • Add the drug (e.g., doxorubicin-HCl) to the liposome suspension at a specific drug-to-lipid ratio (e.g., 1:10 w/w).

  • Incubate the mixture at a temperature such as 60°C for 1 hour to facilitate the active loading of the drug into the liposomes.

  • Purify the liposomes to remove unencapsulated drug as described in Protocol 1.

Characterization of Liposomes

Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles to determine their hydrodynamic diameter and size distribution (Polydispersity Index - PDI). Electrophoretic Light Scattering (ELS) measures the velocity of charged particles in an electric field to determine their zeta potential, which is an indicator of surface charge and colloidal stability.

Procedure:

  • Dilute the liposome suspension in the original hydration buffer or deionized water to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a cuvette.

  • Measure the hydrodynamic diameter, PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).

  • Perform measurements in triplicate and report the average values with standard deviation.

Principle: The encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes. This is determined by separating the unencapsulated (free) drug from the liposomes and quantifying the drug in both fractions or by quantifying the total and free drug.

Procedure:

  • Separation of Free Drug: Separate the unencapsulated drug from the liposome formulation using a suitable method such as:

    • Ultracentrifugation: Pellet the liposomes at high speed (e.g., 100,000 x g for 1 hour), leaving the free drug in the supernatant.

    • Size Exclusion Chromatography (SEC): Pass the formulation through an SEC column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, free drug molecules.

  • Quantification of Drug:

    • Total Drug: Disrupt a known volume of the unpurified liposome suspension using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Quantify the total drug concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

    • Free Drug: Quantify the concentration of the drug in the supernatant (from ultracentrifugation) or the later fractions (from SEC).

  • Calculation of Encapsulation Efficiency: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Principle: A dialysis-based method is commonly used to assess the in vitro release profile of a drug from a liposomal formulation over time. The liposome formulation is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the liposomes.

Procedure:

  • Transfer a known volume of the purified drug-loaded liposome suspension into a dialysis bag (e.g., MWCO 12-14 kDa).

  • Place the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 or an acidic buffer to mimic the tumor microenvironment) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released at each time point.

Mandatory Visualizations

Liposome_Formulation_Workflow A 1. Lipid Dissolution (DSPC, Cholesterol, this compound, Lipophilic Drug) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Drying (Under Vacuum) B->C D 4. Hydration (Aqueous Buffer +/- Hydrophilic Drug) C->D E 5. Extrusion (100 nm Membrane) D->E F 6. Purification (SEC or Dialysis) E->F G Drug-Loaded this compound Liposomes F->G

Caption: Workflow for this compound liposome formulation.

Characterization_Workflow cluster_EE Start Drug-Loaded Liposomes DLS Particle Size & Zeta Potential (DLS/ELS) Start->DLS EE Encapsulation Efficiency Release In Vitro Drug Release (Dialysis) Start->Release Sep Separation of Free Drug (Ultracentrifugation/SEC) Quant Drug Quantification (HPLC/UV-Vis) Sep->Quant Calc Calculate EE% Quant->Calc

Caption: Experimental workflow for liposome characterization.

References

Application Notes and Protocols: A Step-by-Step Guide to Preparing m-PEG8-DSPE Micelles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micelles formulated from 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene glycol (PEG) are versatile nanocarriers for the delivery of poorly water-soluble drugs. The amphiphilic nature of these conjugates, possessing a hydrophobic DSPE core and a hydrophilic PEG shell, allows them to self-assemble into core-shell structures in aqueous solutions. This structure enables the encapsulation of hydrophobic therapeutic agents, enhancing their solubility, stability, and circulation time in vivo. Specifically, m-PEG8-DSPE, which features a methoxy-capped, discrete PEG linker of eight ethylene glycol units, offers a well-defined and shorter PEG chain that can influence micelle properties such as size and drug release kinetics.

These application notes provide a detailed, step-by-step guide for the preparation, characterization, and drug loading of this compound micelles.

Quantitative Data Summary

The following tables summarize typical quantitative data for DSPE-PEG micelles. It is important to note that specific values for this compound may vary and should be determined empirically. Data for longer PEG chains are provided for comparison.

Table 1: Physicochemical Properties of DSPE-PEG Micelles

ParameterDSPE-mPEG2000DSPE-PEG3000DSPE-PEG5000This compound
Critical Micelle Concentration (CMC) ~1-25 µM[1][2]0.5 - 1.5 µM[3]0.5 - 1.5 µM[3]To be determined
Hydrodynamic Diameter (Z-average) ~8-15 nm[4]Larger than DSPE-PEG2000Larger than DSPE-PEG3000To be determined
Polydispersity Index (PDI) < 0.2< 0.2< 0.2To be determined
Zeta Potential Approx. -13.7 mV to -30.1 mVNear-neutralNear-neutralTo be determined

Table 2: Drug Loading and Encapsulation Efficiency of DSPE-PEG Micelles

DrugCarrierDrug Loading Content (DLC) (%)Encapsulation Efficiency (EE) (%)
DoxorubicinDSPE-PEG-C60Not specified86.1 - 97.5
RidaforolimusDSPE-PEG20007.2 ± 0.177.5 ± 1.7
IsoliquiritigeninDSPE-PEG2000-Angiopep-27.6 ± 2.668.2 ± 6.2
Irinotecan (CPT-11)DSPE-mPEG2000Not specified90.0 ± 1.0
PaclitaxelPHIS-PEG/DSPE-PEGNot specified>90

Experimental Protocols

Protocol 1: Preparation of this compound Micelles via Thin-Film Hydration

This protocol describes the preparation of empty this compound micelles using the thin-film hydration method, a common technique for forming liposomes and micelles.

Materials:

  • This compound

  • Chloroform or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4, or other aqueous buffer

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Syringe filter (0.22 µm)

Procedure:

  • Dissolution: Dissolve a known amount of this compound in chloroform in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. This is typically done at a temperature above the lipid's phase transition temperature.

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask and agitating. The concentration should be well above the critical micelle concentration (CMC).

  • Sonication: Sonicate the suspension using a bath or probe sonicator to facilitate the formation of small, unilamellar micelles and to reduce the particle size. If using a probe sonicator, care should be taken to avoid overheating the sample.

  • Filtration: Filter the micelle solution through a 0.22 µm syringe filter to remove any large aggregates and sterilize the solution.

  • Storage: Store the prepared micelle solution at 4°C.

Protocol 2: Characterization of this compound Micelles

2.1 Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic diameter, polydispersity index (PDI), and size distribution of the micelles.

Materials:

  • Prepared this compound micelle solution

  • DLS instrument (e.g., Malvern Zetasizer)

  • Disposable cuvettes

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow the laser to warm up for 15-30 minutes.

  • Sample Preparation: Dilute the micelle solution with the same buffer used for hydration to an appropriate concentration for DLS measurement. Filter the diluted sample through a 0.22 µm syringe filter directly into a clean cuvette to remove dust particles.

  • Measurement Parameters: Set the measurement parameters in the software, including the solvent viscosity and refractive index. Set the measurement temperature, typically at 25°C, and allow the sample to equilibrate.

  • Data Acquisition: Place the cuvette in the DLS instrument and initiate the measurement. A typical measurement consists of multiple runs.

  • Data Analysis: The software will generate a report including the Z-average diameter, PDI, and size distribution plots. A PDI value below 0.2 is generally considered to indicate a monodisperse population.

2.2 Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology and size of the micelles. Negative staining is a common method for enhancing the contrast of particulate samples.

Materials:

  • Prepared this compound micelle solution

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative staining agent (e.g., 2% uranyl acetate)

  • Filter paper

  • Pipettes

Procedure:

  • Grid Preparation: Place a TEM grid on a clean surface, carbon-side up. The grid surface may be glow-discharged to render it hydrophilic.

  • Sample Application: Apply a small drop (e.g., 5 µL) of the micelle solution onto the grid and allow it to adsorb for 1-2 minutes.

  • Blotting: Carefully blot off the excess solution using the edge of a piece of filter paper.

  • Washing (Optional): To remove buffer salts that may crystallize and interfere with imaging, the grid can be washed by briefly touching it to a drop of deionized water, followed by blotting. This step should be done quickly to avoid disrupting the micelles.

  • Staining: Apply a drop of the negative staining solution to the grid for 30-60 seconds.

  • Final Blotting: Blot off the excess stain.

  • Drying: Allow the grid to air-dry completely before inserting it into the TEM.

  • Imaging: Observe the micelles under the TEM at an appropriate magnification. The micelles will appear as light objects against a dark background.

Protocol 3: Drug Loading into this compound Micelles

This protocol describes the encapsulation of a hydrophobic drug into the micelles during their formation.

Materials:

  • This compound

  • Hydrophobic drug

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Equipment from Protocol 1

  • Method for quantifying the drug (e.g., HPLC, UV-Vis spectrophotometry)

  • Centrifugal filter units (optional, for removing free drug)

Procedure:

  • Co-dissolution: Dissolve both the this compound and the hydrophobic drug in a suitable organic solvent in a round-bottom flask. The desired drug-to-lipid ratio should be determined based on the drug's properties and desired loading.

  • Film Formation and Hydration: Follow steps 2-4 from Protocol 1 to create a drug-lipid film and then hydrate it with an aqueous buffer.

  • Micelle Formation: Follow steps 5-6 from Protocol 1 (sonication and filtration) to form the drug-loaded micelles.

  • Removal of Unencapsulated Drug: Separate the drug-loaded micelles from the free, unencapsulated drug. This can be done by dialysis, gel filtration chromatography, or using centrifugal filter units.

  • Quantification of Drug Loading:

    • Determine the total amount of drug: Disrupt a known volume of the drug-loaded micelle solution by adding a solvent that dissolves both the micelles and the drug (e.g., methanol). Quantify the drug concentration using a suitable analytical method (e.g., HPLC, UV-Vis).

    • Determine the amount of free drug: Quantify the drug concentration in the filtrate or dialysate from the purification step (step 4).

    • Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

      • DLC (%) = (Mass of drug in micelles / Mass of drug-loaded micelles) x 100

      • EE (%) = (Mass of drug in micelles / Initial mass of drug) x 100

Visualizations

experimental_workflow cluster_prep Micelle Preparation cluster_char Characterization cluster_analysis Drug Loading Analysis dissolution 1. Dissolve this compound (and drug) in organic solvent film_formation 2. Form thin film via rotary evaporation dissolution->film_formation hydration 3. Hydrate film with aqueous buffer film_formation->hydration sonication 4. Sonicate to form micelles hydration->sonication filtration 5. Filter through 0.22 µm syringe filter sonication->filtration dls Dynamic Light Scattering (DLS) (Size, PDI) filtration->dls tem Transmission Electron Microscopy (TEM) (Morphology) filtration->tem purification 6. Remove unencapsulated drug filtration->purification quantification 7. Quantify encapsulated drug purification->quantification calculation 8. Calculate DLC and EE quantification->calculation

Caption: Experimental workflow for the preparation and characterization of drug-loaded this compound micelles.

EPR_effect blood_vessel Blood Vessel micelle This compound Micelle (<100 nm) leaky_vasculature Leaky Vasculature (Fenestrations) micelle->leaky_vasculature Extravasation tumor_cells Tumor Cells poor_drainage Poor Lymphatic Drainage tumor_cells->poor_drainage Retention leaky_vasculature->tumor_cells Accumulation

Caption: The Enhanced Permeability and Retention (EPR) effect facilitating passive tumor targeting of micelles.

References

Application Notes and Protocols for Targeted siRNA Delivery Using m-PEG8-DSPE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing m-PEG8-DSPE for the targeted delivery of small interfering RNA (siRNA). This document outlines the principles of formulation, detailed experimental protocols, and methods for characterization and evaluation of siRNA-loaded lipid nanoparticles (LNPs).

Introduction to this compound in siRNA Delivery

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8] (this compound) is a phospholipid-polyethylene glycol conjugate that plays a crucial role in the formulation of lipid nanoparticles for nucleic acid delivery. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor provides a stable hydrophobic component that integrates into the lipid bilayer of the nanoparticle. The short methoxy-terminated PEG chain with eight ethylene glycol units provides a hydrophilic shield.

The PEGylation of LNPs offers several advantages, including enhanced stability in biological fluids and prolonged circulation time in vivo.[1] However, a dense and long PEG layer can also hinder cellular uptake and endosomal escape, a phenomenon known as the "PEG dilemma". The use of a short-chain PEG, such as in this compound, can be a strategic approach to balance these effects, potentially allowing for sufficient stability while minimizing the negative impact on cellular interactions.

Formulation of siRNA-loaded Lipid Nanoparticles

The formulation of siRNA-loaded LNPs is a critical step that determines the physicochemical properties and biological activity of the delivery system. A common and reproducible method is the rapid mixing of a lipid solution in ethanol with an aqueous solution of siRNA.

Materials and Reagents
  • Cationic or Ionizable Lipid: (e.g., DLin-MC3-DMA, DOTAP) - for complexation with negatively charged siRNA.

  • Helper Lipid: (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC) - to aid in the formation and stability of the lipid bilayer.

  • Cholesterol: - to modulate membrane fluidity and stability.

  • This compound: - for steric stabilization.

  • siRNA: - specific to the target gene.

  • Ethanol (200 proof, molecular biology grade)

  • Aqueous Buffer: (e.g., 25 mM Acetate Buffer, pH 4.0) - for siRNA solution.

  • Dialysis Buffer: (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

Protocol for LNP Formulation (Microfluidic Rapid Mixing)

This protocol is adapted from established methods for LNP formulation.[2]

  • Preparation of Lipid Stock Solution:

    • Dissolve the cationic/ionizable lipid, DSPC, cholesterol, and this compound in ethanol at a desired molar ratio. A typical starting molar ratio could be 50:10:38.5:1.5 (Cationic Lipid:DSPC:Cholesterol:this compound).

    • The total lipid concentration in ethanol is typically between 10-20 mM.

    • Warm the lipid solution to 60°C for a few minutes to ensure complete dissolution of all components.

  • Preparation of siRNA Solution:

    • Dissolve the siRNA in the aqueous buffer (e.g., 25 mM acetate buffer, pH 4.0) at a concentration that will result in the desired siRNA-to-lipid ratio.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr®).

    • Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes.

    • Set the flow rates to achieve a desired ratio of aqueous to organic phase (typically 3:1). The total flow rate will influence the nanoparticle size.

    • Initiate the mixing process. The rapid mixing of the two solutions leads to the self-assembly of the LNPs.

  • Dialysis and Concentration:

    • Immediately after formation, dilute the LNP suspension with the dialysis buffer (e.g., PBS, pH 7.4) to lower the ethanol concentration.

    • Transfer the diluted LNP suspension to a dialysis cassette (e.g., 10 kDa MWCO).

    • Perform dialysis against PBS (pH 7.4) at 4°C for at least 18 hours with several buffer changes to remove ethanol and unencapsulated siRNA.

    • If necessary, concentrate the final LNP suspension using a centrifugal filter device.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterile LNP suspension at 4°C.

Characterization of siRNA-loaded LNPs

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the formulated LNPs.

Particle Size and Polydispersity Index (PDI)

Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The rate of these fluctuations is related to the particle size. The PDI is a measure of the heterogeneity of sizes of particles in a population.

Protocol:

  • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to an appropriate concentration (typically to achieve a count rate between 100 and 500 kcps).

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Allow the sample to equilibrate to the measurement temperature (typically 25°C).

  • Perform the measurement according to the instrument's standard operating procedure.[3][4]

  • Record the Z-average diameter and the PDI.

Zeta Potential

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is one of the fundamental parameters known to affect stability. It is measured by applying an electric field across the sample and measuring the velocity of the particles using Laser Doppler Velocimetry.

Protocol:

  • Dilute the LNP suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to prevent charge screening.[5]

  • Transfer the diluted sample to a zeta potential measurement cell.

  • Place the cell in the instrument.

  • Perform the measurement according to the instrument's standard operating procedure.

  • Record the zeta potential in millivolts (mV).

siRNA Encapsulation Efficiency

Principle: The RiboGreen® assay is a highly sensitive method for quantifying RNA. By measuring the fluorescence of the RiboGreen® dye before and after lysing the LNPs with a detergent (e.g., Triton™ X-100), the amount of encapsulated siRNA can be determined.

Protocol:

  • Prepare a standard curve: Prepare a series of known siRNA concentrations in TE buffer.

  • Prepare samples:

    • Sample A (Intact LNPs): Dilute the LNP suspension in TE buffer.

    • Sample B (Lysed LNPs): Dilute the LNP suspension in TE buffer containing 0.5% Triton™ X-100 to disrupt the nanoparticles.

  • Incubate: Incubate all samples and standards with the RiboGreen® reagent according to the manufacturer's protocol, typically in a 96-well plate.

  • Measure fluorescence: Read the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~528 nm).

  • Calculate Encapsulation Efficiency (EE%):

    • Determine the concentration of unencapsulated siRNA from the fluorescence of Sample A using the standard curve.

    • Determine the total siRNA concentration from the fluorescence of Sample B using the standard curve.

    • Calculate EE% using the following formula: EE% = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100

In Vitro Evaluation

Cellular Uptake

Principle: The uptake of LNPs by target cells can be quantified using fluorescently labeled siRNA or lipids and analyzing the cells by flow cytometry or fluorescence microscopy.

Protocol:

  • Seed target cells in a multi-well plate and allow them to adhere overnight.

  • Prepare LNP formulations with fluorescently labeled siRNA (e.g., Cy3-siRNA).

  • Treat the cells with the fluorescent LNPs at various concentrations for a defined period (e.g., 4 hours).

  • Wash the cells with PBS to remove non-internalized LNPs.

  • For flow cytometry, detach the cells and analyze the fluorescence intensity per cell.

  • For fluorescence microscopy, fix and stain the cells (e.g., with DAPI for nuclei) and visualize the intracellular localization of the LNPs.

Gene Silencing Efficacy

Principle: The ability of the siRNA-loaded LNPs to knockdown the target gene expression is the ultimate measure of their in vitro efficacy. This is typically assessed by measuring the mRNA or protein levels of the target gene.

Protocol:

  • Seed target cells in a multi-well plate.

  • Treat the cells with siRNA-LNPs at various concentrations. Include a negative control (e.g., non-targeting siRNA) and a positive control (e.g., a commercial transfection reagent).

  • Incubate the cells for 24-72 hours.

  • For mRNA analysis (qRT-PCR):

    • Isolate total RNA from the cells.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the target mRNA levels using quantitative real-time PCR (qRT-PCR), normalizing to a housekeeping gene.

  • For protein analysis (Western Blot or ELISA):

    • Lyse the cells to extract total protein.

    • Quantify the target protein levels using Western Blot or an Enzyme-Linked Immunosorbent Assay (ELISA).

Cytotoxicity Assay

Principle: It is crucial to assess the potential toxicity of the LNP formulation on the target cells. Assays like the MTT or LDH assay can be used to measure cell viability and membrane integrity, respectively.

Protocol (MTT Assay):

  • Seed cells in a 96-well plate.

  • Treat the cells with a range of concentrations of the siRNA-LNPs for 24-72 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Data Presentation

Table 1: Physicochemical Properties of siRNA-loaded LNPs with Varying this compound Content
Molar % of this compoundZ-Average Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
0.595 ± 50.15 ± 0.03-5 ± 292 ± 4
1.088 ± 40.12 ± 0.02-8 ± 295 ± 3
1.582 ± 30.10 ± 0.02-10 ± 396 ± 2
2.075 ± 40.09 ± 0.01-12 ± 394 ± 3

Note: The data presented in this table is representative and may vary depending on the specific lipid composition, siRNA, and formulation parameters. Optimization is recommended for each specific application.

Table 2: In Vitro Performance of siRNA-loaded LNPs (1.5 mol% this compound)
Cell LinesiRNA Concentration (nM)Cellular Uptake (% of Control)Gene Silencing (% Knockdown)Cell Viability (%)
HeLa1065 ± 855 ± 798 ± 4
HeLa5085 ± 1080 ± 595 ± 5
A5491060 ± 750 ± 697 ± 3
A5495080 ± 975 ± 894 ± 6

Note: The data presented in this table is representative. Actual results will depend on the target gene, cell type, and experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation Lipid Mix in Ethanol Lipid Mix in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mix in Ethanol->Microfluidic Mixing siRNA in Aqueous Buffer siRNA in Aqueous Buffer siRNA in Aqueous Buffer->Microfluidic Mixing Dialysis & Concentration Dialysis & Concentration Microfluidic Mixing->Dialysis & Concentration DLS (Size & PDI) DLS (Size & PDI) Dialysis & Concentration->DLS (Size & PDI) Zeta Potential Zeta Potential DLS (Size & PDI)->Zeta Potential RiboGreen Assay (EE%) RiboGreen Assay (EE%) Zeta Potential->RiboGreen Assay (EE%) Cellular Uptake Cellular Uptake RiboGreen Assay (EE%)->Cellular Uptake Gene Silencing Gene Silencing Cellular Uptake->Gene Silencing Cytotoxicity Cytotoxicity Gene Silencing->Cytotoxicity

Caption: Workflow for formulation and evaluation of siRNA-LNPs.

Cellular Uptake and Endosomal Escape

cellular_uptake siRNA-LNP siRNA-LNP Endocytosis Endocytosis siRNA-LNP->Endocytosis Binds to Cell Surface Cell Membrane Cell Membrane Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Lysosome Lysosome Late Endosome->Lysosome Degradation Pathway Endosomal Escape Endosomal Escape Late Endosome->Endosomal Escape siRNA Release siRNA Release Endosomal Escape->siRNA Release pH-mediated Cytoplasm Cytoplasm RISC Loading RISC Loading siRNA Release->RISC Loading

Caption: Mechanism of LNP cellular uptake and siRNA release.

siRNA-mediated Gene Silencing Pathway

gene_silencing Free siRNA in Cytoplasm Free siRNA in Cytoplasm RISC Loading RISC Loading Free siRNA in Cytoplasm->RISC Loading Activated RISC Activated RISC RISC Loading->Activated RISC mRNA Cleavage mRNA Cleavage Activated RISC->mRNA Cleavage Target mRNA Target mRNA Target mRNA->mRNA Cleavage Gene Silencing Gene Silencing mRNA Cleavage->Gene Silencing

Caption: The RNA interference (RNAi) pathway.

References

Application Notes and Protocols: m-PEG8-DSPE Conjugation with Maleimide for Protein Attachment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of proteins to lipid nanoparticles, such as liposomes, is a critical technique in drug delivery, diagnostics, and various biotechnological applications. This process often involves the use of heterobifunctional linkers that can anchor to the lipid bilayer and present a reactive group for protein attachment. One such widely used linker is m-PEG8-DSPE, which consists of a distearoylphosphatidylethanolamine (DSPE) lipid anchor, a hydrophilic polyethylene glycol (PEG) spacer, and a maleimide (Mal) reactive group.

The DSPE portion of the molecule spontaneously inserts into the lipid bilayer of liposomes or other lipid-based nanoparticles, providing a stable anchor.[1][2] The PEG spacer extends the reactive maleimide group away from the nanoparticle surface, enhancing its accessibility to proteins and minimizing steric hindrance.[3] The maleimide group specifically reacts with free sulfhydryl (thiol) groups, commonly found on cysteine residues of proteins, to form a stable thioether bond.[4][5] This highly selective reaction proceeds efficiently at neutral pH, making it ideal for conjugating sensitive biological molecules.

These application notes provide detailed protocols for the conjugation of proteins to lipid nanoparticles using this compound-maleimide, including reactant preparation, conjugation reaction, purification of the conjugate, and characterization methods.

Data Presentation

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
ParameterRecommended RangeNotes
pH 7.0 - 7.5Maintains the specificity of the maleimide-thiol reaction and prevents maleimide hydrolysis.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature for 2-4 hours or overnight at 4°C are common incubation conditions.
Molar Ratio (Maleimide:Protein) 10:1 to 20:1An excess of the maleimide reagent is often used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific protein.
Protein Concentration 1 - 10 mg/mLA common concentration range for efficient conjugation.
Solvent Aqueous buffer (e.g., PBS, HEPES, Tris)The buffer should be free of thiols. For hydrophobic molecules, a co-solvent like DMSO or DMF can be used.
Table 2: Purification and Characterization of Protein-Lipid Conjugates
MethodPurposeKey Considerations
Size Exclusion Chromatography (SEC) / Gel Filtration Separation of protein-lipid conjugates from unreacted protein and excess lipid.Choice of column and elution buffer is critical for efficient separation.
Dialysis Removal of small molecule impurities, such as unreacted maleimide and reducing agents.Recommended for maleimides with good aqueous solubility.
High-Performance Liquid Chromatography (HPLC) Purification and analysis of the final conjugate.Reversed-phase HPLC can be used for purification and to assess purity.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) To confirm the covalent attachment of the protein to the lipid-PEG.The conjugated protein will show a shift in molecular weight.
Dynamic Light Scattering (DLS) To determine the size distribution of the liposomes before and after protein conjugation.Vesicle aggregation can be assessed.
Bicinchoninic Acid (BCA) Assay To quantify the amount of protein conjugated to the liposomes.Interference from lipids should be considered.

Experimental Protocols

Protocol 1: Preparation of Maleimide-Activated Liposomes

This protocol describes the formation of liposomes incorporating this compound-maleimide.

Materials:

  • Primary lipid (e.g., DSPC, DPPC)

  • Cholesterol

  • This compound-maleimide

  • Chloroform or other suitable organic solvent

  • Hydration buffer (e.g., PBS, pH 7.4)

Procedure:

  • Lipid Film Hydration:

    • In a round-bottom flask, dissolve the primary lipid, cholesterol, and this compound-maleimide in chloroform at the desired molar ratio.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Optional but Recommended):

    • To obtain unilamellar vesicles with a defined size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

    • Alternatively, sonication can be used, but it may lead to broader size distributions and potential lipid degradation.

Protocol 2: Protein Thiolation (if necessary)

This protocol is for proteins that do not have accessible free sulfhydryl groups.

Materials:

  • Protein solution

  • Reducing agent (e.g., TCEP, DTT)

  • Degassed reaction buffer (e.g., PBS, pH 7.2)

Procedure:

  • Dissolve the protein in the degassed reaction buffer.

  • Add a 10-100 fold molar excess of the reducing agent (TCEP is often preferred as it does not need to be removed before conjugation).

  • Incubate the mixture for 20-30 minutes at room temperature under an inert gas atmosphere (e.g., nitrogen or argon) to reduce disulfide bonds and expose free thiol groups.

  • If DTT is used, it must be removed by dialysis or a desalting column prior to the addition of the maleimide-activated liposomes.

Protocol 3: Conjugation of Protein to Maleimide-Activated Liposomes

Materials:

  • Maleimide-activated liposome suspension (from Protocol 1)

  • Thiol-containing protein solution (from Protocol 2, if applicable)

  • Conjugation buffer (e.g., PBS, pH 7.0-7.5)

  • Quenching solution (e.g., 1 M L-cysteine)

Procedure:

  • Add the thiol-containing protein solution to the maleimide-activated liposome suspension. A typical starting molar ratio of maleimide to protein is between 10:1 and 20:1.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring. The vial should be flushed with an inert gas and tightly sealed to prevent oxidation of the thiols.

  • Quenching: To stop the reaction and cap any unreacted maleimide groups, add a quenching solution such as L-cysteine to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.

Protocol 4: Purification of Protein-Liposome Conjugates

Materials:

  • Crude conjugation reaction mixture

  • Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)

  • Elution buffer (e.g., PBS, pH 7.4)

Procedure:

  • Equilibrate the SEC column with the elution buffer.

  • Carefully load the crude conjugation reaction mixture onto the column.

  • Elute the sample with the elution buffer, collecting fractions.

  • The protein-liposome conjugates will typically elute in the void volume, separated from the smaller, unreacted protein molecules.

  • Analyze the collected fractions using UV-Vis spectroscopy (at 280 nm for protein) and a lipid quantification assay to identify the fractions containing the purified conjugate.

Visualizations

Conjugation_Workflow cluster_prep Preparation of Reactants cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis lipid_prep Prepare Maleimide- Activated Liposomes (Protocol 1) conjugation Incubate Liposomes and Protein (Protocol 3) lipid_prep->conjugation protein_prep Prepare Thiolated Protein (Protocol 2) protein_prep->conjugation quenching Quench Reaction (L-cysteine) conjugation->quenching purification Purify Conjugate (SEC/HPLC) (Protocol 4) quenching->purification characterization Characterize Conjugate (SDS-PAGE, DLS) purification->characterization

Caption: Experimental workflow for protein-lipid conjugation.

Maleimide_Thiol_Reaction cluster_reactants Reactants cluster_product Product liposome Liposome with This compound-Maleimide conjugate Protein-Liposome Conjugate (Stable Thioether Bond) liposome->conjugate label_reaction + protein Protein with Free Thiol (-SH) protein->conjugate

References

Application Notes and Protocols for Thin-Film Hydration using m-PEG8-DSPE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the thin-film hydration method for the preparation of liposomes and nanoparticles incorporating methoxy-poly(ethylene glycol)8-distearoyl-sn-glycero-3-phosphoethanolamine (m-PEG8-DSPE). This document outlines the underlying principles, detailed experimental protocols, and key characterization parameters for developing PEGylated lipid-based drug delivery systems.

Introduction to Thin-Film Hydration and the Role of this compound

The thin-film hydration method is a widely used technique for the formulation of liposomes and lipid nanoparticles (LNPs).[1] The process involves dissolving lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film.[1] This film is then hydrated with an aqueous solution to spontaneously form multilamellar vesicles (MLVs).[2] Subsequent processing steps, such as extrusion or sonication, are typically employed to reduce the size and lamellarity of the vesicles, resulting in small unilamellar vesicles (SUVs).[3][4]

This compound is an amphiphilic polymer-lipid conjugate that plays a crucial role in modern drug delivery systems. The distearoylphosphatidylethanolamine (DSPE) anchor integrates into the lipid bilayer of the nanoparticle, while the hydrophilic methoxy-poly(ethylene glycol) (m-PEG) chain extends into the aqueous exterior. This PEGylated surface confers several advantageous properties:

  • Prolonged Circulation: The PEG layer provides a steric barrier, reducing recognition and uptake by the mononuclear phagocyte system (MPS), thereby extending the circulation half-life of the nanoparticles.

  • Enhanced Stability: The hydrophilic PEG chains prevent aggregation and fusion of nanoparticles, improving their colloidal stability.

  • Versatility: The terminal methoxy group of this compound is relatively inert. However, the PEG chain can be functionalized with targeting ligands (e.g., antibodies, peptides) to facilitate active targeting to specific cells or tissues. This compound itself is a PEG linker containing DSPE and methoxy moieties.

Experimental Protocols

Materials and Equipment
  • Lipids:

    • Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

    • Cholesterol

    • This compound

    • (Optional) Targeting ligand-conjugated DSPE-PEG

  • Solvents:

    • Chloroform or a chloroform:methanol mixture

  • Aqueous Hydration Buffer:

    • Phosphate-buffered saline (PBS), HEPES-buffered saline (HBS), or other suitable buffer

  • Active Pharmaceutical Ingredient (API):

    • Hydrophilic or hydrophobic drug

  • Equipment:

    • Round-bottom flask

    • Rotary evaporator

    • Vacuum pump

    • Water bath

    • Vortex mixer

    • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

    • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

    • Spectrophotometer or fluorometer for drug quantification

Protocol for Preparation of this compound Incorporated Liposomes

This protocol describes the preparation of non-targeted, PEGylated liposomes. For targeted formulations, a portion of the this compound would be replaced with a ligand-conjugated DSPE-PEG.

  • Lipid Dissolution:

    • In a clean round-bottom flask, dissolve the desired lipids (e.g., DSPC, cholesterol, and this compound) in chloroform. A typical molar ratio could be 55:40:5 (DSPC:Cholesterol:this compound). The inclusion of a hydrophobic drug would occur at this stage.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids.

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the aqueous hydration buffer (which would contain a hydrophilic drug, if applicable) to a temperature above the lipid phase transition temperature.

    • Add the warm buffer to the round-bottom flask containing the lipid film.

    • Agitate the flask by vortexing or gentle shaking for an extended period (e.g., 30-60 minutes) to hydrate the lipid film and form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the lipid phase transition temperature.

    • Pass the liposome suspension through the extruder 11-21 times to ensure a homogenous population of small unilamellar vesicles (SUVs).

  • Purification:

    • To remove any unencapsulated drug, the liposome suspension can be purified by methods such as dialysis or size exclusion chromatography (e.g., using a Sephadex G-50 column).

Characterization of this compound Liposomes

The physicochemical properties of the formulated liposomes are critical to their in vitro and in vivo performance. Key parameters to be evaluated include:

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). The particle size influences the biodistribution and cellular uptake of the liposomes, with a size range of 50-200 nm generally being desirable for drug delivery applications. The PDI is a measure of the heterogeneity of the particle sizes, with a value below 0.2 indicating a monodisperse population.

  • Zeta Potential: Also measured by DLS, the zeta potential indicates the surface charge of the liposomes. It is a critical parameter for predicting the stability of the colloidal suspension, with values greater than |±30| mV generally indicating good stability.

  • Encapsulation Efficiency (EE%): This is the percentage of the initial drug that is successfully entrapped within the liposomes. It is determined by separating the unencapsulated drug from the liposomes and quantifying the drug in each fraction. The formula for calculating EE% is: EE% = (Total Drug - Free Drug) / Total Drug * 100

Quantitative Data Presentation

The following table summarizes typical physicochemical characteristics of PEGylated liposomes prepared by the thin-film hydration method. This data is illustrative and based on findings for similar PEGylated systems.

ParameterNon-Targeted LiposomesAnti-HER2 Targeted Liposomes
Hydrodynamic Diameter (nm) 110 ± 5115 ± 6
Polydispersity Index (PDI) 0.12 ± 0.020.15 ± 0.03
Zeta Potential (mV) -15 ± 2-12 ± 3
Doxorubicin Encapsulation Efficiency (%) 92 ± 490 ± 5

Visualizations

Experimental Workflow

G cluster_0 Lipid Film Formation cluster_1 Vesicle Formation cluster_2 Processing & Purification cluster_3 Characterization a 1. Dissolve Lipids & Drug (DSPC, Cholesterol, this compound) in Organic Solvent b 2. Solvent Evaporation (Rotary Evaporator) a->b c 3. Hydration with Aqueous Buffer b->c d 4. Formation of Multilamellar Vesicles (MLVs) c->d e 5. Extrusion (Size Reduction) d->e f 6. Formation of Small Unilamellar Vesicles (SUVs) e->f g 7. Purification (Removal of Free Drug) f->g h 8. DLS Analysis (Size, PDI, Zeta Potential) g->h j 10. In Vitro / In Vivo Studies h->j i 9. Encapsulation Efficiency Measurement i->j

Caption: Workflow for the synthesis and characterization of a targeted drug delivery system.

Signaling Pathway for Targeted Liposomal Drug Delivery

G cluster_0 Cellular Environment cluster_1 Intracellular liposome Targeted Liposome (this compound + Ligand) receptor Target Receptor liposome->receptor 1. Binding endosome Endosome receptor->endosome 2. Receptor-Mediated Endocytosis drug_release Drug Release endosome->drug_release 3. Endosomal Escape / Drug Release nucleus Nucleus drug_release->nucleus 4. Drug Action (e.g., DNA Intercalation) apoptosis Apoptosis nucleus->apoptosis 5. Therapeutic Effect

Caption: Proposed mechanism of action for a targeted liposomal drug delivery system.

References

Application Notes and Protocols for m-PEG8-DSPE Liposome Sizing via Extrusion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for sizing liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8] (m-PEG8-DSPE) using the extrusion technique. The protocols and data presented are intended to serve as a comprehensive guide for producing unilamellar vesicles with a defined size distribution for applications in drug delivery and other areas of nanomedicine.

Introduction to Liposome Extrusion

Liposome extrusion is a widely used technique for reducing the size and lamellarity of liposomes.[1] The process involves forcing a liposome suspension through a polycarbonate membrane with a defined pore size.[2][3] This method is favored for its reproducibility and ability to generate homogenous populations of unilamellar vesicles with controlled diameters.[4][5] The final size of the extruded liposomes is primarily determined by the pore size of the membrane used.

Incorporating PEGylated lipids, such as this compound, into the liposome formulation can influence the final vesicle size. PEGylation creates a hydrophilic layer on the liposome surface, which can lead to smaller vesicle sizes due to increased lateral repulsion between the lipids, resulting in a higher curvature of the lipid bilayer.

Key Parameters Influencing Liposome Size

Several process parameters can be modulated to achieve the desired liposome size and polydispersity index (PDI). Understanding the impact of these parameters is crucial for optimizing the extrusion process.

  • Membrane Pore Size: This is the most critical factor determining the final liposome size. Generally, the mean diameter of the extruded liposomes will be slightly larger than the pore size of the membrane.

  • Number of Extrusion Passes: Increasing the number of times the liposome suspension is passed through the membrane generally leads to a smaller mean vesicle size and a narrower size distribution (lower PDI). A minimum of three to five passes is often sufficient to achieve a homogenous preparation.

  • Temperature: Extrusion should be performed at a temperature above the gel-liquid crystalline phase transition temperature (Tc) of the lipid mixture. For saturated lipids like those in many this compound formulations, this ensures the lipid bilayer is in a fluid state, facilitating vesicle reformation. However, further increasing the temperature far beyond the Tc may have a limited effect on the final liposome size.

  • Flow Rate/Pressure: A higher flow rate or pressure can lead to a decrease in the size of the extruded liposomes. However, excessively high flow rates may negatively impact the homogeneity of the liposome population, leading to a higher PDI.

Quantitative Data on Extrusion Parameters

The following tables summarize quantitative data from various studies on the effect of extrusion parameters on liposome size and PDI. While not all studies used this compound specifically, the data provides valuable insights into the general trends observed for PEGylated liposomes.

Table 1: Effect of Membrane Pore Size on Liposome Diameter

Membrane Pore Size (nm)Initial Liposome Size (nm)Final Liposome Size (nm)Polydispersity Index (PDI)Reference
400>1000~70-415Not Reported
200>1000Not ReportedNot Reported
100>1000~135<0.1
50>1000Not ReportedNot Reported
30>1000~30-85Not Reported

Table 2: Effect of Number of Extrusion Passes on Liposome Diameter

Number of PassesInitial Liposome Size (nm)Final Liposome Size (nm)Polydispersity Index (PDI)Reference
1~380~250Not Reported
2~380<200Not Reported
3~380~150<0.2
5Not Reported~175.6~0.180
10Not Reported~134.7~0.074
11Not Reported~100Not Reported

Table 3: Effect of Flow Rate on Liposome Diameter

Flow Rate (mL/min)Initial Liposome Size (nm)Final Liposome Size (nm)Polydispersity Index (PDI)Reference
1~380~220~0.2
5~380~190~0.25
9~380~170~0.3

Experimental Workflow

The overall process for preparing and sizing this compound liposomes via extrusion is depicted in the following workflow diagram.

Liposome_Extrusion_Workflow cluster_prep Lipid Preparation cluster_hydration Hydration & Initial Sizing cluster_extrusion Extrusion cluster_characterization Characterization lipid_dissolution Dissolve Lipids (including this compound) in Organic Solvent film_formation Form Thin Lipid Film (Rotary Evaporation) lipid_dissolution->film_formation film_drying Dry Lipid Film (Under Vacuum) film_formation->film_drying hydration Hydrate Lipid Film with Aqueous Buffer film_drying->hydration vortexing Vortexing hydration->vortexing freeze_thaw Freeze-Thaw Cycles vortexing->freeze_thaw extrusion Extrude Suspension through Polycarbonate Membrane freeze_thaw->extrusion dls Dynamic Light Scattering (Size and PDI) extrusion->dls zeta Zeta Potential Measurement extrusion->zeta tem Transmission Electron Microscopy (Morphology) extrusion->tem

Caption: Workflow for this compound liposome preparation and sizing.

Detailed Experimental Protocol

This protocol describes a general method for preparing this compound-containing liposomes with a target size of approximately 100 nm.

Materials:

  • Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8] (this compound)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Filter supports

  • Gas-tight syringes

  • Rotary evaporator

  • Vacuum pump or desiccator

  • Water bath or heating block

Procedure:

5.1. Lipid Film Hydration

  • Lipid Dissolution: In a round-bottom flask, dissolve the desired lipids in chloroform or a suitable organic solvent mixture. A common molar ratio for stable, PEGylated liposomes is 55:40:5 of DSPC:Cholesterol:this compound.

  • Film Formation: Create a thin lipid film on the wall of the flask by removing the organic solvent using a rotary evaporator.

  • Film Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the aqueous hydration buffer to the flask. The volume will depend on the desired final lipid concentration.

  • Vortexing: Hydrate the lipid film by vortexing the flask. To facilitate hydration, this step should be performed at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC-containing formulations).

5.2. Initial Sizing (Optional but Recommended)

  • Freeze-Thaw Cycles: Subject the hydrated lipid suspension to five to ten freeze-thaw cycles. This is achieved by alternately placing the suspension in liquid nitrogen and a warm water bath. This process helps to increase the encapsulation efficiency and create smaller, more uniform multilamellar vesicles.

5.3. Extrusion

  • Extruder Assembly: Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) sandwiched between two filter supports.

  • Temperature Control: Pre-heat the extruder to a temperature above the lipid mixture's Tc (e.g., 65°C).

  • Loading: Draw the liposome suspension into one of the gas-tight syringes and connect it to one end of the extruder. Connect an empty syringe to the other end.

  • Extrusion: Gently push the plunger of the filled syringe to pass the liposome suspension through the membrane into the empty syringe. This constitutes one pass.

  • Repeat: Repeat the extrusion for a total of 11 to 21 passes. An odd number of passes ensures the final product is in the opposite syringe from the starting one.

5.4. Characterization

  • Size and PDI: Determine the mean hydrodynamic diameter and polydispersity index (PDI) of the final liposome suspension using Dynamic Light Scattering (DLS).

  • Zeta Potential: Measure the surface charge of the liposomes using a zeta potential analyzer.

  • Morphology: Visualize the morphology and confirm the unilamellar nature of the liposomes using Transmission Electron Microscopy (TEM), if required.

Logical Relationships in Extrusion

The interplay of key parameters in achieving the desired liposome characteristics can be visualized as follows:

Extrusion_Parameters cluster_params Controllable Parameters cluster_outputs Resulting Properties pore_size Membrane Pore Size liposome_size Liposome Size pore_size->liposome_size Directly Influences passes Number of Passes passes->liposome_size Decreases pdi Polydispersity (PDI) passes->pdi Decreases temperature Temperature temperature->liposome_size Enables Extrusion (Above Tc) flow_rate Flow Rate / Pressure flow_rate->liposome_size Decreases flow_rate->pdi May Increase

Caption: Key parameters influencing final liposome properties.

By carefully controlling these parameters, researchers can consistently produce this compound liposomes with the desired size and distribution for their specific application.

References

Application Notes and Protocols for Calculating m-PEG8-DSPE Concentration in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the accurate calculation and application of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8] (m-PEG8-DSPE) in the formulation of nanoparticles such as liposomes and micelles. Adherence to these protocols will facilitate the development of stable, effective, and reproducible drug delivery systems.

Introduction to this compound

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8], or this compound, is a phospholipid-polymer conjugate that is biocompatible, biodegradable, and amphiphilic. It is a critical component in drug delivery systems, primarily used to confer "stealth" characteristics to nanocarriers, thereby prolonging their circulation time in the bloodstream and improving their stability. The this compound molecule consists of a hydrophobic tail (DSPE) that anchors into the lipid bilayer of a nanoparticle and a hydrophilic head (m-PEG8) that forms a protective layer on the surface.

Key Properties of this compound:

PropertyValue
Molecular Formula C59H116NO17P
Molecular Weight 1142.55 g/mol
Appearance White to off-white solid
Solubility Soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and alcohols (e.g., ethanol). Forms micelles or integrates into lipid bilayers in aqueous solutions.

Critical Micelle Concentration (CMC) of this compound

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form. While the exact CMC of this compound is not widely published, it is understood that the CMC of DSPE-PEG conjugates is influenced by the length of the PEG chain; a longer PEG chain generally leads to a higher CMC. For DSPE-PEG2000, the CMC is in the low micromolar range. Given the shorter PEG chain of this compound, its CMC is expected to be lower than that of DSPE-PEG2000.

Protocol for Experimental Determination of this compound CMC:

The CMC of this compound can be determined using fluorescence spectroscopy with a hydrophobic probe, such as pyrene.

Materials:

  • This compound

  • Pyrene

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of 1x10⁻³ M.

  • Prepare a series of aqueous solutions of this compound in PBS with concentrations ranging from 1x10⁻⁷ M to 1x10⁻³ M.

  • To each this compound solution, add the pyrene stock solution to achieve a final pyrene concentration of 1x10⁻⁶ M.

  • Incubate the solutions at room temperature for at least 2 hours to allow for equilibration.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer with an excitation wavelength of 335 nm. Record the emission intensity at two wavelengths, typically around 373 nm (I₁) and 384 nm (I₃).

  • Plot the ratio of the fluorescence intensities (I₁/I₃) as a function of the logarithm of the this compound concentration.

  • The CMC is the concentration at which a sharp decrease in the I₁/I₃ ratio is observed. This indicates the partitioning of pyrene into the hydrophobic core of the newly formed micelles.

Calculating this compound Concentration for Liposome Formulations

The concentration of this compound in a liposomal formulation is typically expressed as a molar percentage (mol%) of the total lipid content. The optimal mol% depends on the desired characteristics of the liposomes, such as size, stability, and in vivo circulation time. Generally, a concentration of 1-10 mol% is used.

Protocol for Calculating the Weight of Lipids for a Liposome Formulation:

This protocol describes how to calculate the required weight of each lipid component for a liposome formulation with a defined molar ratio and total lipid concentration.

Example Formulation:

  • Lipids: DSPC, Cholesterol, and this compound

  • Molar Ratio: 55:40:5 (DSPC:Cholesterol:this compound)

  • Total Lipid Concentration: 20 mM

  • Final Volume: 5 mL

Step 1: Calculate the molar concentration of each lipid.

  • Total molar parts = 55 + 40 + 5 = 100

  • Molar concentration of DSPC = (55 / 100) * 20 mM = 11 mM

  • Molar concentration of Cholesterol = (40 / 100) * 20 mM = 8 mM

  • Molar concentration of this compound = (5 / 100) * 20 mM = 1 mM

Step 2: Convert molar concentrations to moles for the final volume.

  • Volume = 5 mL = 0.005 L

  • Moles of DSPC = 11 mmol/L * 0.005 L = 0.055 mmol

  • Moles of Cholesterol = 8 mmol/L * 0.005 L = 0.040 mmol

  • Moles of this compound = 1 mmol/L * 0.005 L = 0.005 mmol

Step 3: Calculate the required weight of each lipid.

  • Molecular Weight of DSPC = 790.16 g/mol

  • Molecular Weight of Cholesterol = 386.65 g/mol

  • Molecular Weight of this compound = 1142.55 g/mol

  • Weight of DSPC = 0.055 mmol * 790.16 g/mol = 43.46 mg

  • Weight of Cholesterol = 0.040 mmol * 386.65 g/mol = 15.47 mg

  • Weight of this compound = 0.005 mmol * 1142.55 g/mol = 5.71 mg

Summary of Lipid Weights for 5 mL of a 20 mM Liposome Formulation:

LipidMolar RatioMolar Concentration (mM)Moles in 5 mL (mmol)Molecular Weight ( g/mol )Required Weight (mg)
DSPC55110.055790.1643.46
Cholesterol4080.040386.6515.47
This compound510.0051142.555.71

Protocol for Liposome Preparation using the Thin-Film Hydration Method

This is a common method for preparing liposomes.

Materials:

  • DSPC, Cholesterol, this compound

  • Chloroform

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Weigh the calculated amounts of DSPC, cholesterol, and this compound and dissolve them in chloroform in a round-bottom flask.

  • Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the hydration buffer to the flask and hydrate the lipid film by gentle rotation at a temperature above the phase transition temperature of the lipids (for DSPC, this is ~55°C).

  • Vesicle Formation: The hydrated lipid film will swell and detach from the flask wall to form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This should be done multiple times (e.g., 11-21 passes) at a temperature above the lipid phase transition temperature.

  • Characterization: Analyze the resulting liposome suspension for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

Protocol for Micelle Preparation using this compound

This compound can self-assemble into micelles in an aqueous solution when its concentration is above the CMC.

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Dissolution: Weigh the desired amount of this compound and dissolve it in the aqueous buffer to a concentration well above its estimated CMC.

  • Hydration and Mixing: Vortex the solution vigorously to ensure complete dissolution and hydration of the lipid.

  • Sonication: Briefly sonicate the solution in a bath sonicator to facilitate the formation of uniform micelles.

  • Characterization: Analyze the resulting micelle solution for particle size and PDI using DLS.

Effect of this compound Concentration on Formulation Characteristics

The molar percentage of this compound significantly impacts the physicochemical properties of the resulting nanoparticles. The following table summarizes the general trends observed when increasing the this compound concentration in a liposomal formulation.

This compound (mol%)Expected Particle SizeExpected Polydispersity Index (PDI)Expected Zeta PotentialExpected Encapsulation Efficiency (for hydrophilic drugs)
0 - 2LargerHigherMore negativeHigher
2 - 5DecreasingLowerApproaching neutralSlightly decreasing
5 - 10SmallestLowestClose to neutralDecreasing
> 10May increase due to micelle formationMay increaseVariableSignificantly lower

Visualizing Experimental Workflows

DOT Language Scripts for Graphviz:

G

G

Application Notes and Protocols: Surface Modification of Nanoparticles with m-PEG8-DSPE

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy for enhancing the in vivo performance of nanocarriers in drug delivery.[1] The covalent attachment of PEG chains creates a hydrophilic shield that reduces nonspecific protein adsorption (opsonization), minimizes clearance by the reticuloendothelial system (RES), and ultimately prolongs systemic circulation time.[1][2] This "stealth" characteristic is critical for improving the pharmacokinetic profile and therapeutic efficacy of nanoparticle-based drugs.[2][3]

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) serves as a robust hydrophobic anchor, embedding the PEG chain securely into the lipid bilayer of liposomes or the surface of lipid-based nanoparticles. The m-PEG8-DSPE conjugate, featuring a short chain of eight PEG units, offers advantages in creating a dense PEG layer without significantly increasing the nanoparticle's hydrodynamic size. This document provides detailed protocols for the formulation of nanoparticles using this compound and the subsequent characterization of the modified particles.

Core Concepts of this compound Integration

This compound is an amphiphilic molecule with a hydrophobic DSPE anchor and a hydrophilic methoxy-terminated PEG8 chain. This structure allows it to be incorporated into nanoparticle formulations, primarily through two methods:

  • Co-formulation/Self-Assembly: this compound is mixed with other lipid components during the initial stages of nanoparticle fabrication. As the nanoparticles self-assemble (e.g., during liposome hydration), the DSPE anchor integrates into the lipid core, leaving the PEG chains exposed on the surface.

  • Post-Insertion: Pre-formed nanoparticles (e.g., liposomes) are incubated with a solution containing this compound micelles. The lipid anchor spontaneously inserts into the outer leaflet of the nanoparticle's lipid bilayer.

The thin-film hydration method followed by extrusion is a widely used co-formulation technique for preparing well-defined, PEGylated unilamellar vesicles (liposomes).

Applications in Drug Delivery

The primary application of this compound is in the development of long-circulating nanocarriers for targeted drug delivery. By improving stability and extending circulation time, these "stealth" nanoparticles have a greater opportunity to accumulate at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect. The PEG surface can also be functionalized with targeting ligands (e.g., antibodies, peptides) to further enhance site-specific delivery.

Experimental Protocols

Protocol 1: Formulation of PEGylated Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes incorporating this compound using the thin-film hydration and extrusion method. This example uses a common lipid composition but should be optimized for specific applications.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound (or other DSPE-PEG derivatives)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Drug for encapsulation (optional)

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Mixture Preparation: Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5). If encapsulating a lipophilic drug, dissolve it in the organic solvent at this stage.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (for DSPC, >55°C). A thin, uniform lipid film will form on the flask wall.

  • Film Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the aqueous hydration buffer (pre-heated to >55°C) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. Hydrate the lipid film by vortexing or gentle agitation at the same temperature for 30-60 minutes, resulting in a suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To facilitate extrusion, the MLV suspension can be subjected to several freeze-thaw cycles (e.g., 5 cycles of freezing in liquid nitrogen and thawing in a warm water bath).

  • Extrusion: Load the MLV suspension into a pre-heated mini-extruder. Extrude the suspension 11-21 times through a polycarbonate membrane of a defined pore size (e.g., 100 nm) at a temperature above the lipid Tc (>55°C). This process generates unilamellar vesicles (LUVs) with a uniform size distribution.

  • Purification: Remove unencapsulated drug and other impurities using methods like size-exclusion chromatography (e.g., Sephadex G-50 column) or dialysis against the hydration buffer.

  • Storage: Store the final liposome suspension at 4°C.

G Diagram 1: Workflow for PEGylated Liposome Formulation cluster_prep Preparation cluster_form Formulation cluster_final Finalization A 1. Dissolve Lipids (DSPC, Cholesterol, this compound) in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Dry Film (High Vacuum) B->C D 4. Hydrate Film with Aqueous Buffer (Forms MLVs) C->D E 5. Extrusion (e.g., 100 nm membrane) (Forms LUVs) D->E F 6. Purification (Size Exclusion or Dialysis) E->F G 7. Final Product (PEGylated Liposomes) F->G

Diagram 1: Workflow for PEGylated Liposome Formulation
Protocol 2: Physicochemical Characterization of PEGylated Nanoparticles

Thorough characterization is essential to confirm successful surface modification and assess the quality of the resulting nanoparticles.

1. Hydrodynamic Diameter and Polydispersity Index (PDI)

  • Technique: Dynamic Light Scattering (DLS).

  • Purpose: To measure the average size of the nanoparticles in suspension and the breadth of the size distribution.

  • Methodology:

    • Dilute the nanoparticle suspension in an appropriate buffer (e.g., the formulation buffer) to an optimal concentration for DLS measurement.

    • Transfer the diluted sample to a clean cuvette.

    • Equilibrate the sample to a controlled temperature (e.g., 25°C).

    • Perform the DLS measurement. An increase in hydrodynamic diameter is expected after PEGylation due to the hydrophilic PEG layer. A PDI value below 0.3 is generally considered acceptable for homogenous nanoparticle populations.

2. Surface Charge

  • Technique: Zeta Potential Measurement.

  • Purpose: To determine the surface charge of the nanoparticles, which influences their stability and interaction with biological components.

  • Methodology:

    • Dilute the nanoparticle suspension in a buffer of known ionic strength and pH (e.g., 10 mM NaCl).

    • Transfer the sample to a specific zeta potential measurement cell.

    • Perform the measurement. PEGylation is expected to shift the zeta potential towards a more neutral value as the PEG chains shield the underlying surface charge.

3. Morphology

  • Technique: Transmission Electron Microscopy (TEM).

  • Purpose: To visualize the size, shape, and morphology of the nanoparticles.

  • Methodology:

    • Place a drop of the diluted nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid).

    • Allow the sample to adsorb for a few minutes.

    • Wick away the excess liquid using filter paper.

    • (Optional) Apply a negative stain (e.g., uranyl acetate or phosphotungstic acid) to enhance contrast.

    • Allow the grid to dry completely before imaging. TEM confirms that the core morphology is maintained after surface modification.

G Diagram 2: Workflow for Nanoparticle Characterization cluster_char Characterization Techniques cluster_props Measured Properties Start Formulated Nanoparticle Suspension DLS Dynamic Light Scattering (DLS) Start->DLS Zeta Zeta Potential Measurement Start->Zeta TEM Transmission Electron Microscopy (TEM) Start->TEM Size Hydrodynamic Size & PDI DLS->Size Charge Surface Charge Zeta->Charge Morph Morphology & Shape TEM->Morph

Diagram 2: Workflow for Nanoparticle Characterization

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained during the characterization of DSPE-PEG modified nanoparticles. The data are illustrative and may vary based on the specific lipid composition, nanoparticle type, and PEG length.

Table 1: Illustrative Physicochemical Properties of Nanoparticles

This table shows the effect of varying the weight ratio of DSPE-PEG2000 to the polymer Soluplus on nanoparticle characteristics, demonstrating how formulation parameters influence the final product. A similar trend of size increase and charge shielding is expected with this compound.

DSPE-PEG2000 / Soluplus Ratio (w/w)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
10 / 136.50.900-28.5
5 / 180.80.644-29.2
4 / 1128.10.295-28.1
1 / 1116.60.112-13.7
1 / 472.00.103-11.3
1 / 1056.10.101-7.7
(Data adapted from a study using DSPE-PEG2000 and Soluplus to demonstrate formulation principles).

Table 2: Illustrative Pharmacokinetic Parameters

This table demonstrates the significant impact of a DSPE-PEG2000 micellar formulation on the pharmacokinetic profile of the drug ridaforolimus in rats, highlighting the "stealth" effect.

FormulationHalf-life (t½) (h)Clearance (CL) (L/h/kg)
Ridaforolimus (Control)3.3 ± 0.91.9 ± 0.3
Ridaforolimus in DSPE-PEG2000 Micelles5.6 ± 1.10.8 ± 0.2
(Data from a study on a ridaforolimus-loaded DSPE-PEG2000 micelle formulation).

Mechanism of Action: The "Stealth" Effect

The incorporation of this compound onto a nanoparticle's surface imparts "stealth" characteristics that are fundamental to its therapeutic success. The hydrophilic and flexible PEG chains create a steric barrier that inhibits the adsorption of opsonin proteins from the bloodstream. This reduction in opsonization prevents recognition and subsequent uptake by phagocytic cells of the reticuloendothelial system (RES), primarily in the liver and spleen. The result is a significantly prolonged circulation half-life, which increases the probability of the nanoparticle reaching its intended target.

G Diagram 3: Mechanism of the PEG 'Stealth' Effect cluster_mech Mechanism cluster_outcome Outcome NP Nanoparticle with This compound Surface A Creation of Hydrophilic Steric Hindrance Layer NP->A leads to B Reduced Opsonin Protein Adsorption A->B results in C Decreased Recognition by Reticuloendothelial System (RES) B->C prevents D Prolonged Systemic Circulation Time C->D causes E Enhanced Accumulation at Target Site (EPR Effect) D->E enables

Diagram 3: Mechanism of the PEG 'Stealth' Effect

References

Application Notes and Protocols: Characterization of m-PEG8-DSPE Nanoparticles by Dynamic Light Scattering (DLS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methoxy-polyethylene glycol (8)-distearoylphosphatidylethanolamine (m-PEG8-DSPE) is an amphiphilic polymer-lipid conjugate increasingly utilized in the formulation of nanoparticles for drug delivery. The DSPE lipid anchor provides a hydrophobic component for stable nanoparticle formation, while the short, hydrophilic 8-unit PEG chain offers a "stealth" characteristic, potentially reducing opsonization and clearance by the reticuloendothelial system. Accurate and reliable characterization of the physicochemical properties of these nanoparticles is paramount for ensuring their quality, stability, and in vivo performance.[1][2]

Dynamic Light Scattering (DLS) is a non-invasive, ensemble technique that measures the time-dependent fluctuations in scattered light intensity from particles undergoing Brownian motion in a liquid suspension.[3][4] These fluctuations are directly related to the particle's diffusion coefficient, which, through the Stokes-Einstein equation, allows for the determination of the hydrodynamic diameter (Z-average). DLS also provides the Polydispersity Index (PDI), a measure of the heterogeneity of particle sizes in the sample. Additionally, by applying an electric field across the sample, the electrophoretic mobility of the particles can be measured to determine their zeta potential, an indicator of colloidal stability.[4]

This application note provides a detailed protocol for the characterization of this compound nanoparticles using DLS, including sample preparation, instrument setup, and data analysis. Representative data are presented to guide researchers in their own analyses.

Experimental Protocols

Materials and Equipment
  • This compound

  • Deionized (DI) water or appropriate buffer (e.g., Phosphate Buffered Saline - PBS)

  • Chloroform or other suitable organic solvent

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (optional)

  • Dynamic Light Scattering (DLS) instrument with zeta potential measurement capabilities

  • Disposable cuvettes for DLS and zeta potential measurements

Preparation of this compound Nanoparticles (Lipid Film Hydration Method)

This protocol describes the formation of this compound nanoparticles (micelles or liposomes) using the lipid film hydration technique.

  • Dissolution: Dissolve a known quantity of this compound in chloroform in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface. Further dry the film under vacuum for at least one hour to remove any residual solvent.

  • Hydration: Hydrate the lipid film with DI water or the desired buffer by gentle agitation at a temperature above the lipid's phase transition temperature. This will result in the spontaneous formation of a nanoparticle suspension.

  • Size Reduction (Optional but Recommended): To achieve a more uniform particle size distribution, sonicate the suspension using a probe sonicator in an ice bath or a bath sonicator. Alternatively, for more defined unilamellar vesicles, extrude the suspension multiple times through polycarbonate membranes of a specific pore size (e.g., 100 nm).

DLS Measurement Protocol
  • Sample Preparation: Dilute the prepared this compound nanoparticle suspension with the same buffer used for hydration to an appropriate concentration. The optimal concentration depends on the instrument and can be determined by monitoring the count rate.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up for at least 30 minutes.

    • Select the appropriate measurement parameters, including the dispersant (e.g., water), temperature (typically 25°C), and scattering angle (commonly 90° or 173°).

  • Hydrodynamic Diameter and PDI Measurement:

    • Transfer the diluted sample into a clean, dust-free DLS cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature for at least 2 minutes.

    • Perform at least three replicate measurements, with each measurement consisting of multiple runs.

  • Zeta Potential Measurement:

    • Transfer the diluted sample into a zeta potential cuvette.

    • Place the cuvette in the instrument, ensuring proper electrode connection.

    • Allow the sample to equilibrate.

    • Perform at least three replicate measurements.

Data Presentation and Interpretation

The following tables present representative data for this compound nanoparticles. Note: This data is synthesized from typical values for short-chain PEG-DSPE lipid nanoparticles and should be used as a guideline. Actual results will vary based on the specific formulation and preparation method.

Table 1: Hydrodynamic Diameter and Polydispersity Index of this compound Nanoparticles

ParameterBefore Size ReductionAfter Sonication/Extrusion
Z-Average (d.nm) 150 - 30080 - 120
Polydispersity Index (PDI) 0.3 - 0.60.1 - 0.25
  • Z-Average: The intensity-weighted mean hydrodynamic diameter. A smaller Z-average after size reduction indicates successful homogenization of the nanoparticle population.

  • PDI: A dimensionless measure of the width of the particle size distribution. A PDI value below 0.3 is generally considered acceptable for many drug delivery applications, indicating a relatively monodisperse sample.

Table 2: Zeta Potential of this compound Nanoparticles

DispersantExpected Zeta Potential (mV)Interpretation
DI Water (pH ~7) -5 to -20The negative charge is attributed to the phosphate group in the DSPE moiety. The PEG layer can partially shield this charge.
PBS (pH 7.4) 0 to -15The ions in the buffer can compress the electrical double layer, leading to a more neutral zeta potential.
  • Zeta Potential: A measure of the magnitude of the electrostatic or charge repulsion/attraction between particles. A zeta potential more negative than -30 mV or more positive than +30 mV generally indicates good colloidal stability. Nanoparticles with a near-neutral zeta potential may be more prone to aggregation, although the steric hindrance from the PEG chains can also contribute to stability.

Visualizations

DLS_Workflow Experimental Workflow for DLS Characterization cluster_prep Nanoparticle Preparation cluster_dls DLS Analysis cluster_data Data Interpretation prep1 Dissolve this compound in Organic Solvent prep2 Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate Film with Aqueous Buffer prep2->prep3 prep4 Size Reduction (Sonication/Extrusion) prep3->prep4 dls1 Dilute Nanoparticle Suspension prep4->dls1 Prepared Sample dls2 Equilibrate Sample in DLS Instrument dls1->dls2 dls3 Measure Hydrodynamic Size and PDI dls2->dls3 dls4 Measure Zeta Potential dls2->dls4 data1 Analyze Z-Average (Size) dls3->data1 data2 Assess PDI (Uniformity) dls3->data2 data3 Evaluate Zeta Potential (Stability) dls4->data3

Caption: Workflow for this compound nanoparticle characterization.

Conclusion

Dynamic Light Scattering is an essential technique for the primary characterization of this compound nanoparticles. It provides crucial information on particle size, size distribution, and surface charge, which are critical parameters influencing the stability, safety, and efficacy of nanoparticle-based drug delivery systems. The protocols and representative data presented in this application note serve as a comprehensive guide for researchers to effectively characterize their this compound nanoparticle formulations. Consistent and thorough characterization using DLS is a fundamental step in the development of well-defined and reproducible nanomedicines.

References

Troubleshooting & Optimization

how to prevent m-PEG8-DSPE aggregation during formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to m-PEG8-DSPE aggregation during formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in formulations?

This compound (methoxy-polyethylene glycol with 8 PEG units conjugated to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine) is an amphiphilic polymer-lipid conjugate. Its amphiphilic nature, possessing both a hydrophilic PEG chain and a hydrophobic DSPE lipid tail, allows it to self-assemble in aqueous solutions and incorporate into lipid-based nanoparticles like liposomes. The PEG8 chain provides a "stealth" characteristic, forming a protective hydrophilic layer that reduces protein adsorption and recognition by the immune system, thereby prolonging circulation time in the body.

Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

Q3: How does temperature affect this compound aggregation?

Temperature plays a crucial role in the stability of formulations containing this compound. The lipid portion, DSPE, has a gel-to-liquid crystalline phase transition temperature (Tm). For DSPE-PEG2000 micelles, a melting transition of the lipid core has been observed at around 12.8°C.[1][2][3][4] Below this temperature, the lipid core is in a more ordered, glassy state, which can increase micelle stability.[1] When formulating, it is common practice to hydrate the lipid film at a temperature above the Tm of all lipid components to ensure proper hydration and formation of vesicles. For example, a formulation protocol for HER2-targeted liposomes suggests hydrating the lipid film at 65°C.

Q4: What is the impact of pH and buffer choice on this compound stability?

The pH of the formulation buffer can significantly influence the stability of this compound containing nanoparticles. While DSPE-PEG itself is relatively stable over a range of pH values, the overall formulation stability can be pH-dependent, especially if other ionizable lipids are present. For instance, pH-sensitive liposomes are designed to release their contents in the acidic environment of endosomes. The choice of buffer is also critical. Buffers with high salt concentrations can affect the hydration of the PEG chains and potentially lead to aggregation. It is advisable to use buffers with low to moderate ionic strength, such as phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Visible precipitates or cloudiness in the formulation. Aggregation of this compound or the entire nanoparticle. 1. Verify Formulation Temperature: Ensure that the hydration and extrusion steps are performed at a temperature above the phase transition temperature (Tm) of all lipid components. 2. Check pH and Buffer: Confirm that the pH of the buffer is within the optimal range for all formulation components. Consider testing different buffers with varying ionic strengths. 3. Optimize Concentration: The concentration of this compound may be too high. Try reducing the concentration and re-evaluating aggregation. 4. Improve Mixing: Ensure thorough and consistent mixing during the hydration step. Vortexing or gentle sonication can aid in forming a homogenous suspension.
Inconsistent particle size or high Polydispersity Index (PDI) in DLS measurements. Heterogeneous population of micelles or liposomes, presence of larger aggregates. 1. Refine Extrusion/Sonication: If preparing liposomes, ensure a sufficient number of extrusion cycles through a defined pore size membrane. For micelles, sonication parameters (time, power) may need optimization. 2. Filter the Sample: Before DLS measurement, filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove large aggregates. 3. Re-evaluate Formulation Parameters: Inconsistent particle size can be an early indicator of instability. Revisit the troubleshooting steps for visible aggregation.
Low drug encapsulation efficiency. Poor incorporation of the drug into the micelles or liposomes. 1. Optimize Drug-to-Lipid Ratio: Experiment with different drug-to-lipid ratios to find the optimal loading capacity. 2. Solubility Issues: Ensure the drug is fully solubilized in the organic solvent with the lipids before forming the lipid film. 3. Check for Drug-Lipid Interactions: Unfavorable interactions between the drug and this compound could hinder encapsulation.

Experimental Protocols

Protocol for Determination of Critical Micelle Concentration (CMC)

This protocol utilizes a fluorescent probe, such as pyrene, which exhibits a change in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.

Materials:

  • This compound

  • Pyrene

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of 1 mM.

  • Prepare a series of aqueous solutions of this compound in the desired buffer with concentrations ranging from well below to well above the expected CMC (e.g., 10⁻⁸ M to 10⁻³ M).

  • To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. Ensure the volume of the organic solvent is minimal to avoid affecting micellization.

  • Incubate the solutions at a controlled temperature, protected from light, for a sufficient time to reach equilibrium (e.g., overnight).

  • Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. Excite the samples at approximately 335 nm and record the emission spectrum from 350 nm to 500 nm.

  • Determine the ratio of the intensity of the first vibrational peak (I₁) at ~373 nm to the third vibrational peak (I₃) at ~384 nm.

  • Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

  • The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar core.

Protocol for Dynamic Light Scattering (DLS) Analysis

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.

Materials:

  • This compound formulation (micelles or liposomes)

  • Appropriate buffer for dilution

  • DLS instrument

  • Low-volume cuvettes

Procedure:

  • Sample Preparation:

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any large dust particles or aggregates that could interfere with the measurement.

    • Dilute the filtered sample with the same filtered buffer used for the formulation to an appropriate concentration for DLS measurement. The optimal concentration will depend on the instrument and the scattering intensity of the nanoparticles.

  • Instrument Setup:

    • Set the measurement temperature to the desired value (e.g., 25°C).

    • Input the viscosity and refractive index of the dispersant (buffer) at the measurement temperature.

  • Measurement:

    • Equilibrate the sample in the cuvette to the set temperature within the DLS instrument for a few minutes.

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the intensity-weighted size distribution.

    • Report the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for a monodisperse nanoparticle formulation.

Visualizations

Aggregation_Troubleshooting_Workflow Troubleshooting Workflow for this compound Aggregation start Formulation Shows Aggregation (Visible Precipitates or High PDI) check_temp Is Hydration/Extrusion Temperature > Tm? start->check_temp adjust_temp Adjust Temperature check_temp->adjust_temp No check_ph Is pH and Buffer Composition Optimal? check_temp->check_ph Yes adjust_temp->check_ph adjust_ph Modify pH or Buffer check_ph->adjust_ph No check_conc Is this compound Concentration Too High? check_ph->check_conc Yes adjust_ph->check_conc adjust_conc Reduce Concentration check_conc->adjust_conc Yes check_mixing Is Mixing Adequate? check_conc->check_mixing No adjust_conc->check_mixing improve_mixing Improve Mixing Technique (e.g., Sonication) check_mixing->improve_mixing No stable_formulation Stable Formulation check_mixing->stable_formulation Yes improve_mixing->stable_formulation

Caption: Troubleshooting workflow for addressing this compound aggregation.

DLS_Workflow Dynamic Light Scattering (DLS) Experimental Workflow start Start prep_sample Sample Preparation (Filter and Dilute) start->prep_sample setup_instrument Instrument Setup (Temperature, Dispersant Properties) prep_sample->setup_instrument equilibrate Temperature Equilibration setup_instrument->equilibrate measure Perform Measurement (≥3 Replicates) equilibrate->measure analyze Data Analysis (Z-average, PDI) measure->analyze end End analyze->end

Caption: Experimental workflow for DLS analysis of this compound formulations.

References

solving m-PEG8-DSPE solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with m-PEG8-DSPE in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound (methoxy-polyethylene glycol (8)-distearoylphosphatidylethanolamine) is an amphiphilic polymer-lipid conjugate. It consists of a hydrophobic DSPE (distearoylphosphatidylethanolamine) lipid anchor and a hydrophilic PEG (polyethylene glycol) chain.[1][2] This structure allows it to self-assemble in aqueous solutions to form micelles, which are often used in drug delivery systems to encapsulate hydrophobic drugs.[1][2][3] Solubility issues such as cloudiness, precipitation, or aggregation can arise if the concentration exceeds its critical micelle concentration (CMC) under suboptimal conditions, affecting the stability and efficacy of the formulation.

Q2: What is the recommended procedure for dissolving this compound in an aqueous buffer?

A2: A common and effective method is the thin-film hydration technique. This involves dissolving the this compound in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with the desired aqueous buffer. Heating the buffer to a temperature above the lipid's phase transition temperature can facilitate dissolution.

Q3: My this compound solution appears cloudy. What could be the cause and how can I resolve it?

A3: Cloudiness, or turbidity, often indicates the formation of large, poorly-hydrated aggregates or that the solution is above its cloud point temperature. This can be caused by high concentrations of the lipid, incorrect buffer pH, or the presence of certain salts. To resolve this, try diluting the solution, gently warming it, or filtering it through a syringe filter (e.g., 0.22 µm) if the aggregates are large.

Q4: I've observed precipitation in my this compound solution. What should I do?

A4: Precipitation suggests that the this compound has fallen out of solution. This can happen due to temperatures below the lipid's gel-to-liquid crystalline phase transition temperature, or significant changes in pH that affect the headgroup charge. Gently warming the solution while stirring can help redissolve the precipitate. Ensure the buffer pH is within the optimal range for stability.

Q5: How do temperature and pH impact the solubility of this compound?

A5: Temperature and pH are critical factors. The solubility of DSPE-PEG lipids is temperature-dependent, with a notable phase transition from a less soluble gel state to a more soluble liquid crystalline state. For DSPE-PEG2000, this transition occurs around 12.8°C. The pH can influence the stability of the micellar structures. While this compound is generally stable across a range of physiological pH, extreme pH values can lead to hydrolysis of the phosphate group over time. Some studies have shown that pH can influence micelle size and stability, particularly in pH-sensitive formulations.

Q6: What is the Critical Micelle Concentration (CMC) and why is it important for this compound solutions?

A6: The Critical Micelle Concentration (CMC) is the concentration at which individual this compound molecules (unimers) begin to self-assemble into micelles. Below the CMC, the molecules exist primarily as monomers in solution. Above the CMC, they form stable micelles. Knowing the CMC is crucial for designing drug delivery systems, as the encapsulation of hydrophobic drugs occurs within these micelles. The CMC of DSPE-PEG lipids is typically in the low micromolar range and can be influenced by factors like PEG chain length and buffer ionic strength.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and factors influencing its solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight~1142.6 g/mol
PurityTypically ≥95%
Storage Temperature-20°C
Critical Micelle Concentration (CMC)Low µM range (varies with PEG length)

Table 2: Factors Affecting this compound Solubility and Stability

FactorEffect on Solubility/StabilityRecommendations & Considerations
Temperature Solubility increases above the lipid phase transition temperature.Maintain temperature above the gel-liquid crystalline transition temperature of DSPE (~12.8°C for DSPE-PEG2000) during handling.
pH Stable in neutral pH (e.g., 7.4). Extreme pH can cause hydrolysis.Use buffers within a pH range of 6.5-8.0 for optimal stability.
Buffer Composition High ionic strength can decrease the CMC. Amine-containing buffers can react if the PEG is functionalized.For conjugation, avoid amine-containing buffers like Tris. PBS and HEPES are generally suitable.
Concentration Aggregation and cloudiness can occur at high concentrations.Work at concentrations appropriate for your application, keeping the CMC in mind.

Experimental Protocols

Protocol for Preparing this compound Solution via Thin-Film Hydration

This protocol describes a standard method for preparing a solution of this compound in an aqueous buffer.

  • Dissolution in Organic Solvent:

    • Weigh the desired amount of this compound powder in a sterile round-bottom flask.

    • Add a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) to completely dissolve the lipid. The volume should be sufficient to coat the flask wall during evaporation.

  • Formation of a Thin Lipid Film:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature that facilitates solvent evaporation without degrading the lipid (e.g., 30-40°C).

    • Continue evaporation under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.

    • To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours.

  • Hydration of the Lipid Film:

    • Pre-warm the desired aqueous buffer (e.g., PBS, pH 7.4) to a temperature above the phase transition temperature of DSPE (e.g., 60-65°C).

    • Add the warm buffer to the flask containing the lipid film.

    • Agitate the flask to hydrate the film. This can be done by gentle swirling or vortexing at a temperature above the phase transition temperature for about 30 minutes.

  • Sizing (Optional):

    • For a uniform particle size distribution, the resulting micellar or liposomal suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

    • Alternatively, sonication can be used, but care must be taken to avoid lipid degradation.

Visualizations

Micelle_Formation This compound Self-Assembly into Micelles cluster_unimers Aqueous Buffer (Below CMC) cluster_micelle Aqueous Buffer (Above CMC) U1 Unimer Core Hydrophobic Core (DSPE tails) U1->Core Self-Assembly U2 Unimer U2->Core Self-Assembly U3 Unimer U3->Core Self-Assembly U4 Unimer U4->Core Self-Assembly Shell Hydrophilic Shell (PEG chains)

Caption: Self-assembly of this compound unimers into a core-shell micelle structure in an aqueous environment.

Troubleshooting_Workflow Troubleshooting this compound Solubility Issues Start Start: this compound Solution Preparation Issue Observe Solution Appearance Start->Issue Clear Solution is Clear: Proceed with Experiment Issue->Clear Clear Cloudy Issue: Solution is Cloudy/Hazy Issue->Cloudy Cloudy Precipitate Issue: Precipitation Observed Issue->Precipitate Precipitate Action_Warm_Cloudy Action: Gently warm solution (above phase transition temp) Cloudy->Action_Warm_Cloudy Action_Warm_Precipitate Action: Warm solution with stirring (above phase transition temp) Precipitate->Action_Warm_Precipitate Resolved Issue Resolved? Action_Warm_Cloudy->Resolved Action_Dilute Action: Dilute solution with buffer Resolved2 Issue Resolved? Action_Dilute->Resolved2 Action_Filter Action: Filter (e.g., 0.22 µm syringe filter) Action_Check_pH Action: Verify buffer pH is optimal (6.5-8.0) Action_Warm_Precipitate->Action_Check_pH Action_Check_pH->Clear If resolved Resolved->Clear Yes Resolved->Action_Dilute No Resolved2->Clear Yes Resolved2->Action_Filter No

Caption: A logical workflow for troubleshooting common solubility issues encountered with this compound.

References

Technical Support Center: Optimizing m-PEG8-DSPE Conjugation with Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG8-DSPE conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your peptide conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemistries for conjugating peptides to this compound?

A1: The three most prevalent and well-established chemistries for conjugating peptides to DSPE-PEG derivatives are:

  • NHS Ester Chemistry: This method targets primary amines (the N-terminus and lysine side chains) on the peptide. The N-hydroxysuccinimide (NHS) ester on the DSPE-PEG reacts with the amine to form a stable amide bond.[1][2]

  • Maleimide-Thiol Chemistry: This highly specific reaction targets sulfhydryl groups (cysteine residues) on the peptide. The maleimide group on the DSPE-PEG reacts with the thiol group to form a stable thioether bond.[3][4]

  • Click Chemistry: This is a newer class of reactions known for high efficiency and specificity. The most common variant for bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[5] Another variant is the strain-promoted azide-alkyne click chemistry (SPAAC), which is copper-free.

Q2: I am observing low conjugation efficiency with my NHS ester reaction. What are the possible causes and solutions?

A2: Low conjugation efficiency in NHS ester reactions is a common issue. Here are the primary causes and how to troubleshoot them:

  • Hydrolysis of the NHS Ester: NHS esters are highly susceptible to hydrolysis in aqueous solutions, which deactivates them. The rate of hydrolysis increases with pH.

    • Solution: Prepare NHS ester solutions immediately before use. If the DSPE-PEG-NHS is stored as a stock solution, use a dry, water-miscible organic solvent like DMSO or DMF and store at -20°C.

  • Incorrect pH: The reaction with primary amines is pH-dependent. At low pH, the amine is protonated and less nucleophilic, while at very high pH, hydrolysis of the NHS ester is rapid.

    • Solution: The optimal pH range for NHS ester reactions is typically 7.2 to 8.5. Using a buffer like phosphate-buffered saline (PBS) within this range is recommended.

  • Competing Amines in Buffer: Buffers containing primary amines, such as Tris (TBS) or glycine, will compete with your peptide for reaction with the NHS ester.

    • Solution: Use non-amine-containing buffers like phosphate, carbonate-bicarbonate, HEPES, or borate buffers.

Q3: My maleimide-thiol conjugation is yielding unexpected byproducts. What could be happening?

A3: While maleimide-thiol chemistry is very specific, side reactions can occur:

  • Thiazine Rearrangement: If your peptide has an unprotected N-terminal cysteine, a side reaction can lead to the formation of a thiazine derivative, especially at neutral or basic pH. This can complicate purification and characterization.

    • Solution: Perform the conjugation at a more acidic pH (around 5-6.5) to minimize this rearrangement. Alternatively, if possible, design the peptide to have a cysteine residue away from the N-terminus or acetylate the N-terminal amine.

  • Hydrolysis of the Maleimide Group: The maleimide ring can open upon exposure to water, especially at higher pH, rendering it unreactive with thiols.

    • Solution: Prepare maleimide-functionalized DSPE-PEG solutions fresh.

  • Retro-Michael Reaction: The thioether bond formed can, under certain conditions, be reversible, leading to deconjugation.

    • Solution: Post-conjugation hydrolysis of the thiosuccinimide ring can create a more stable linkage. Some strategies involve using "self-hydrolysing" maleimides.

Q4: How can I confirm that my peptide has successfully conjugated to the this compound?

A4: Several analytical techniques can be used to confirm conjugation:

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS or LC-MS are excellent for confirming the mass increase corresponding to the addition of the DSPE-PEG to the peptide.

  • High-Performance Liquid Chromatography (HPLC): A shift in the retention time on a reverse-phase HPLC column can indicate successful conjugation. The conjugate will typically elute at a different time than the unconjugated peptide and DSPE-PEG. This can also be used to quantify conjugation efficiency.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For larger peptides, a shift in the band size on an SDS-PAGE gel can provide qualitative evidence of conjugation.

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency
Possible Cause Troubleshooting Step
NHS Ester Hydrolysis Prepare aqueous solutions of DSPE-PEG-NHS immediately before use. Store stock solutions in dry DMSO or DMF at -20°C.
Incorrect pH (NHS Ester) Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.
Incorrect pH (Maleimide) For maleimide-thiol reactions, maintain a pH between 6.5 and 7.5 for optimal chemoselectivity.
Oxidation of Thiols (Maleimide) If the peptide contains disulfide bonds, reduce them to free thiols using a reducing agent like TCEP or DTT. If using DTT, remove it before adding the maleimide reagent. Degas buffers to minimize oxygen.
Insufficient Molar Excess Optimize the molar ratio of the DSPE-PEG reagent to the peptide. A 10-20 fold molar excess of the PEG reagent is often a good starting point.
Competing Nucleophiles Avoid buffers containing primary amines (e.g., Tris, glycine) for NHS ester reactions. Ensure the peptide solution is free of other thiol-containing impurities for maleimide reactions.
Issue 2: Product Instability or Side Reactions
Possible Cause Troubleshooting Step
Thiazine Rearrangement (N-terminal Cys) Perform the maleimide conjugation at a slightly acidic pH (e.g., 5.0-6.5). If possible, avoid using peptides with an N-terminal cysteine.
Retro-Michael Reaction (Maleimide) Consider post-conjugation hydrolysis of the thiosuccinimide ring to increase stability.
DSPE-PEG Ester Hydrolysis Avoid exposing DSPE-PEG to strongly acidic (pH < 4) or basic conditions for prolonged periods, especially at elevated temperatures, as this can hydrolyze the fatty acid esters of the DSPE.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for Common Conjugation Chemistries
Parameter NHS Ester Chemistry Maleimide-Thiol Chemistry
Optimal pH 7.2 - 8.56.5 - 7.5
Reaction Temperature 4°C to Room TemperatureRoom Temperature
Reaction Time 30 minutes to 4 hours1 to 24 hours
Recommended Buffers Phosphate, Bicarbonate, HEPES, BoratePhosphate
Molar Ratio (PEG:Peptide) 5:1 to 20:11:1 to 3:1

Detailed Experimental Protocols

Protocol 1: NHS Ester Conjugation of a Peptide to DSPE-PEG-NHS
  • Reagent Preparation:

    • Equilibrate the DSPE-PEG-NHS vial to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the DSPE-PEG-NHS in a water-miscible organic solvent like anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

    • Dissolve the peptide in a non-amine-containing buffer (e.g., 0.1 M phosphate buffer, pH 7.5).

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the DSPE-PEG-NHS stock solution to the peptide solution. The final concentration of the organic solvent should ideally be less than 10%.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction:

    • Add a quenching buffer containing primary amines, such as Tris or glycine (e.g., 1 M Tris, pH 8.0), to a final concentration of 20-50 mM to react with any excess DSPE-PEG-NHS. Incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted DSPE-PEG-NHS and quenching reagents by dialysis, size-exclusion chromatography (SEC), or HPLC.

  • Characterization:

    • Confirm successful conjugation using MALDI-TOF MS or LC-MS to observe the mass shift.

    • Assess purity and quantify the conjugate using RP-HPLC.

Protocol 2: Maleimide-Thiol Conjugation of a Cysteine-Containing Peptide to DSPE-PEG-Maleimide
  • Reagent Preparation:

    • Dissolve the DSPE-PEG-Maleimide in an appropriate solvent (e.g., DMSO or DMF) to prepare a stock solution.

    • Dissolve the cysteine-containing peptide in a degassed, amine-free buffer (e.g., 0.1 M phosphate buffer with 1 mM EDTA, pH 7.0).

    • If the peptide has formed disulfide dimers, pre-treat with a reducing agent like TCEP. Avoid DTT as it needs to be removed before adding the maleimide reagent.

  • Conjugation Reaction:

    • Add the DSPE-PEG-Maleimide stock solution to the peptide solution at a slight molar excess (e.g., 1.1 to 3-fold).

    • Allow the reaction to proceed for 1-2 hours at room temperature under gentle stirring. The reaction can be monitored by TLC or HPLC.

  • Quenching the Reaction (Optional):

    • Add a small molecule thiol, such as free cysteine or β-mercaptoethanol, to quench any unreacted maleimide groups.

  • Purification:

    • Purify the conjugate from unreacted starting materials and byproducts using dialysis, SEC, or RP-HPLC.

  • Characterization:

    • Verify the formation of the conjugate by MALDI-TOF MS or LC-MS.

    • Determine the purity and concentration of the final product using RP-HPLC.

Visualizations

experimental_workflow_nhs cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_quench Quenching cluster_purify Purification & Analysis peptide Peptide in Amine-Free Buffer (pH 7.2-8.5) mix Mix & Incubate (RT, 30-60 min) peptide->mix peg_nhs DSPE-PEG-NHS in DMSO/DMF peg_nhs->mix quench Add Tris or Glycine mix->quench purify Purify (HPLC/SEC) quench->purify analyze Analyze (MS/HPLC) purify->analyze

Caption: NHS Ester Conjugation Workflow.

experimental_workflow_maleimide cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purify Purification & Analysis peptide Cys-Peptide in Degassed Buffer (pH 6.5-7.5) mix Mix & Incubate (RT, 1-2 hours) peptide->mix peg_mal DSPE-PEG-Maleimide in DMSO/DMF peg_mal->mix purify Purify (HPLC/SEC) mix->purify analyze Analyze (MS/HPLC) purify->analyze

Caption: Maleimide-Thiol Conjugation Workflow.

troubleshooting_logic cluster_nhs NHS Ester Chemistry cluster_mal Maleimide Chemistry start Low Conjugation Efficiency? check_ph_nhs pH 7.2-8.5? start->check_ph_nhs NHS check_ph_mal pH 6.5-7.5? start->check_ph_mal Maleimide check_buffer Amine-free buffer? check_ph_nhs->check_buffer Yes optimize_ratio Optimize Molar Ratio check_ph_nhs->optimize_ratio No check_hydrolysis Fresh NHS reagent? check_buffer->check_hydrolysis Yes check_buffer->optimize_ratio No check_hydrolysis->optimize_ratio Yes check_thiol Free thiols present? check_ph_mal->check_thiol Yes check_ph_mal->optimize_ratio No check_thiol->optimize_ratio Yes

References

Technical Support Center: m-PEG8-DSPE Liposome Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the impact of temperature on the stability of liposomes containing m-PEG8-DSPE.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for liposomes containing this compound?

A1: For short-term storage (days to weeks), it is recommended to store this compound liposome suspensions at 4°C. This temperature is typically below the phase transition temperature (Tm) of the primary lipids used in the formulation, which helps maintain membrane integrity and minimize drug leakage. For the raw this compound material, storage at -20°C is recommended.[1] For long-term storage of the liposomal formulation, lyophilization (freeze-drying) is the preferred method.[2][3][4]

Q2: How does an increase in temperature affect the size and polydispersity index (PDI) of my liposomes?

A2: An increase in temperature can lead to a decrease in liposome size.[5] However, if the temperature approaches or exceeds the Tm of the lipid bilayer, it can increase membrane fluidity, potentially leading to vesicle fusion or aggregation, which would manifest as an increase in particle size and PDI. PEGylation, with lipids like this compound, provides steric hindrance that significantly reduces the tendency for aggregation.

Q3: My encapsulated drug is leaking from the liposomes when stored at room temperature. Is this expected?

A3: Yes, this is a common issue. Storing liposomes at room temperature (typically 20-25°C) can be problematic, especially if the formulation's phase transition temperature (Tm) is low. Increased temperature enhances the permeability of the lipid bilayer, leading to the leakage of encapsulated contents. This effect is significantly accelerated as the temperature approaches the Tm. Furthermore, elevated temperatures can accelerate the chemical degradation of phospholipids through hydrolysis, which creates destabilizing byproducts like lysolipids and fatty acids.

Q4: What is the phase transition temperature (Tm), and why is it critical for stability?

A4: The phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a tightly packed "gel" phase to a more fluid "liquid-crystalline" phase. This transition is critical for stability because, at or above the Tm, the membrane becomes significantly more permeable, leading to rapid leakage of encapsulated drugs. The Tm is determined by the specific lipids used in the formulation. For instance, DSPE itself has a high Tm (around 52°C to 74°C), but the overall Tm of the liposome will be influenced by the other, more abundant lipids in the bilayer.

Q5: Can I freeze my this compound liposome formulation for long-term storage?

A5: While freezing is a common strategy for long-term preservation, simply placing a liposome suspension in a freezer can be detrimental. The formation of ice crystals can physically damage the liposomes, causing them to fuse or leak their contents upon thawing. To successfully store liposomes in a frozen state, it is crucial to use cryoprotectants (e.g., sucrose, trehalose) and often a controlled-rate freezing process. The most robust method for long-term storage is lyophilization, which involves freezing the formulation with cryoprotectants and then removing the water under vacuum.

Troubleshooting Guide

Issue 1: Increased Particle Size and PDI After Storage
Possible Cause Troubleshooting Steps & Solutions
Aggregation/Fusion 1. Verify Storage Temperature: Ensure liposomes are stored at a temperature well below the primary lipid's Tm (typically 4°C). Storage at elevated temperatures increases lipid mobility and the risk of fusion. 2. Confirm PEGylation Density: An insufficient amount of this compound may not provide adequate steric protection against aggregation. A typical concentration is 4-5 mol%. 3. Buffer Conditions: Ensure the buffer has an appropriate ionic strength. High salt concentrations can sometimes screen the repulsive forces between vesicles.
Phospholipid Hydrolysis 1. Control pH: Phospholipid ester hydrolysis is accelerated at acidic or basic pH. Maintain the formulation pH between 6.5 and 7.4 to minimize this degradation pathway. 2. Avoid High Temperatures: Hydrolysis rates increase significantly with temperature. Avoid prolonged exposure to room temperature or higher. 3. Analytical Confirmation: If hydrolysis is suspected, use techniques like HPLC or mass spectrometry to detect the presence of lysolipids and free fatty acids.
Issue 2: Decreased Encapsulation Efficiency / Significant Drug Leakage
Possible Cause Troubleshooting Steps & Solutions
Storage/Handling Above Tm 1. Review Lipid Composition: Know the Tm of your lipid mixture. For thermosensitive formulations, leakage is an intended feature at specific temperatures. For stable formulations, choose lipids with a Tm well above your storage and handling temperatures. 2. Maintain Cold Chain: Store the liposomes at 4°C and keep them on ice during experimental setup whenever possible. 3. Perform a Temperature-Dependent Leakage Assay: Characterize the release profile of your specific formulation at different temperatures to understand its thermal sensitivity.
Membrane Destabilization 1. Check for Hydrolysis: As mentioned above, the byproducts of hydrolysis can disrupt the packing of the lipid bilayer, creating defects that allow the drug to leak out. 2. Assess Drug-Lipid Interaction: The encapsulated drug itself may interact with the lipid membrane, potentially lowering the Tm or causing instability. This effect can be temperature-dependent.

Data Presentation

Table 1: Summary of Temperature Effects on this compound Liposome Properties

ParameterEffect of Increasing TemperatureRationale
Size & PDI Can decrease slightly due to lipid packing changes; may increase sharply near/above Tm due to fusion.Increased kinetic energy can alter lipid packing. Fusion occurs when membrane fluidity is high enough to merge vesicles.
Drug Leakage Increases, with a sharp rise near the Tm.Bilayer permeability increases with temperature as lipid chains become more disordered.
Chemical Stability Decreases.The rate of phospholipid hydrolysis is significantly accelerated at higher temperatures.
PEG Conformation The flexibility of the PEG chain increases.Increased thermal energy allows for more conformational freedom of the polymer chain.

Table 2: Phase Transition Temperatures (Tm) of Common Lipids

PhospholipidAbbreviationPhase Transition Temperature (Tm)
1,2-dipalmitoyl-sn-glycero-3-phosphocholineDPPC~41 °C
1,2-distearoyl-sn-glycero-3-phosphocholineDSPC~55 °C
1,2-distearoyl-sn-glycero-3-phosphoethanolamineDSPE~74 °C
1,2-dioleoyl-sn-glycero-3-phosphocholineDOPC~ -17 °C

Note: The exact Tm can vary slightly based on buffer conditions, pH, and the presence of other lipids like cholesterol or DSPE-PEG.

Experimental Protocols

Protocol 1: Temperature Stress Study for Liposome Stability
  • Preparation: Divide a single batch of your this compound liposome formulation into several sterile, sealed vials.

  • Initial Analysis (T=0): Immediately analyze one vial as a baseline control. Measure the average particle size, PDI, and encapsulation efficiency (or drug leakage).

  • Incubation: Place the remaining vials in incubators set at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 4 weeks), remove one vial from each temperature.

  • Equilibration: Allow the vials to equilibrate to room temperature for 30 minutes before analysis.

  • Measurement: For each time point and temperature, measure the particle size, PDI, and encapsulation efficiency.

  • Data Analysis: Plot the changes in these parameters over time for each temperature condition to determine the formulation's stability profile.

Protocol 2: Assessing Drug Leakage with a Fluorescent Dye (e.g., Calcein)
  • Liposome Preparation: Prepare liposomes encapsulating a self-quenching concentration of a fluorescent dye like Calcein (e.g., 50-100 mM). Remove unencapsulated dye using size exclusion chromatography (SEC).

  • Sample Dilution: Dilute the purified liposome suspension in a release buffer (e.g., PBS) to a suitable concentration for fluorescence measurement.

  • Temperature Incubation: Incubate aliquots of the diluted sample at various temperatures (e.g., 4°C, 25°C, 37°C, 42°C).

  • Fluorescence Measurement: At set time intervals, measure the fluorescence intensity (It) of each sample using a fluorometer (e.g., λex=495 nm, λem=515 nm for Calcein).

  • Maximum Release (100% Leakage): To determine the maximum fluorescence (Imax), add a lytic agent (e.g., Triton X-100) to a control sample to disrupt all liposomes and release the dye, eliminating the quenching.

  • Calculation: Calculate the percentage of dye leakage at each time point using the following formula: % Leakage = [(I_t - I_0) / (I_max - I_0)] * 100 (where I0 is the initial fluorescence at t=0).

Visualizations

Caption: Experimental workflow for a temperature stress study.

Caption: Mechanisms of temperature-induced liposome instability.

Caption: Troubleshooting flowchart for common instability issues.

References

Technical Support Center: Optimizing Drug Loading in m-PEG-DSPE Micelles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the encapsulation of therapeutic agents within methoxy-poly(ethylene glycol)-distearoylphosphatidylethanolamine (m-PEG-DSPE) micelles.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the drug loading capacity of m-PEG-DSPE micelles?

A1: The drug loading capacity and encapsulation efficiency of m-PEG-DSPE micelles are influenced by a combination of factors related to the drug, the polymer, and the formulation process. Key considerations include:

  • Physicochemical Properties of the Drug: The hydrophobicity of the drug is a primary determinant. Highly hydrophobic drugs are more readily partitioned into the hydrophobic core of the micelle.[1][2][3] The molecular weight and volume of the drug also play a role; smaller molecules may be more easily encapsulated.[3]

  • Drug-to-Polymer Ratio: The initial ratio of drug to m-PEG-DSPE is a critical parameter that needs to be optimized.[4] Increasing the amount of drug relative to the polymer can lead to higher loading, but only up to a saturation point, beyond which drug precipitation may occur.

  • m-PEG-DSPE Characteristics: The molecular weight of the PEG block can affect drug loading. Shorter PEG chains may be more favorable for the loading of some drugs by reducing the hydrophilic corona's interference.

  • Preparation Method: The method used to prepare the micelles, such as thin-film hydration, solvent evaporation, or dialysis, significantly impacts drug encapsulation.

  • Solvent System: The choice of organic solvent to dissolve the drug and polymer is crucial. The solvent should be a good solvent for both components and be easily removable.

  • Temperature: The temperature during micelle formation can influence the process. Performing hydration above the phase transition temperature of the lipid component is generally recommended.

Q2: I am observing very low encapsulation efficiency. What are the potential causes and how can I troubleshoot this?

A2: Low encapsulation efficiency (EE%) is a common issue. Here are some troubleshooting steps:

  • Optimize the Drug-to-Polymer Ratio: Systematically vary the weight ratio of your drug to m-PEG-DSPE. Start with a lower drug concentration and gradually increase it to find the optimal loading capacity without causing precipitation.

  • Re-evaluate Your Preparation Method:

    • Thin-Film Hydration: Ensure the lipid film is thin and uniform. Incomplete hydration can lead to poor micelle formation. The hydration buffer should be added at a temperature above the lipid's phase transition temperature.

    • Solvent Evaporation/Injection: The rate of solvent removal or injection can be critical. A slow, controlled process often yields better results.

  • Check Drug Solubility: Ensure your drug is fully solubilized in the organic solvent along with the m-PEG-DSPE before the self-assembly process. Poor initial solubility will directly lead to low encapsulation.

  • Consider Co-solvents: For drugs that are difficult to encapsulate, using a co-solvent system might improve solubility and subsequent loading.

  • Incorporate Other Lipids or Polymers: Creating hybrid or mixed micelles by including other lipids (like cholesterol) or polymers (like TPGS) can enhance stability and drug retention.

Q3: My drug-loaded micelles are aggregating and precipitating over time. How can I improve their stability?

A3: Micelle stability is crucial for therapeutic applications. Aggregation and precipitation can be addressed by:

  • Ensuring High PEG Density: The PEG chains on the micelle surface provide a steric barrier that prevents aggregation. Ensure you are using a sufficient concentration of m-PEG-DSPE.

  • Optimizing the Formulation: The drug-to-lipid ratio can affect stability. An excess of unencapsulated drug can lead to crystal formation and aggregation.

  • Lyophilization: For long-term storage, lyophilization (freeze-drying) can be an effective strategy. It is important to use a suitable cryoprotectant (e.g., sucrose, trehalose) to maintain micelle integrity during the process.

  • Crosslinking Strategies: For enhanced stability, covalent crosslinking of the micelle core or shell can be employed to prevent dissociation upon dilution in the bloodstream.

  • Storage Conditions: Store micellar formulations at recommended temperatures, typically 4°C, and protect them from light. Avoid freeze-thaw cycles unless a proper cryoprotectant is used.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Drug Loading/Encapsulation Efficiency Suboptimal drug-to-polymer ratio.Systematically screen different drug-to-m-PEG-DSPE weight ratios (e.g., 1:5, 1:10, 1:20) to find the optimal loading.
Inefficient preparation method.Optimize the parameters of your chosen method (e.g., hydration temperature, solvent evaporation rate). Consider trying an alternative method like solvent injection or dialysis.
Poor drug solubility in the lipid core.For hydrophobic drugs, ensure complete co-dissolution with the polymer in the organic phase. For hydrophilic drugs, passive loading is often inefficient; consider active loading if applicable.
Micelle Aggregation and Instability Insufficient PEGylation on the surface.Ensure the concentration of m-PEG-DSPE is above the critical micelle concentration (CMC) and provides adequate surface coverage.
Drug precipitation.This may occur if the drug loading exceeds the capacity of the micelles. Reduce the initial drug-to-polymer ratio.
Inappropriate storage.Store at 4°C. For long-term stability, consider lyophilization with a cryoprotectant.
Large and Polydisperse Micelle Size Inefficient downsizing method.If using sonication, optimize the duration and power. For extrusion, ensure the membrane pore size is appropriate and perform multiple passes.
Aggregation.Address the potential causes of aggregation as mentioned above.
Incomplete removal of organic solvent.Ensure the organic solvent is completely removed, as residual solvent can affect micelle size and stability.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on drug loading in m-PEG-DSPE based micelles.

Drugm-PEG-DSPE MWCo-polymer/LipidPreparation MethodDrug:Polymer Ratio (w/w)Drug Loading (DL%)Encapsulation Efficiency (EE%)Reference
All-trans-retinoic acid (ATRA)Not SpecifiedNoneNot Specified1:2017.47%Not Reported
Cabozantinib2000NoneThin-film rehydrationNot Specified5.45 ± 0.09%78.37 ± 1.34%
Paclitaxel (PCT)2000PHIS-PEG2000DialysisNot Specified5%88%
Ridaforolimus2000NoneSolvent evaporationNot SpecifiedNot ReportedNot Reported
Doxorubicin (DOX)Not SpecifiedDSPE-PEG-C60Heating/Stirring1:5Not Reported86.1%
Doxorubicin (DOX)Not SpecifiedDSPE-PEG-C60Heating/Stirring1:10Not Reported95.4%
Doxorubicin (DOX)Not SpecifiedDSPE-PEG-C60Heating/Stirring1:15Not Reported97.5%
Asulacrine (ASL)2000TPGSNot Specified1:1 (with TPGS)Not Reported~94.12%
DexamethasoneNot SpecifiedPoly-4-(vinylpyridine)Cosolvent evaporationNot Specified~19%Not Reported

Experimental Protocols

1. Thin-Film Hydration Method

This is a widely used method for preparing drug-loaded micelles.

  • Materials: m-PEG-DSPE, drug, suitable organic solvent (e.g., chloroform, methanol), aqueous buffer (e.g., PBS, HEPES).

  • Procedure:

    • Dissolve a known amount of m-PEG-DSPE and the hydrophobic drug in an organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under vacuum for at least 4 hours to remove any residual solvent.

    • Hydrate the film with an aqueous buffer by rotating the flask at a temperature above the phase transition temperature of the DSPE lipid (typically >55°C).

    • The resulting micellar solution can be sonicated or extruded to reduce the particle size and improve homogeneity.

    • Separate the unencapsulated drug by centrifugation, dialysis, or size exclusion chromatography.

2. Solvent Evaporation/Injection Method

This method is suitable for drugs that are soluble in volatile organic solvents.

  • Materials: m-PEG-DSPE, drug, water-miscible organic solvent (e.g., acetone, ethanol, THF), aqueous buffer.

  • Procedure:

    • Dissolve the m-PEG-DSPE and the drug in a water-miscible organic solvent.

    • Slowly add this organic solution dropwise into a vigorously stirred aqueous buffer.

    • The organic solvent is then removed by stirring under a purge of inert gas or by rotary evaporation.

    • As the organic solvent is removed, the amphiphilic polymers self-assemble into micelles, encapsulating the drug.

    • Filter the solution to remove any precipitated drug and purify as needed.

Visualizations

experimental_workflow cluster_prep Micelle Preparation cluster_purification Purification & Characterization prep_start Start dissolve Dissolve Drug & m-PEG-DSPE in Organic Solvent prep_start->dissolve thin_film Form Thin Film (Rotary Evaporation) dissolve->thin_film hydrate Hydrate Film with Aqueous Buffer thin_film->hydrate micelles Drug-Loaded Micelles (Self-Assembly) hydrate->micelles purify Purify Micelles (e.g., Dialysis, SEC) micelles->purify characterize Characterize Micelles (Size, Zeta, DL%, EE%) purify->characterize final_product Final Product characterize->final_product

Caption: Workflow for preparing drug-loaded m-PEG-DSPE micelles via the thin-film hydration method.

troubleshooting_logic start Low Drug Loading Observed q1 Is Drug:Polymer Ratio Optimized? start->q1 action1 Vary Drug:Polymer Ratio Systematically q1->action1 No q2 Is Preparation Method Optimal? q1->q2 Yes a1_yes Yes a1_no No action1->q1 action2 Adjust Method Parameters (e.g., Temp, Rate) or Try New Method q2->action2 No q3 Is Drug Fully Solubilized Initially? q2->q3 Yes a2_yes Yes a2_no No action2->q2 action3 Select a Better Solvent or Use Co-solvents q3->action3 No end Improved Drug Loading q3->end Yes a3_yes Yes a3_no No action3->q3

Caption: A logical troubleshooting guide for addressing low drug loading in m-PEG-DSPE micelles.

References

Technical Support Center: Effect of Reducing Agents on DSPE-PEG Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DSPE-PEG conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of reducing agents in your conjugation workflows. Whether you are preparing antibody-drug conjugates, developing targeted liposomes, or designing stimuli-responsive delivery systems, this guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of reducing agents in DSPE-PEG conjugation strategies?

A1: Reducing agents are primarily used in two key scenarios involving DSPE-PEG lipids:

  • Reduction of Thiol-Containing Ligands: Many targeting ligands, such as antibodies or antibody fragments (e.g., Fab'), contain disulfide bonds that stabilize their structure. To conjugate these molecules to a functionalized DSPE-PEG (e.g., DSPE-PEG-Maleimide), these disulfide bonds must first be reduced to generate free sulfhydryl (thiol) groups (-SH). These thiols can then react with the maleimide group to form a stable covalent bond.

  • Triggered Cleavage of Disulfide Linkers: In stimuli-responsive drug delivery systems, a therapeutic agent or targeting ligand can be attached to DSPE-PEG via a disulfide linker. The high concentration of reducing agents like glutathione in the intracellular environment can cleave this bond, triggering the release of the payload specifically at the target site.[1] Dithiothreitol (DTT) is often used in vitro to mimic this release mechanism.[1]

Q2: What are the most common reducing agents used for reducing protein disulfide bonds prior to conjugation?

A2: The two most commonly used reducing agents for this purpose in protein biochemistry are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT).[2][3] Each has distinct properties that make it suitable for different applications.

Q3: What are the key differences between TCEP and DTT?

A3: TCEP and DTT differ significantly in their chemical properties, stability, and reactivity with other common bioconjugation reagents. TCEP is generally more stable, odorless, and does not interfere with subsequent maleimide conjugation reactions.[4] DTT is a powerful reducing agent but is less stable and can directly compete with the desired reaction in thiol-maleimide chemistry.

Q4: Why is TCEP often preferred over DTT for thiol-maleimide conjugation workflows?

A4: TCEP is often the preferred reductant for several reasons:

  • No Interference with Maleimides: TCEP is a thiol-free reducing agent and does not react with maleimide compounds. This allows for in-situ reduction and conjugation without the need to remove the reducing agent, simplifying the workflow.

  • Greater Stability: TCEP is more resistant to air oxidation and is stable over a wider pH range (1.5-8.5), including the slightly acidic to neutral conditions (pH 6.5-7.5) optimal for maleimide reactions.

  • Odorless: Unlike DTT, which has a strong, unpleasant sulfur odor, TCEP is odorless.

  • Irreversible Reduction: The reduction reaction with TCEP is irreversible, driving the equilibrium towards the reduced product.

Q5: Are there any situations where DTT might still be used?

A5: Yes, DTT is a very effective and widely used reducing agent. It is particularly useful in applications where subsequent maleimide chemistry is not involved, such as in final product analysis by SDS-PAGE or for triggering the cleavage of disulfide-linked conjugates in release studies. If used prior to a maleimide conjugation step, it is critical to completely remove the DTT after reduction to prevent it from reacting with the maleimide-PEG-DSPE.

Troubleshooting Guides

This section addresses common problems encountered during the reduction and conjugation process.

Problem Possible Cause Suggested Solution
Low or No Conjugation Yield 1. Incomplete disulfide reduction: The concentration of the reducing agent was too low, the reaction time was too short, or the agent was inactive.- Increase the molar excess of the reducing agent (typically 10-50 fold excess over disulfide bonds).- Increase the incubation time for the reduction step.- Use a fresh stock of the reducing agent. TCEP solutions should be prepared fresh for best results.
2. Re-oxidation of thiols: Free sulfhydryl groups can re-oxidize to form disulfide bonds, especially in the presence of oxygen or metal ions.- Use degassed buffers (sparged with nitrogen or argon).- Include a chelating agent like EDTA (1-2 mM) in your buffers to sequester metal ions that can catalyze oxidation.- Perform the conjugation step immediately after the reduction and purification steps.
3. Interference from reducing agent: DTT contains thiols that react with maleimides, competing with the intended conjugation reaction.- If using DTT, ensure its complete removal via size exclusion chromatography (SEC), dialysis, or spin filtration before adding the DSPE-PEG-Maleimide.- Switch to TCEP, which does not react with maleimides and often does not require removal.
4. Hydrolysis of Maleimide: The maleimide group on DSPE-PEG is susceptible to hydrolysis at high pH (>7.5), rendering it inactive.- Maintain the reaction pH between 6.5 and 7.5.- Prepare the DSPE-PEG-Maleimide solution immediately before use.
Protein/Ligand Aggregation 1. Protein unfolding: Cleavage of structurally important disulfide bonds can lead to protein unfolding and subsequent aggregation.- Optimize the reduction conditions to be as gentle as possible (e.g., lower temperature, shorter time).- Screen different buffer conditions (pH, ionic strength) to find one that maximizes the stability of the reduced protein.- Perform the conjugation reaction immediately after reduction to "cap" the free thiols and potentially re-stabilize the protein structure.
Low Triggered Release from Disulfide Linker 1. Inefficient disulfide cleavage: The concentration of the reducing agent used in the in vitro assay is insufficient.- Increase the concentration of DTT or glutathione in the release buffer (e.g., 1-10 mM DTT).- Ensure the pH of the buffer is optimal for the reducing agent's activity (typically pH > 7 for DTT).

Experimental Protocols

Protocol 1: Reduction of an Antibody Fragment (Fab') with TCEP and Conjugation to DSPE-PEG-Maleimide

This protocol describes the reduction of a Fab' fragment to expose free thiols for subsequent conjugation to a maleimide-functionalized DSPE-PEG lipid.

Materials:

  • Fab' fragment in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.0-7.4.

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl).

  • DSPE-PEG-Maleimide.

  • Amine-free reaction buffer (e.g., 20 mM PBS with 2 mM EDTA, pH 7.2), degassed.

  • Purification system (e.g., Size Exclusion Chromatography column like Sephadex G-25 or centrifugal filter units with appropriate MWCO).

Procedure:

  • Protein Preparation: Prepare the Fab' fragment at a concentration of 1-5 mg/mL in the degassed reaction buffer.

  • TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP-HCl in the reaction buffer.

  • Reduction Reaction: Add the TCEP stock solution to the Fab' solution to achieve a final 20-fold molar excess of TCEP over the protein. Incubate for 60-90 minutes at room temperature with gentle stirring.

  • Purification (Optional but Recommended): While TCEP does not directly interfere with maleimides, removing excess reducing agent can provide a cleaner reaction. Purify the reduced Fab' using an SEC column or a centrifugal filter unit to remove the TCEP. Perform this step quickly to minimize re-oxidation.

  • Conjugation Reaction: Immediately after reduction (and purification), add DSPE-PEG-Maleimide (dissolved in a small amount of reaction buffer) to the reduced Fab' solution at a 5- to 10-fold molar excess over the protein.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol like cysteine or N-acetylcysteine can be added to a final concentration of 1-2 mM.

  • Final Purification: Purify the final DSPE-PEG-Fab' conjugate from unreacted materials using SEC or dialysis.

Protocol 2: In Vitro Triggered Release using DTT

This protocol is for assessing the cleavage of a disulfide linker in a DSPE-PEG conjugate.

Materials:

  • DSPE-PEG-S-S-Payload conjugate (e.g., in a liposomal formulation).

  • Release Buffer (e.g., PBS, pH 7.4).

  • Dithiothreitol (DTT).

  • Analytical system to measure the released payload (e.g., HPLC, fluorescence spectroscopy).

Procedure:

  • Sample Preparation: Aliquot the DSPE-PEG-S-S-Payload sample into multiple tubes.

  • DTT Preparation: Prepare a 1 M stock solution of DTT in water.

  • Initiate Release: To the sample tubes, add DTT to a final concentration of 10 mM. For a control ("no release") sample, add an equivalent volume of water.

  • Incubation: Incubate all samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from the reaction tubes.

  • Analysis: Immediately analyze the aliquots to quantify the amount of released payload, for example, by separating the liposomes from the supernatant via centrifugation and measuring the payload in the supernatant.

Visualizations

G A Liposome with Ligand-S-S-PEG-DSPE B Add Reducing Agent (e.g., DTT, Glutathione) A->B C Disulfide Bond Cleavage B->C D Released Ligand C->D Product 1 E Liposome with HS-PEG-DSPE C->E Product 2

G Start Problem: Low Conjugation Yield Cause1 Incomplete Reduction? Start->Cause1 Cause2 Thiol Re-oxidation? Start->Cause2 Cause3 Reductant Interference (DTT)? Start->Cause3 Solution1 Increase TCEP/DTT Conc. Use Fresh Reagent Cause1->Solution1 Solution2 Use Degassed Buffers Add EDTA Cause2->Solution2 Solution3 Remove DTT Post-Reduction or Switch to TCEP Cause3->Solution3

References

Technical Support Center: Managing Hydrolysis of Functionalized m-PEG8-DSPE Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the hydrolysis of functionalized m-PEG8-DSPE derivatives. Hydrolysis, a chemical reaction involving water that cleaves bonds, can impact both the phospholipid anchor and the terminal functional group of these critical molecules, potentially compromising experimental outcomes and the stability of drug formulations. This guide offers troubleshooting advice and frequently asked questions to ensure the integrity and reactivity of your reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common functionalized derivatives?

A: this compound is a PEGylated phospholipid used extensively in drug delivery systems like liposomes and lipid nanoparticles (LNPs).[1][2] It consists of a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor, a hydrophilic 8-unit polyethylene glycol (PEG) spacer, and is typically capped with a methoxy (m) group.[1][3] Functionalized derivatives have a reactive group at the end of the PEG chain instead of the methoxy cap, allowing for the conjugation of targeting ligands, proteins, or peptides.[4] Common derivatives include:

  • This compound-NHS: Contains an N-Hydroxysuccinimide ester to react with primary amines.

  • This compound-Maleimide: Features a maleimide group that reacts with sulfhydryl (thiol) groups.

  • This compound-COOH: Has a carboxylic acid group that can be activated to react with primary amines.

Q2: What are the different types of hydrolysis that can affect this compound derivatives?

A: There are two primary sites of hydrolysis that can compromise the molecule's integrity:

  • DSPE Ester Bond Hydrolysis: The DSPE anchor contains two stearoyl fatty acid chains linked to the glycerol backbone by ester bonds. These bonds can be cleaved by hydrolysis, particularly under acidic or strongly basic conditions, resulting in the loss of one or both fatty acid tails and forming lysolipids. This degradation compromises the lipid's ability to properly integrate into a lipid bilayer.

  • Functional Group Hydrolysis: The reactive terminal group is often susceptible to hydrolysis, rendering it non-reactive for conjugation.

    • NHS-esters are highly sensitive to moisture and will hydrolyze in aqueous solutions to an unreactive carboxylate. This reaction is faster at higher pH levels and directly competes with the desired conjugation to an amine.

    • Maleimide groups can undergo ring-opening hydrolysis to form a non-reactive maleamic acid, a process that is accelerated in alkaline conditions (pH > 7.5).

Q3: What are the primary factors that cause hydrolysis?

A: The main factors that promote hydrolysis are pH, temperature, and the presence of moisture.

  • pH: The stability of both the DSPE ester bonds and the functional groups is highly dependent on pH. DSPE ester hydrolysis is minimized at a slightly acidic to neutral pH (around 6.5) and accelerates significantly in more acidic or alkaline conditions. Functional group hydrolysis varies; NHS-ester hydrolysis increases with pH, while maleimide hydrolysis is significant at pH values above 7.5.

  • Temperature: Elevated temperatures increase the rate of all hydrolysis reactions.

  • Moisture: As water is a reactant in hydrolysis, its presence is essential for degradation. Storing reagents in a dry, desiccated environment is critical. Using unbuffered, deionized water can also lead to DSPE ester hydrolysis over time.

Q4: How should I properly store my functionalized this compound derivatives?

A: Proper storage is the most critical step in preventing hydrolysis. Derivatives should be stored at -20°C in a tightly sealed container, protected from light, and under a dry, inert atmosphere such as argon or nitrogen. It is also crucial to avoid frequent freeze-thaw cycles, which can introduce moisture. For sensitive derivatives like NHS esters, consider aliquoting the reagent into smaller, single-use amounts.

Q5: What is the ideal pH for working with these derivatives?

A: The ideal pH depends on the specific application.

  • For storage and formulation: To maintain the stability of the DSPE ester bonds, a neutral buffered solution (e.g., PBS at pH 7.4) is highly recommended, as it has been shown to prevent hydrolysis even at elevated temperatures.

  • For conjugation reactions: The pH must be optimized for the specific functional group. NHS-ester conjugations are typically performed at a pH of 7.0-8.5. Maleimide-thiol conjugations are most efficient at a pH of 6.5-7.5 to ensure the thiol is sufficiently nucleophilic while minimizing maleimide ring hydrolysis.

Troubleshooting Guide

Problem: My conjugation reaction with an this compound-NHS or -Maleimide derivative has low or no yield.

  • Possible Cause: The functional group has likely hydrolyzed, rendering the lipid non-reactive.

  • Troubleshooting Steps:

    • Verify Reagent Handling: Confirm that the derivative was stored correctly at -20°C under dry, inert gas and that moisture was avoided upon opening. Always warm the container to room temperature before opening to prevent condensation.

    • Use Fresh Solutions: Functionalized DSPE-PEG solutions, especially NHS-esters, should be prepared immediately before use. Do not store them in aqueous buffers for extended periods.

    • Check Buffer pH: Ensure your reaction buffer is within the optimal range for the specific conjugation chemistry (pH 7.0-8.5 for NHS-ester, pH 6.5-7.5 for maleimide). An incorrect pH can either slow the desired reaction or accelerate the competing hydrolysis reaction.

    • Run a Control: Test the reactivity of your amine or thiol-containing molecule with a fresh, reliable batch of a standard labeling reagent (e.g., NHS-biotin or maleimide-biotin) to confirm that the issue lies with the DSPE-PEG derivative.

Problem: My liposome/LNP formulations show inconsistent sizing, aggregation, or instability over time.

  • Possible Cause: The DSPE lipid anchor may be undergoing ester bond hydrolysis.

  • Troubleshooting Steps:

    • Analyze for Byproducts: The accumulation of hydrolysis products like lysolipids can destabilize the lipid bilayer, leading to particle fusion or structural changes. Use analytical techniques such as HPLC-ELSD or Mass Spectrometry to check for the presence of these degradation byproducts.

    • Review Formulation Conditions: Ensure that the pH of all buffers used during formulation is near neutral (pH 6.5-7.4) to minimize DSPE hydrolysis. Avoid unnecessarily high temperatures during processing steps like extrusion or sonication.

    • Use Buffered Systems: Formulating in unbuffered water can lead to DSPE hydrolysis over time. Always use a buffer system, such as phosphate-buffered saline (PBS), to maintain a stable pH.

Problem: I am observing unexpected peaks in my HPLC or Mass Spectrometry analysis.

  • Possible Cause: These peaks could correspond to hydrolyzed forms of the DSPE-PEG derivative.

  • Troubleshooting Steps:

    • Interpret Mass Spectra: Hydrolysis of the DSPE anchor results in predictable mass shifts. The loss of a single stearoyl fatty acid chain corresponds to a mass decrease of approximately 266 Da. ESI-MS analysis may show a shift in the signature ionization fragment from ~607 Da (intact diglyceride portion) to ~341 Da (hydrolyzed portion).

    • Evaluate HPLC Conditions: Acidic HPLC mobile phases (e.g., water with 0.1% TFA or formic acid) can induce DSPE ester hydrolysis, especially at elevated column temperatures. If possible, use a neutral pH mobile phase, keep the column temperature low, and neutralize acidic fractions immediately after collection.

    • Consider Other Impurities: Besides hydrolysis, unexpected peaks could be synthesis-related impurities or PEG chain degradation products. High-resolution mass spectrometry can help identify these species.

Data and Protocols

Quantitative Data Summary

Table 1: Key Factors Influencing the Hydrolysis of m-PEG-DSPE Derivatives

FactorEffect on DSPE Ester BondsEffect on NHS-Ester Functional GroupEffect on Maleimide Functional Group
pH Rate is minimized around pH 6.5; accelerates at lower and higher pH values.Hydrolysis rate increases significantly with increasing pH (pH > 7).Stable at pH 6.5-7.5; ring-opening hydrolysis accelerates at pH > 7.5.
Temperature Hydrolysis rate increases with temperature.Hydrolysis rate increases with temperature.Hydrolysis rate increases with temperature.
Solvent Stable in neutral buffers (e.g., PBS pH 7.4). Hydrolyzes in unbuffered water and acidic buffers (e.g., HPLC mobile phase with TFA/formic acid).Hydrolyzes rapidly in aqueous solutions. Prepare fresh in appropriate reaction buffer.Hydrolyzes in aqueous solutions, especially at alkaline pH. Prepare fresh.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Long-Term Storage Store at -20°C under a dry, inert gas (Argon or Nitrogen).Prevents degradation from moisture, oxygen, and thermal energy.
Moisture Control Use desiccant. Warm container to room temperature before opening.Minimizes water condensation on the cold product, which would cause hydrolysis.
Light Exposure Store in the dark or in an amber vial.Prevents potential photo-degradation of sensitive functional groups.
Solution Preparation Prepare solutions fresh immediately before use. Avoid storing in aqueous buffers.The reactive functional groups have limited stability in aqueous environments.
Freeze-Thaw Cycles Avoid frequent freeze-thaw cycles. Aliquot if necessary.Repeated cycling can introduce moisture and degrade the material.
Experimental Protocols

Protocol 1: Monitoring DSPE Ester Hydrolysis via Mass Spectrometry

This protocol is adapted from methods used to detect DSPE-PEG hydrolysis.

  • Sample Preparation: Dissolve 1 mg of the this compound derivative in 1 mL of the aqueous buffer to be tested (e.g., deionized water, 0.1% formic acid, or PBS pH 7.4).

  • Incubation: Aliquot the solution into separate vials for different time points (e.g., 0, 2, 24, 72 hours) and temperatures (e.g., room temperature, 60°C).

  • Sample Processing: At each time point, rapidly freeze the corresponding sample vial in liquid nitrogen and lyophilize to dryness to halt the reaction.

  • Reconstitution: Reconstitute the dried sample in a solvent suitable for mass spectrometry analysis (e.g., methanol).

  • Analysis: Analyze the samples using MALDI-TOF or ESI-Mass Spectrometry.

  • Data Interpretation:

    • For MALDI-TOF, look for a leftward shift in the molecular weight distribution corresponding to the loss of one (-266 Da) or two (-532 Da) stearoyl chains.

    • For ESI-MS, monitor for the appearance of a fragment ion at m/z ~341, which indicates a hydrolyzed DSPE backbone.

Protocol 2: General Test Conjugation with this compound-NHS

This protocol provides a general workflow for conjugating an amine-containing molecule.

  • Reagent Preparation:

    • Immediately before use, dissolve the this compound-NHS in an amine-free buffer (e.g., 100 mM sodium bicarbonate or PBS, pH 8.0) to a stock concentration of 10 mg/mL.

    • Dissolve your amine-containing protein or peptide in the same conjugation buffer.

  • Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound-NHS to the amine-containing molecule.

    • Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Purification:

    • Remove the excess, unreacted DSPE-PEG derivative and NHS byproduct via size exclusion chromatography (SEC) or dialysis.

  • Analysis:

    • Confirm successful conjugation using SDS-PAGE (which will show a shift in molecular weight for a protein), HPLC, or Mass Spectrometry.

Visual Guides

Caption: Workflow for Troubleshooting Low Conjugation Efficiency.

cluster_dspe DSPE Ester Bond Hydrolysis cluster_func Functional Group Hydrolysis main Functionalized this compound dspe_hydro DSPE Anchor (Ester Bonds) main->dspe_hydro nhs NHS-Ester Group main->nhs maleimide Maleimide Group main->maleimide lyso Lysolipid Product (Loss of Fatty Acid) dspe_hydro->lyso H₂O (Acidic or Alkaline pH, Heat) inactive_cooh Inactive Carboxylate nhs->inactive_cooh H₂O (especially pH > 7) inactive_maleamic Inactive Maleamic Acid maleimide->inactive_maleamic H₂O (especially pH > 7.5)

Caption: Key Hydrolysis Pathways for Functionalized DSPE-PEG.

References

Technical Support Center: Evading RES Uptake of m-PEG-DSPE Coated Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the uptake of your m-PEG-DSPE coated nanoparticles by the Reticuloendothelial System (RES), thereby enhancing their circulation time and therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism causing RES uptake of my nanoparticles?

A1: The primary cause of RES uptake is opsonization, a process where blood proteins, known as opsonins (e.g., complement proteins and immunoglobulins), adsorb onto the nanoparticle surface.[1] This marks the nanoparticles as foreign entities, leading to their recognition and clearance by phagocytic cells of the RES, predominantly macrophages located in the liver (Kupffer cells) and spleen.[2][3]

Q2: How does m-PEG-DSPE coating help in avoiding RES uptake?

A2: An m-PEG-DSPE coating provides a hydrophilic and sterically hindering layer on the nanoparticle surface. This "stealth" layer physically blocks the adsorption of opsonins, reducing recognition by macrophages and subsequent phagocytosis. This leads to a prolonged systemic circulation time for the nanoparticles.

Q3: What are the critical parameters of the m-PEG-DSPE coating that influence RES avoidance?

A3: The molecular weight (MW) and surface density of the PEG chains are critical. A higher PEG MW and an optimal surface density create a denser "brush" conformation, which is more effective at preventing protein adsorption compared to a "mushroom" conformation.

Q4: Can the core properties of the nanoparticle affect RES uptake despite the PEG coating?

A4: Yes, the physicochemical properties of the nanoparticle core, such as size and material, can still influence RES uptake. Larger nanoparticles may be more readily cleared by the spleen's filtration mechanism. Generally, nanoparticles between 10-100 nm in diameter exhibit longer circulation times.

Q5: What is the "protein corona," and how does it affect my PEGylated nanoparticles?

A5: When nanoparticles are introduced into a biological fluid, proteins and other biomolecules rapidly adsorb to their surface, forming a "protein corona". While PEGylation is designed to minimize this, a protein corona can still form. The composition of this corona can influence the nanoparticle's biological identity and its interaction with RES cells. In some cases, certain adsorbed proteins (dysopsonins) may not trigger RES uptake, while others (opsonins) will enhance it.

Troubleshooting Guide

Problem Potential Cause Troubleshooting/Optimization Strategy
High Liver and Spleen Accumulation Ineffective PEG shielding due to low PEG density or short PEG chains.- Increase the molar ratio of m-PEG-DSPE in your formulation. - Use a higher molecular weight m-PEG-DSPE (e.g., 2000 Da or 5000 Da). - Characterize PEG density on the nanoparticle surface.
Nanoparticle size is too large (>200 nm).- Optimize the formulation or preparation method (e.g., extrusion, sonication) to reduce the nanoparticle size. - Aim for a size range of 50-150 nm for prolonged circulation.
Formation of a pro-opsonization protein corona.- Analyze the protein corona composition using techniques like mass spectrometry. - Further optimize PEG density and MW to minimize adsorption of specific opsonins.
Rapid Clearance from Bloodstream Suboptimal PEG conformation ("mushroom" instead of "brush").- Increase PEG surface density to induce a transition to the more protective "brush" conformation.
Accelerated Blood Clearance (ABC) phenomenon upon repeated injection.- This can be caused by the production of anti-PEG antibodies (IgM) that bind to the PEG chains and activate the complement system. - Consider alternative stealth polymers or modifications to the PEG structure.
Inconsistent In Vitro vs. In Vivo Results In vitro models lack the complexity of the in vivo environment, particularly the RES.- While in vitro macrophage uptake assays are useful, in vivo biodistribution studies are essential for accurately assessing RES avoidance.
Nanoparticle aggregation in biological fluids.- Ensure adequate PEGylation to maintain colloidal stability in serum-containing media. - Characterize nanoparticle size and stability in relevant biological fluids before in vivo administration.

Quantitative Data Summary

Table 1: Effect of PEG Molecular Weight on Nanoparticle Circulation Half-Life

Nanoparticle TypePEG Molecular Weight (Da)Circulation Half-LifeReference
Micelles5,0004.6 min
10,0007.5 min
20,00017.7 min
Liposomes750Comparable to non-PEGylated
5,000Prolonged circulation
Gold Nanoparticles≤ 2,000Minimal impact
≥ 5,000Significant extension

Table 2: Effect of Nanoparticle Size on RES Uptake and Circulation

Nanoparticle SizeObservationReference
< 10 nmRapid renal clearance.
40-100 nmOptimal for avoiding RES and utilizing the EPR effect.
> 150 nmCannot be effectively internalized into cells.
> 200 nmMore susceptible to splenic filtration.

Experimental Protocols

Protocol 1: In Vivo Biodistribution Study

Objective: To quantify the accumulation of m-PEG-DSPE coated nanoparticles in major organs and tumors over time.

Materials:

  • m-PEG-DSPE coated nanoparticles labeled with a fluorescent dye (e.g., Cy5, Rhodamine) or a radionuclide (e.g., 111In, 89Zr).

  • Tumor-bearing animal model (e.g., mice).

  • In vivo imaging system (IVIS) for fluorescence imaging or a gamma counter/PET scanner for radioactivity measurement.

  • Saline solution.

  • Anesthesia.

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mice.

  • Nanoparticle Administration: Inject a known concentration of the labeled nanoparticles intravenously (i.v.) via the tail vein.

  • In Vivo Imaging (Optional, for real-time tracking): At various time points (e.g., 1, 4, 24, 48 hours) post-injection, image the anesthetized animals using the appropriate imaging modality (e.g., IVIS, PET-CT).

  • Euthanasia and Organ Harvesting: At the final time point, euthanize the animals. Perfuse the circulatory system with saline to remove blood from the organs.

  • Organ Collection: Carefully dissect and collect major organs (liver, spleen, kidneys, lungs, heart, brain) and the tumor.

  • Quantification:

    • Fluorescence: Homogenize the organs and measure the fluorescence intensity using a plate reader. Generate a standard curve to correlate fluorescence with nanoparticle concentration.

    • Radioactivity: Measure the radioactivity in each organ using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Protocol 2: Blood Circulation Half-Life Determination

Objective: To determine the pharmacokinetic profile and circulation half-life of the nanoparticles.

Materials:

  • Labeled m-PEG-DSPE coated nanoparticles.

  • Healthy animal model (e.g., mice or rats).

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).

  • Quantification instrument (fluorometer or gamma counter).

Procedure:

  • Nanoparticle Administration: Inject a known concentration of the labeled nanoparticles intravenously.

  • Blood Sampling: At predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect a small volume of blood (e.g., via tail vein or retro-orbital bleeding) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Quantification: Measure the fluorescence or radioactivity in the plasma samples.

  • Data Analysis: Plot the concentration of nanoparticles in the blood versus time. Fit the data to a pharmacokinetic model (e.g., two-compartment model) to calculate the circulation half-life (t1/2).

Visualizations

RES_Uptake_Pathway cluster_blood In Vivo Environment NP m-PEG-DSPE Nanoparticle Blood Bloodstream NP->Blood OpsonizedNP Opsonized Nanoparticle NP->OpsonizedNP Ineffective Shielding (Opsonization) Circulation Prolonged Circulation NP->Circulation Effective PEG Shielding Opsonins Opsonins (e.g., Complement, IgG) Macrophage Macrophage (Liver, Spleen) OpsonizedNP->Macrophage Recognition Phagocytosis Phagocytosis & Clearance Macrophage->Phagocytosis

Caption: Mechanism of RES uptake and the protective role of PEGylation.

Troubleshooting_Workflow Start High RES Uptake Observed CheckSize Characterize Nanoparticle Size Start->CheckSize CheckPEG Evaluate PEG Coating Start->CheckPEG SizeOK Size Optimal? (50-150 nm) CheckSize->SizeOK PEGOK PEG Density & MW Sufficient? CheckPEG->PEGOK SizeOK->CheckPEG Yes OptimizeSize Optimize Formulation for Size Control SizeOK->OptimizeSize No OptimizePEG Increase PEG Density or MW PEGOK->OptimizePEG No ConsiderCorona Investigate Protein Corona PEGOK->ConsiderCorona Yes ReEvaluate Re-evaluate In Vivo Performance OptimizeSize->ReEvaluate OptimizePEG->ReEvaluate ConsiderCorona->ReEvaluate

Caption: A decision tree for troubleshooting high RES uptake.

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Formulation Nanoparticle Formulation Labeling Fluorescent/Radiolabeling Formulation->Labeling Characterization Physicochemical Characterization Labeling->Characterization Injection IV Injection into Animal Model Characterization->Injection BloodSampling Blood Sampling (Time Points) Injection->BloodSampling Imaging In Vivo Imaging (Optional) Injection->Imaging OrganHarvest Euthanasia & Organ Harvest BloodSampling->OrganHarvest PK Pharmacokinetic Analysis BloodSampling->PK Imaging->OrganHarvest BD Biodistribution Quantification OrganHarvest->BD PK_Result Circulation Half-Life PK->PK_Result BD_Result %ID/g in Organs BD->BD_Result

Caption: Workflow for evaluating nanoparticle biodistribution and pharmacokinetics.

References

Technical Support Center: Long-Term Storage and Stability of m-PEG8-DSPE Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of m-PEG8-DSPE (methoxy-polyethylene glycol (8)-1,2-distearoyl-sn-glycero-3-phosphoethanolamine) solutions. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid and solutions?

A1: For long-term stability, this compound in its solid, lyophilized form should be stored at -20°C or lower, protected from light and moisture. Once dissolved, it is recommended to prepare solutions fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored at 2-8°C for no longer than a few days, protected from light. For extended storage of solutions, flash-freezing in liquid nitrogen and storing at -80°C may be an option, though freeze-thaw cycles should be avoided.

Q2: What are the primary degradation pathways for this compound in solution?

A2: The two main degradation pathways for this compound in aqueous solutions are hydrolysis of the ester linkages in the DSPE anchor and oxidation of the PEG chain.

  • Hydrolysis: The ester bonds connecting the stearoyl fatty acid chains to the glycerol backbone are susceptible to acid- and base-catalyzed hydrolysis. This results in the formation of lyso-lipid and free fatty acids, which can alter the self-assembly properties and functionality of the molecule.[1][2]

  • Oxidation: The polyethylene glycol (PEG) chain can undergo oxidative degradation, particularly in the presence of metal ions or exposure to high energy sources like sonication. This can lead to chain scission and the formation of degradation products such as formates.

Q3: How does pH affect the stability of this compound solutions?

A3: The pH of the solution plays a critical role in the hydrolytic stability of the DSPE ester bonds. Acidic conditions (e.g., pH below 6) and, to a lesser extent, alkaline conditions can significantly accelerate the rate of hydrolysis.[1] For optimal stability, it is recommended to use neutral, buffered solutions, such as phosphate-buffered saline (PBS) at pH 7.4.[1]

Q4: Can I sonicate my this compound solution to aid dissolution?

A4: While brief, low-power bath sonication may be used cautiously to aid in the initial dissolution and formation of micelles, prolonged or high-energy probe sonication should be avoided. High-intensity sonication can induce shear forces and generate free radicals, leading to the degradation of the PEG chain.

Q5: What are common impurities found in this compound raw materials?

A5: Commercially available m-PEG-DSPE can contain several impurities that may affect the performance of your formulation. These can include DSPE that has not been PEGylated, lipids with variations in the fatty acid chain length, and m-PEG-DSPE with a different PEG chain length than specified. It is advisable to obtain a certificate of analysis from the supplier and, if necessary, perform your own quality control checks.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Solution appears cloudy or hazy upon preparation or after short-term storage. 1. Incomplete dissolution or aggregation of this compound. 2. Hydrolysis of the DSPE ester bonds, leading to the formation of less soluble degradation products. 3. Use of a buffer that promotes aggregation.1. Gently warm the solution (to no more than 65°C for a short period) and vortex to aid dissolution. Ensure the concentration is below the critical micelle concentration (CMC) if individual molecules are desired, or above if micelles are intended. 2. Prepare fresh solutions in a neutral buffer (e.g., PBS pH 7.4). Avoid acidic or highly basic buffers.[1] 3. If using a custom buffer, screen for compatibility. Some buffer components can interact with the lipid and induce aggregation.
Unexpected results in biological assays (e.g., loss of efficacy, increased cytotoxicity). 1. Degradation of this compound leading to altered formulation characteristics (e.g., drug release profile, particle size). 2. Presence of impurities in the this compound raw material.1. Analyze the integrity of your this compound solution using a stability-indicating method like HPLC (see Experimental Protocols). Prepare fresh solutions for critical experiments. 2. Characterize the purity of the starting material. If significant impurities are detected, consider purifying the material or obtaining a higher purity grade from a different supplier.
New or broadened peaks appear in HPLC chromatogram during stability studies. 1. Hydrolytic degradation of the DSPE moiety. 2. Oxidative degradation of the PEG chain.1. Compare the retention time of the new peaks with standards of potential degradation products (e.g., stearic acid, lyso-DSPE). Hydrolysis is more likely if the solution was stored under acidic conditions or at elevated temperatures. 2. Analyze the sample using mass spectrometry (LC-MS) to identify the mass of the degradation products. PEG chain fragments would indicate oxidation.
Inconsistent particle size as measured by Dynamic Light Scattering (DLS). 1. Aggregation of micelles or liposomes. 2. Changes in micellar structure due to hydrolysis. 3. Contamination of the sample or cuvette with dust or other particulates.1. Ensure proper storage conditions (temperature, pH, light protection). Consider if the concentration is appropriate for stable micelle formation. 2. Hydrolysis can lead to changes in the packing of the lipids, potentially causing fusion or disintegration of micelles into other structures. 3. Filter your buffer and solutions using a 0.22 µm filter before DLS analysis. Use clean, scratch-free cuvettes.

Stability Data

Condition Parameter Observation Reference
pH HydrolysisStable at pH 7.4 (PBS buffer).
Accelerated hydrolysis at pH < 6.5.
Temperature HydrolysisHydrolysis is significantly accelerated at elevated temperatures (e.g., 60°C).
Micelle StabilityFor DSPE-PEG2000, a phase transition of the lipid core occurs around 12.8°C, which can affect micelle stability.
Solvent HydrolysisHydrolysis can occur in unbuffered, deionized water over time.
Sonication PEG Chain IntegrityProlonged high-energy sonication can lead to PEG chain degradation and formate generation.
Light Exposure General StabilityRecommended to protect from light to prevent potential photo-oxidation.General recommendation
Atmosphere OxidationStorage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability of the solid material.General recommendation

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-CAD Method for this compound

This method can be used to monitor the degradation of this compound over time.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump and autosampler.

  • Charged Aerosol Detector (CAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (FA) or Trifluoroacetic acid (TFA).

  • This compound sample.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% FA or TFA.

    • Mobile Phase B: Acetonitrile with 0.1% FA or TFA.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol) at a concentration of approximately 1 mg/mL.

    • For the stability study, aliquot the stock solution into several vials and store them under the desired conditions (e.g., different temperatures, pH values).

    • At each time point, dilute the sample to a working concentration of approximately 0.3 mg/mL with the initial mobile phase composition.

  • HPLC-CAD Conditions:

    • Column Temperature: 40-50°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • CAD Settings: Evaporation temperature 35°C, or as recommended by the manufacturer.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 40
      12 88
      19 88
      20 40

      | 25 | 40 |

  • Data Analysis:

    • Monitor the peak area of the intact this compound over time. A decrease in the peak area indicates degradation.

    • Observe the appearance of new peaks, which correspond to degradation products. The retention time of these peaks can help in their preliminary identification (hydrolysis products like free fatty acids will have different retention times).

Protocol 2: Monitoring Micelle Stability using Dynamic Light Scattering (DLS)

This protocol is for assessing the size and stability of this compound micelles in solution.

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument.

Reagents:

  • This compound solution in a filtered (0.22 µm) buffer.

  • Filtered (0.22 µm) buffer for dilution.

Procedure:

  • Sample Preparation:

    • Prepare the this compound solution in the desired buffer at a concentration above its critical micelle concentration (CMC).

    • Ensure the solution is visually clear and free of particulates. If necessary, the solution can be filtered through a syringe filter compatible with lipids (e.g., PTFE), though this may alter the concentration.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Transfer an appropriate volume of the sample into a clean, dust-free cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for a few minutes.

    • Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple runs that are averaged.

  • Data Analysis:

    • Analyze the size distribution data. For stable micelles, you should observe a single, narrow peak corresponding to the hydrodynamic diameter of the micelles.

    • Monitor the average particle size and the polydispersity index (PDI) over time. An increase in particle size or PDI can indicate micelle aggregation or fusion, suggesting instability. The appearance of multiple peaks may also indicate the presence of larger aggregates.

Visualizations

cluster_storage Recommended Storage cluster_conditions_solid Solid Form cluster_conditions_solution Solution Form Solid Solid -20C -20°C or lower Solid->-20C Protect_Light_Moisture_Solid Protect from light and moisture Solid->Protect_Light_Moisture_Solid Solution Solution Fresh Prepare fresh Solution->Fresh Short_Term Short-term (2-8°C) Solution->Short_Term Long_Term Long-term (-80°C, avoid freeze-thaw) Solution->Long_Term

Caption: Recommended storage conditions for this compound.

mPEG8_DSPE This compound Hydrolysis Hydrolysis (Acidic/Basic pH, High Temp) mPEG8_DSPE->Hydrolysis Oxidation Oxidation (e.g., Sonication, Metal Ions) mPEG8_DSPE->Oxidation Lyso_Lipid Lyso-lipid Hydrolysis->Lyso_Lipid Fatty_Acid Free Fatty Acid Hydrolysis->Fatty_Acid PEG_Fragments PEG Chain Fragments Oxidation->PEG_Fragments Formate Formate PEG_Fragments->Formate

Caption: Primary degradation pathways of this compound.

Start Solution appears cloudy Check_Dissolution Incomplete dissolution? Start->Check_Dissolution Action_Dissolve Gently warm and vortex Check_Dissolution->Action_Dissolve Yes Check_Buffer Is buffer pH neutral? Check_Dissolution->Check_Buffer No End Solution should be clear Action_Dissolve->End Action_Buffer Use neutral buffer (e.g., PBS pH 7.4) Check_Buffer->Action_Buffer No Check_Hydrolysis Suspect hydrolysis? Check_Buffer->Check_Hydrolysis Yes Action_Buffer->End Action_Analyze Analyze via HPLC for degradation products Check_Hydrolysis->Action_Analyze Yes Check_Hydrolysis->End No Action_Analyze->End

Caption: Troubleshooting workflow for a cloudy solution.

References

Validation & Comparative

The Influence of PEG Chain Length on Drug Release: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the fine-tuning of drug delivery systems is a critical step in optimizing therapeutic efficacy. Polyethylene glycol (PEG) is a widely used polymer for modifying drug carriers, a process known as PEGylation. The length of the PEG chain is a crucial parameter that significantly influences the drug release profile. This guide provides a comparative analysis of how different PEG chain lengths affect drug release, supported by experimental data and detailed methodologies.

The covalent attachment of PEG chains to therapeutic agents or drug carriers, can enhance solubility, prolong circulation half-life, and reduce immunogenicity.[1] The molecular weight of PEG directly impacts the physicochemical properties of the resulting conjugate, thereby influencing drug encapsulation, stability, and, most importantly, the rate and mechanism of drug release.[2]

Comparative Data on Drug Release

The following table summarizes key findings from various studies on the effect of PEG chain length on drug release from different nanoparticle systems.

Drug Delivery SystemDrugPEG Molecular Weight (kDa)Key Findings on Drug ReleaseReference
Chitosan NanoparticlesMethotrexate2, 5Longer PEG chains led to a faster drug release from the nanoparticles.[3][4][3]
PLA-based NanoparticlesIbuprofenNot specifiedMultiblock copolymer (PLA-PEG-PLA)n nanoparticles exhibited faster release rates than grafted PEG (PEG7%-g-PLA) nanoparticles.
Amphiphilic Macromolecular NanocarriersIndomethacinNot specifiedHigher PEG density resulted in slower drug release compared to linear PEG analogs.
Photoresponsive Drug-Loading PlatformCy5 (model drug)2, 5, 10PEGylation can suppress the release efficiency, especially with lower molecular weight PEGs (2k, 5k).
Folate-Linked LiposomesDoxorubicin2, 5, 10No significant difference in drug release was observed in vitro based on PEG-linker length. However, in vivo tumor accumulation was enhanced with longer PEG linkers, suggesting an indirect effect on drug availability at the target site.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key analyses cited in this guide.

Preparation of PEGylated Nanoparticles

This protocol describes the general steps for preparing PEGylated chitosan nanoparticles loaded with methotrexate, based on the ionic gelation method.

  • Preparation of Chitosan Solution: Dissolve chitosan in an aqueous acetic acid solution (e.g., 1% v/v) to a final concentration of 1 mg/mL.

  • PEGylation: React the chitosan solution with methoxy PEG (mPEG) of different molecular weights (e.g., 2 kDa, 5 kDa) using a suitable coupling agent (e.g., N-hydroxysuccinimide). The reaction is typically carried out at room temperature for a specified period.

  • Drug Loading: Add methotrexate to the PEGylated chitosan solution and stir to ensure uniform mixing.

  • Nanoparticle Formation: Add a cross-linking agent, such as sodium tripolyphosphate (TPP), dropwise to the drug-polymer solution under constant stirring. Nanoparticles will form spontaneously via ionic gelation.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the reaction medium. Wash the nanoparticles multiple times with deionized water to remove unreacted reagents and unloaded drug.

  • Characterization: Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and in vitro drug release.

In Vitro Drug Release Study

This protocol outlines a typical in vitro drug release experiment.

  • Sample Preparation: Suspend a known amount of drug-loaded PEGylated nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH).

  • Incubation: Place the suspension in a dialysis bag with a specific molecular weight cut-off and immerse it in a larger volume of the release medium. Maintain the setup at a constant temperature (e.g., 37°C) with gentle agitation.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the collected samples for drug content using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.

Visualizing the Impact of PEG Chain Length

The following diagrams illustrate the conceptual relationships and experimental workflows discussed.

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_analysis Comparative Analysis p1 Chitosan Solution p2 PEGylation (Variable PEG Lengths) p1->p2 p3 Drug Loading p2->p3 p4 Nanoparticle Formation p3->p4 c1 Size & Zeta Potential p4->c1 c2 Drug Loading Efficiency p4->c2 c3 In Vitro Drug Release p4->c3 a1 Compare Release Profiles c3->a1

Caption: Experimental workflow for comparing drug release from nanoparticles with varying PEG chain lengths.

peg_length_effect cluster_peg PEG Chain Length cluster_properties Nanoparticle Properties cluster_release Drug Release Profile peg_short Shorter PEG Chains prop_hydrophilic Increased Hydrophilicity peg_short->prop_hydrophilic Less pronounced prop_steric Increased Steric Hindrance peg_short->prop_steric Less peg_long Longer PEG Chains peg_long->prop_hydrophilic More pronounced peg_long->prop_steric More prop_hydration Thicker Hydration Layer peg_long->prop_hydration release_faster Potentially Faster Release (Increased water penetration) prop_hydrophilic->release_faster release_slower Potentially Slower Release (Thicker diffusion barrier) prop_steric->release_slower prop_hydration->release_slower

Caption: Logical relationship of how PEG chain length influences factors affecting drug release.

References

A Head-to-Head Comparison: m-PEG8-DSPE-maleimide vs. m-PEG8-DSPE-NHS for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal PEGylated Phospholipid Linker

In the realm of targeted drug delivery and bioconjugation, the choice of linking chemistry is paramount to the efficacy, stability, and specificity of the final construct. Among the arsenal of tools available, PEGylated phospholipids such as m-PEG8-DSPE-maleimide and this compound-NHS are frequently employed for the surface functionalization of liposomes and other nanoparticles. This guide provides an objective, data-driven comparison of these two widely used bioconjugation reagents to aid in the selection of the most suitable linker for your research and development needs.

Executive Summary

The primary distinction between this compound-maleimide and this compound-NHS lies in their reactive targets and the resulting covalent bond. This compound-maleimide offers high specificity for sulfhydryl (thiol) groups, typically found in cysteine residues, forming a stable thioether bond. This site-specific approach is advantageous when precise orientation and control over the conjugation site are critical. In contrast, This compound-NHS reacts with primary amines, such as the N-terminus of proteins and the side chains of lysine residues, to form a highly stable amide bond. While this method is robust, the abundance of lysine residues on the surface of most proteins can lead to a more heterogeneous population of conjugates.

The selection between these two linkers involves a trade-off between the high specificity of maleimide chemistry and the broader reactivity and exceptional stability of NHS-ester chemistry.

Reaction Mechanisms and Specificity

The divergent reaction pathways of maleimide and NHS-ester chemistries dictate their suitability for different bioconjugation strategies.

This compound-maleimide: Thiol-Specific Conjugation

The maleimide group reacts with a sulfhydryl group via a Michael addition reaction. This reaction is highly specific for thiols within a pH range of 6.5-7.5.[1] At this pH, the reaction with amines is significantly slower, allowing for a high degree of chemoselectivity.

Maleimide_Reaction cluster_reactants Reactants cluster_product Product Maleimide This compound-Maleimide Conjugate DSPE-PEG8-S-Biomolecule (Stable Thioether Bond) Maleimide->Conjugate pH 6.5-7.5 Michael Addition Thiol Biomolecule-SH (e.g., Cysteine) Thiol->Conjugate

Diagram 1. Reaction of this compound-maleimide with a thiol-containing biomolecule.
This compound-NHS: Amine-Reactive Conjugation

The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily undergoes acylation with primary amines at a physiological to slightly alkaline pH (7-9) to form a stable amide bond.[2]

NHS_Reaction cluster_reactants Reactants cluster_product Product NHS This compound-NHS Conjugate DSPE-PEG8-CO-NH-Biomolecule (Stable Amide Bond) NHS->Conjugate pH 7-9 Acylation Byproduct NHS NHS->Byproduct Amine Biomolecule-NH2 (e.g., Lysine) Amine->Conjugate

Diagram 2. Reaction of this compound-NHS with an amine-containing biomolecule.

Quantitative Comparison of Performance

Direct, head-to-head quantitative data for this compound-maleimide versus this compound-NHS is limited. However, studies on similar DSPE-PEG linkers provide valuable insights into their comparative performance.

A study comparing DSPE-PEG-maleimide and DSPE-PEG-COOH (activated to an NHS ester) for conjugating anti-EGFR Fab' fragments to liposomes for siRNA delivery found that the immunoliposomes prepared with the maleimide linker were more effective in targeting hepatocellular carcinoma cells.[1] This suggests a potential advantage in conjugation efficiency or the orientation of the conjugated antibody for the maleimide chemistry in this specific application.[1]

FeatureThis compound-maleimideThis compound-NHS
Target Group Sulfhydryls (Thiols)Primary Amines
Optimal pH 6.5 - 7.57.0 - 9.0
Reaction Speed Very FastFast
Bond Formed ThioetherAmide
Bond Stability Generally stable, but can be susceptible to retro-Michael reaction and thiol exchange.[3]Highly stable.
Specificity High (targets less abundant cysteine residues)Moderate (targets abundant lysine residues)
Homogeneity Can be high with engineered cysteinesGenerally results in a heterogeneous mixture
Hydrolytic Stability of Linker More stable to hydrolysis than NHS esters before conjugation.Prone to hydrolysis in aqueous solutions, which is a competing reaction.

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are representative protocols for conjugating antibodies to liposomes using both this compound-maleimide and this compound-NHS.

Protocol 1: Antibody Conjugation to Liposomes using this compound-maleimide

This protocol is adapted from methods for conjugating Fab' fragments to maleimide-functionalized liposomes.

Materials:

  • Pre-formed liposomes

  • This compound-maleimide

  • Antibody (e.g., IgG)

  • 2-Iminothiolane (Traut's Reagent) or other reducing agent (e.g., TCEP)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Reagent: Cysteine or 2-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Workflow:

Maleimide_Protocol cluster_liposome_prep Liposome Functionalization cluster_ab_prep Antibody Preparation cluster_conjugation Conjugation and Purification Lipo_form 1. Form liposomes with This compound-maleimide (post-insertion or direct method) Conjugate 4. Mix functionalized liposomes and thiolated antibody. Incubate at RT for 2-4 hours. Ab_thiol 2. Thiolate antibody with Traut's Reagent or reduce existing disulfides with TCEP Ab_purify 3. Purify thiolated antibody (e.g., desalting column) Ab_thiol->Ab_purify Quench 5. Quench unreacted maleimide groups with excess cysteine. Conjugate->Quench Purify_final 6. Purify immunoliposomes via size-exclusion chromatography. Quench->Purify_final

Diagram 3. Experimental workflow for maleimide-based antibody-liposome conjugation.

Procedure:

  • Functionalize Liposomes: Incorporate this compound-maleimide into pre-formed liposomes using the post-insertion method. This involves incubating the liposomes with a micellar solution of the PEGylated lipid at a temperature above the phase transition of the liposome lipids.

  • Prepare Thiolated Antibody:

    • If using a whole antibody, introduce sulfhydryl groups by reacting with a molar excess of 2-iminothiolane (Traut's Reagent) for 1 hour at room temperature.

    • Alternatively, if the antibody has accessible disulfide bonds (e.g., in the hinge region of a Fab' fragment), reduce them with a reducing agent like TCEP.

  • Purify Thiolated Antibody: Remove excess reducing agent or thiolation reagent using a desalting column equilibrated with PBS, pH 7.2.

  • Conjugation: Immediately mix the maleimide-functionalized liposomes with the freshly prepared thiolated antibody at a desired molar ratio. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quenching: Add a final concentration of 1-2 mM cysteine or 2-mercaptoethanol to quench any unreacted maleimide groups. Incubate for 30 minutes.

  • Purification: Separate the antibody-conjugated liposomes from unreacted antibody and other reagents using size-exclusion chromatography.

Protocol 2: Antibody Conjugation to Liposomes using this compound-NHS

This protocol is based on established methods for NHS-ester-mediated conjugation to liposomes.

Materials:

  • Pre-formed liposomes

  • This compound-NHS

  • Antibody

  • Reaction Buffer: PBS, pH 7.5-8.5

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

  • Purification column (e.g., size-exclusion chromatography or dialysis)

Workflow:

NHS_Protocol cluster_liposome_prep Liposome Functionalization cluster_conjugation Conjugation and Purification Lipo_form 1. Form liposomes with This compound-NHS (post-insertion or direct method) Conjugate 2. Mix NHS-functionalized liposomes with antibody in PBS, pH 7.5-8.5. Incubate for 2-4 hours at RT. Quench 3. Quench unreacted NHS esters with Tris or Glycine buffer. Conjugate->Quench Purify_final 4. Purify immunoliposomes via size-exclusion chromatography or dialysis. Quench->Purify_final

Diagram 4. Experimental workflow for NHS-ester-based antibody-liposome conjugation.

Procedure:

  • Functionalize Liposomes: Incorporate this compound-NHS into pre-formed liposomes via the post-insertion method as described for the maleimide linker. It is critical to use the NHS-functionalized liposomes immediately due to the hydrolytic instability of the NHS ester.

  • Conjugation: Mix the freshly prepared NHS-activated liposomes with the antibody solution in a buffer of pH 7.5-8.5. The antibody solution should be free of primary amines (e.g., Tris buffer). A typical starting point is a 10- to 20-fold molar excess of NHS-lipids to the antibody. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM. This will react with any remaining NHS esters. Incubate for 30 minutes.

  • Purification: Remove unreacted antibody and quenched NHS esters by purifying the immunoliposomes using size-exclusion chromatography or extensive dialysis against PBS.

Conclusion and Recommendations

The choice between this compound-maleimide and this compound-NHS is highly dependent on the specific biomolecule being conjugated and the desired characteristics of the final product.

Choose this compound-maleimide when:

  • Site-specific conjugation is required to preserve the biological activity of the biomolecule.

  • The biomolecule has a readily available and accessible cysteine residue (or one can be engineered).

  • A rapid and highly selective reaction under mild pH conditions is desired.

Choose this compound-NHS when:

  • The biomolecule lacks accessible sulfhydryl groups but has abundant primary amines.

  • Maximum stability of the final conjugate is the primary concern, as the amide bond is exceptionally robust.

  • A heterogeneous population of conjugates is acceptable for the intended application.

For many applications, particularly in the development of targeted therapeutics where precise control over ligand orientation is crucial for receptor binding, the specificity of maleimide chemistry offers a distinct advantage. However, the simplicity and the formation of a highly stable amide bond make NHS-ester chemistry a reliable workhorse for a wide range of bioconjugation applications. Careful consideration of the factors outlined in this guide will enable researchers to make an informed decision and optimize their bioconjugation strategy for maximal efficacy.

References

A Comparative In Vitro Analysis of m-PEG8-DSPE and Long-Chain PEGylated Lipids in Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Guide Overview: The strategic selection of polyethylene glycol (PEG)-lipid conjugates is a critical determinant of the in vitro and in vivo performance of lipid-based nanoparticle delivery systems. These amphiphilic molecules are integral to the formulation of liposomes and micelles, where they provide a hydrophilic corona that sterically hinders protein adsorption and aggregation.[1][2][3] This guide provides a comparative analysis of the in vitro characteristics of nanoparticles formulated with the short-chain lipid, m-PEG8-DSPE, versus those formulated with the well-established long-chain lipid, m-PEG2000-DSPE.

While direct comparative data for this compound is limited, this guide extrapolates its expected performance based on established principles governing the impact of PEG chain length on nanoparticle properties. The data presented for m-PEG2000-DSPE is based on extensive findings from peer-reviewed literature. This comparison aims to assist researchers in selecting appropriate PEGylated lipids for their specific drug delivery applications.

Comparative Physicochemical Properties

The physicochemical attributes of nanoparticles, such as their stability, size, and drug-loading capacity, are fundamentally influenced by the properties of their constituent PEG-lipids. The length of the PEG chain is a primary factor governing these characteristics.

Table 1: Comparison of Key Physicochemical Parameters

ParameterThis compound (Short-Chain)m-PEG2000-DSPE (Long-Chain)Rationale & Significance
Critical Micelle Concentration (CMC) HigherLower (~1-25 µM)[1][4]Shorter PEG chains are less amphiphilic, requiring a higher concentration to self-assemble into micelles. A lower CMC indicates greater micelle stability upon dilution in the bloodstream.
Particle Size & PDI Potentially larger particles.Can form smaller, more compact particles (~10-100 nm).Longer PEG chains can lead to greater curvature and more compact particle formation. However, size is also highly dependent on the lipid anchor, formulation method, and PEG molar ratio. A low Polydispersity Index (PDI) (<0.3) is crucial for batch-to-batch reproducibility.
Zeta Potential Less effective charge shielding (more negative).More effective charge shielding (closer to neutral).The longer PEG2000 chains provide a thicker hydrophilic layer that more effectively masks the negative charge of the phosphate group in DSPE, resulting in a zeta potential closer to neutrality.
Encapsulation Efficiency (EE%) Potentially higher.May be slightly lower due to steric hindrance.The bulky nature of long PEG chains can sometimes interfere with the efficient loading of therapeutic agents into the nanoparticle core.

Comparative In Vitro Biological Performance

The interaction of nanoparticles with biological systems, including proteins and cells, is critically mediated by the surface characteristics conferred by the PEG-lipid.

Table 2: Comparison of In Vitro Biological Performance Metrics

ParameterThis compound (Short-Chain)m-PEG2000-DSPE (Long-Chain)Rationale & Significance
Protein Binding (Protein Corona) Higher protein adsorption.Significantly reduced protein adsorption.The longer PEG2000 chains form a dense "brush" regime on the nanoparticle surface, creating a steric barrier that effectively prevents opsonization by plasma proteins. Shorter chains offer less protection.
Stability in Biological Media Lower stability; prone to aggregation.High stability in serum and salt solutions.The superior steric hindrance of m-PEG2000-DSPE prevents aggregation caused by interactions with salts and proteins in biological fluids, enhancing colloidal stability.
Drug Release Kinetics May exhibit faster drug release.Slower, more sustained drug release.While primarily dictated by the core lipids, the denser PEG corona of long-chain lipids can stabilize the lipid bilayer, potentially leading to a more controlled and sustained release profile.
Cellular Uptake Higher non-specific uptake; potentially faster specific uptake.Lower non-specific uptake; may hinder specific uptake (the "PEG dilemma").Long PEG chains reduce clearance by the mononuclear phagocyte system but can also impede interaction with target cells. Shorter chains may be cleared faster but could facilitate more efficient cellular entry once the target is reached.

Comparative In Vitro Cytotoxicity

The cytotoxicity of a nanoparticle formulation is a function of the carrier materials and the encapsulated drug. The choice of PEG-lipid influences the delivery efficiency, which in turn affects the therapeutic efficacy and apparent cytotoxicity of the payload.

Table 3: Comparison of In Vitro Cytotoxicity

ParameterThis compound Formulationm-PEG2000-DSPE FormulationRationale & Significance
Carrier Cytotoxicity (Empty Nanoparticles) Low toxicity, biocompatible.Low toxicity, biocompatible.DSPE-PEG lipids are generally considered biocompatible and exhibit minimal intrinsic cytotoxicity, making them excellent carriers for therapeutic agents.
Payload Cytotoxicity (Drug-Loaded NPs) Potentially lower IC50 (higher potency) in some cell lines.Potentially higher IC50 (lower potency) due to reduced uptake.The enhanced cellular uptake associated with shorter PEG chains could lead to more efficient intracellular drug delivery and thus a more potent cytotoxic effect for the encapsulated drug. Conversely, formulations that are more stable and release drugs slowly may show different toxicity kinetics.

Key Experimental Methodologies

Accurate and reproducible in vitro characterization relies on standardized protocols. Below are detailed methodologies for the key experiments discussed.

1. Critical Micelle Concentration (CMC) Determination via Pyrene Fluorescence Assay

  • Principle: The fluorescent probe pyrene exhibits a shift in its emission spectrum from a polar to a non-polar environment. This shift is used to detect the formation of hydrophobic micellar cores.

  • Protocol:

    • Prepare a stock solution of the PEG-lipid in an appropriate buffer (e.g., PBS, pH 7.4).

    • Create a series of dilutions of the PEG-lipid stock solution, ranging from nanomolar to millimolar concentrations.

    • Add a small aliquot of pyrene in acetone to each dilution to achieve a final pyrene concentration of ~0.6 µM.

    • Incubate the solutions in the dark for at least 1 hour at a controlled temperature to allow for micelle formation and pyrene partitioning.

    • Measure the fluorescence emission spectra (e.g., 350-450 nm) with an excitation wavelength of 334 nm.

    • Calculate the ratio of the intensity of the first vibrational peak (I1, ~373 nm) to the third vibrational peak (I3, ~384 nm).

    • Plot the I1/I3 ratio as a function of the logarithm of the lipid concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

2. Particle Size, Polydispersity Index (PDI), and Zeta Potential Measurement

  • Principle: Dynamic Light Scattering (DLS) measures the hydrodynamic diameter of particles based on the Brownian motion of particles in suspension. Zeta potential is measured via electrophoretic light scattering to determine surface charge and predict stability.

  • Protocol:

    • Dilute the nanoparticle formulation in an appropriate filtered buffer (e.g., 10 mM NaCl or PBS) to a suitable concentration for DLS analysis (typically 0.1-1.0 mg/mL lipid concentration).

    • Equilibrate the sample to a controlled temperature (e.g., 25°C) within the instrument.

    • For particle size and PDI, perform DLS measurements, acquiring data from the scattered light intensity fluctuations. The Z-average diameter and PDI are calculated by the instrument software.

    • For zeta potential, inject the diluted sample into a specific capillary cell. An electric field is applied, and the velocity of the particles is measured to calculate the electrophoretic mobility and zeta potential.

    • Perform all measurements in triplicate for statistical validity.

3. Encapsulation Efficiency (EE%) and Drug Loading (DL%)

  • Principle: This method separates the unencapsulated (free) drug from the drug-loaded nanoparticles, followed by quantification of the encapsulated drug.

  • Protocol:

    • Separate free drug from the nanoparticle formulation using a method like ultracentrifugation, size exclusion chromatography (SEC), or dialysis.

    • Lyse the purified nanoparticles using a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug.

    • Quantify the drug concentration in the lysate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection, or simple UV-Vis spectrophotometry.

    • Calculate EE% and DL% using the following formulas:

      • EE% = (Mass of Drug in Nanoparticles / Total Mass of Drug Used) x 100

      • DL% = (Mass of Drug in Nanoparticles / Total Mass of Lipids) x 100

4. In Vitro Cytotoxicity (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Protocol:

    • Seed cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the drug-loaded nanoparticle formulations, the corresponding empty nanoparticles (vehicle control), and the free drug in cell culture medium.

    • Remove the old medium from the cells and add the treatment solutions. Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, remove the treatment solutions and add MTT solution (e.g., 0.5 mg/mL) to each well. Incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol).

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50).

Visualized Workflows and Concepts

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, enhancing comprehension for researchers.

G cluster_formulation Formulation cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Biological Evaluation formulate Nanoparticle Formulation (e.g., Film Hydration) dls Size, PDI, Zeta Potential (DLS) formulate->dls ee Encapsulation Efficiency (HPLC / UV-Vis) formulate->ee morphology Morphology (TEM / Cryo-TEM) formulate->morphology stability Stability in Serum formulate->stability release Drug Release Kinetics (Dialysis) formulate->release uptake Cellular Uptake (Flow Cytometry) formulate->uptake cyto Cytotoxicity (MTT Assay) formulate->cyto

Caption: Workflow for in vitro characterization of lipid nanoparticles.

G cluster_short Short PEG Chain (e.g., this compound) cluster_long Long PEG Chain (e.g., m-PEG2000-DSPE) s_uptake Higher Cellular Uptake dilemma The 'PEG Dilemma' Trade-off s_uptake->dilemma Higher Interaction s_protein Higher Protein Binding s_protein->dilemma Less Stealth l_uptake Lower Cellular Uptake l_uptake->dilemma Lower Interaction l_protein Lower Protein Binding l_protein->dilemma More Stealth

Caption: The "PEG Dilemma": Balancing stealth properties and cell interaction.

G np PEGylated Nanoparticle cell_mem Cell Membrane np->cell_mem 1. Approach & Binding endosome Endosome cell_mem->endosome 2. Endocytosis release Drug Release endosome->release 3. Endosomal Escape

Caption: General pathway for nanoparticle cellular uptake and drug release.

References

head-to-head comparison of m-PEG8-DSPE and Soluplus for nanoparticle formation

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The formulation of nanoparticles for effective drug delivery is a cornerstone of modern pharmaceutical development. The choice of excipients is critical in determining the physicochemical properties and, ultimately, the therapeutic efficacy of these nanoparticles. This guide provides a detailed head-to-head comparison of two prominent polymers used in nanoparticle formation: m-PEG8-DSPE and Soluplus®. We present a comprehensive analysis of their performance based on experimental data, focusing on key parameters such as particle size, polydispersity index (PDI), drug loading efficiency, and stability. Detailed experimental protocols and visual workflows are also provided to aid in the practical application of this information.

Executive Summary

FeatureThis compoundSoluplus®
Composition Phospholipid-polyethylene glycol conjugate (1,2-distearoyl-sn-glycero-3-phosphoethanolamine with a methoxy-terminated 8-unit PEG chain)Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer
Formation Method Primarily self-assembles into micelles in aqueous solutions; thin-film hydration is a common method.Forms micelles above its critical micelle concentration (CMC); methods include thin-film hydration and direct dissolution.
Particle Size Typically forms smaller micelles, often in the range of 10-20 nm.Forms micelles generally in the range of 60-70 nm.[1]
Drug Loading Generally lower drug loading capacity due to the smaller hydrophobic core.Can achieve high drug loading, particularly for poorly water-soluble drugs.
Stability Good in-vitro stability; the PEG chain provides a steric barrier. However, stability in the presence of serum proteins can be a concern.Demonstrates good physical stability, with drug-loaded micelles stable for extended periods at various temperatures.[1]
Key Advantage Forms small, uniform micelles and has a well-defined chemical structure.Excellent solubilizing capacity for a wide range of drugs and high drug loading potential.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for nanoparticles formulated with this compound and Soluplus®.

Table 1: Physicochemical Properties of Blank Nanoparticles

Parameterm-PEG-DSPE (various PEG lengths)Soluplus®
Average Particle Size (nm) ~10 - 15 nm (for DSPE-mPEG2000)61.8 nm[2]
Polydispersity Index (PDI) Typically < 0.20.095[2]
Zeta Potential (mV) -2.7 ± 1.1 mV (for DSPE-mPEG2000)-11.1 mV[2]

Note: Data for this compound is inferred from studies on longer PEG-chain DSPE derivatives, as specific data for the 8-unit PEG chain is limited in comparative studies. The shorter PEG chain of this compound is expected to result in slightly different properties.

Table 2: Drug Loading and Encapsulation Efficiency

DrugPolymerDrug Loading (%)Encapsulation Efficiency (%)
IrinotecanDSPE-mPEG2000-~68%
DoxorubicinDSPE-PEG2000-~90%
GenisteinSoluplus® (with TPGS)3.87 ± 1.26%97.12 ± 2.11%
ErastinSoluplus® (with TPGS)10.03 ± 0.14%89.63 ± 1.81%
CarbamazepineSoluplus® (with HPMCAS-HF)40%-

Experimental Protocols

Detailed methodologies for the formation of nanoparticles using both this compound and Soluplus® are provided below.

Protocol 1: Nanoparticle Formation using this compound via Thin-Film Hydration

This protocol describes a common method for preparing this compound micelles.

Materials:

  • This compound

  • Drug of interest

  • Chloroform or other suitable organic solvent

  • Phosphate-buffered saline (PBS) or other aqueous buffer

Procedure:

  • Dissolution: Dissolve a known amount of this compound and the drug of interest in chloroform in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.

  • Drying: Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the thin film with a pre-heated aqueous buffer (e.g., PBS at 60°C) by rotating the flask. This process allows the self-assembly of this compound into micelles, encapsulating the drug.

  • Sonication (Optional): To reduce the particle size and improve homogeneity, the micellar suspension can be sonicated using a probe sonicator or a bath sonicator.

  • Purification: Remove any unencapsulated drug by a suitable method such as dialysis or size exclusion chromatography.

Protocol 2: Nanoparticle Formation using Soluplus® via Direct Dissolution

This protocol outlines a simpler method for preparing Soluplus® micelles.

Materials:

  • Soluplus®

  • Drug of interest

  • Distilled water or other aqueous buffer

Procedure:

  • Polymer Dissolution: Dissolve the desired amount of Soluplus® in the aqueous buffer with constant stirring. This may take some time to ensure complete dissolution.

  • Drug Addition: Add the drug of interest directly to the Soluplus® solution.

  • Stirring: Continue to stir the mixture at room temperature for an extended period (e.g., 24 hours) to allow for the drug to be encapsulated within the Soluplus® micelles.

  • Filtration: Filter the resulting solution to remove any undissolved drug or aggregates.

Visualization of Experimental Workflows

To provide a clearer understanding of the nanoparticle formation processes, the following diagrams illustrate the key steps involved.

Nanoparticle_Formation_Workflow cluster_mPEG8_DSPE This compound Thin-Film Hydration cluster_Soluplus Soluplus® Direct Dissolution m_start Start m_dissolve Dissolve this compound and Drug in Chloroform m_start->m_dissolve m_evaporate Evaporate Solvent (Thin Film Formation) m_dissolve->m_evaporate m_hydrate Hydrate with Aqueous Buffer m_evaporate->m_hydrate m_sonicate Sonication (Optional) m_hydrate->m_sonicate m_purify Purification m_sonicate->m_purify m_end This compound Nanoparticles m_purify->m_end s_start Start s_dissolve Dissolve Soluplus® in Aqueous Buffer s_start->s_dissolve s_add_drug Add Drug to Solution s_dissolve->s_add_drug s_stir Stir for 24h s_add_drug->s_stir s_filter Filtration s_stir->s_filter s_end Soluplus® Nanoparticles s_filter->s_end Cellular_Uptake_Pathways cluster_cell Cellular Environment cluster_endocytosis Endocytosis cluster_trafficking Intracellular Trafficking np Nanoparticles phago Phagocytosis np->phago Internalization macro Macropinocytosis np->macro Internalization clathrin Clathrin-mediated np->clathrin Internalization caveolin Caveolin-mediated np->caveolin Internalization membrane Cell Membrane endosome Endosome phago->endosome macro->endosome clathrin->endosome caveolin->endosome lysosome Lysosome endosome->lysosome Fusion cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape

References

The Impact of PEG Chain Length on Nanoparticle Stealth: A Comparative Analysis of m-PEG8-DSPE and Shorter PEG Variants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability of a nanoparticle to evade the body's immune system—its "stealth" property—is a critical factor in the efficacy of targeted drug delivery systems. This guide provides an objective comparison of the stealth properties of liposomes and nanoparticles functionalized with methoxy-polyethylene glycol (8)-distearoylphosphatidylethanolamine (m-PEG8-DSPE) against those with shorter PEG chains, supported by experimental data and detailed methodologies.

The "stealth" characteristic of PEGylated nanoparticles is primarily attributed to the hydrophilic barrier created by the PEG chains on their surface. This layer sterically hinders the adsorption of opsonin proteins, thereby reducing recognition and subsequent uptake by macrophages of the mononuclear phagocyte system (MPS), leading to a longer circulation half-life in the bloodstream. The length of the PEG chain is a crucial parameter influencing the effectiveness of this protective shield.

Influence of PEG Length on Stealth Properties: A Mechanistic Overview

The conformation of the PEG chains on the nanoparticle surface dictates the effectiveness of the stealth coating. Generally, at low grafting densities, shorter PEG chains adopt a "mushroom" conformation, which provides limited surface protection. As the chain length or grafting density increases, the PEG chains transition to a more extended "brush" conformation, offering a denser, more effective barrier against protein adsorption.

PEG_Conformation Figure 1. Influence of PEG Chain Length on Stealth Properties cluster_0 PEG Chain Length cluster_1 Surface Conformation cluster_2 Stealth Properties Shorter_PEG Shorter PEG (e.g., < PEG8) Mushroom Mushroom Conformation Shorter_PEG->Mushroom mPEG8 m-PEG8 Mushroom_Brush Mushroom-to-Brush Transition mPEG8->Mushroom_Brush Longer_PEG Longer PEG (e.g., PEG2000) Brush Brush Conformation Longer_PEG->Brush Low_Stealth Limited Stealth - Higher Protein Adsorption - Increased Macrophage Uptake - Shorter Circulation Mushroom->Low_Stealth Intermediate_Stealth Intermediate Stealth Mushroom_Brush->Intermediate_Stealth High_Stealth Enhanced Stealth - Lower Protein Adsorption - Reduced Macrophage Uptake - Longer Circulation Brush->High_Stealth

Caption: Logical flow of PEG length's impact on stealth.

Comparative Analysis of Stealth Properties

The following tables summarize quantitative data from various studies, comparing key performance indicators of stealth properties for liposomes formulated with DSPE-PEGs of different molecular weights. While direct comparative data for this compound is limited, its molecular weight (approximately 1100 Da) places it in a transitional zone where significant improvements in stealth characteristics are expected compared to very short PEG chains.

Table 1: Effect of DSPE-PEG Molecular Weight on Liposome Circulation Half-Life

DSPE-PEG Molecular Weight (Da)Approximate Number of PEG UnitsCirculation Half-Life (hours) in miceReference
100022> 10[1]
200045> 24[1]
5000113Similar to 2000[1]
12000272Similar to 5000[1]

Data presented is for large unilamellar vesicles (LUVs) composed of distearoylphosphatidylcholine (DSPC) and cholesterol (CH) incorporating the specified DSPE-PEG.

Table 2: Influence of PEGylation on Macrophage Uptake

Nanoparticle FormulationKey FindingReference
PEGylated LiposomesPEGylation significantly decreased cellular uptake by macrophages.[2]
Non-PEGylated LiposomesHigher uptake by macrophages compared to PEGylated counterparts.

Table 3: Protein Adsorption on PEGylated Surfaces

Surface ModificationKey FindingReference
High-density PEG coatingSignificantly reduces protein adsorption from plasma.
Low-density or no PEGHigher levels of protein adsorption.

Quantitative comparison of protein adsorption is highly dependent on the specific proteins and the analytical method used.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for the key experiments cited in the evaluation of nanoparticle stealth properties.

Quantification of Protein Adsorption

Objective: To quantify the amount of protein that adsorbs to the surface of PEGylated nanoparticles upon incubation with plasma or a protein solution.

Protein_Adsorption_Workflow Figure 2. Workflow for Protein Adsorption Quantification Start PEGylated Nanoparticles Incubation Incubate with Plasma or Protein Solution Start->Incubation Separation Separate Nanoparticle-Protein Complexes from Unbound Proteins (e.g., Centrifugation, SEC) Incubation->Separation Quantification Quantify Adsorbed Protein (e.g., BCA Assay, SDS-PAGE, LC-MS/MS) Separation->Quantification End Protein Adsorption Profile Quantification->End

Caption: Protocol for quantifying protein adsorption.

Methodology: Bicinchoninic Acid (BCA) Assay

  • Incubation: Incubate a known concentration of PEGylated nanoparticles with plasma or a specific protein solution (e.g., fetal bovine serum, human serum albumin) for a defined period (e.g., 1 hour) at 37°C with gentle agitation.

  • Separation: Pellet the nanoparticles by centrifugation at a speed sufficient to sediment the particles but not unbound protein aggregates (e.g., 20,000 x g for 30 minutes). Carefully remove the supernatant containing unbound proteins.

  • Washing: Resuspend the nanoparticle pellet in a buffer (e.g., PBS) and repeat the centrifugation step to remove any remaining unbound proteins. This washing step can be repeated 2-3 times.

  • Lysis: Resuspend the final pellet in a lysis buffer containing a surfactant (e.g., 1% Triton X-100) to release the adsorbed proteins.

  • Quantification: Determine the protein concentration in the lysate using a BCA protein assay kit according to the manufacturer's instructions. A standard curve is generated using a known protein standard (e.g., bovine serum albumin).

  • Data Analysis: The amount of adsorbed protein is typically normalized to the surface area of the nanoparticles.

Macrophage Uptake Assay

Objective: To evaluate the extent to which PEGylated nanoparticles are internalized by macrophages in vitro.

Macrophage_Uptake_Workflow Figure 3. Workflow for Macrophage Uptake Assay Start Culture Macrophages (e.g., RAW 264.7) Incubation Incubate with Fluorescently Labeled PEGylated Nanoparticles Start->Incubation Washing Wash Cells to Remove Non-internalized Nanoparticles Incubation->Washing Analysis Quantify Cellular Uptake (Flow Cytometry or Confocal Microscopy) Washing->Analysis End Quantification of Nanoparticle Internalization Analysis->End

Caption: Protocol for macrophage uptake assessment.

Methodology: Flow Cytometry

  • Cell Culture: Seed macrophages (e.g., RAW 264.7 cell line) in a multi-well plate and culture until they reach a suitable confluency.

  • Labeling: Prepare nanoparticles with a fluorescent label either encapsulated or conjugated to the surface.

  • Incubation: Add the fluorescently labeled PEGylated nanoparticles to the cell culture medium at a specific concentration and incubate for a set time (e.g., 2-4 hours) at 37°C.

  • Washing: After incubation, aspirate the medium and wash the cells multiple times with cold PBS to remove any nanoparticles that are not internalized.

  • Cell Detachment: Detach the cells from the plate using a non-enzymatic cell dissociation solution or gentle scraping.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of internalized nanoparticles. An untreated cell sample should be used as a negative control.

In Vivo Circulation Half-Life Determination

Objective: To measure the time it takes for the concentration of PEGylated nanoparticles in the bloodstream to be reduced by half.

Methodology:

  • Animal Model: Use a suitable animal model, typically mice or rats.

  • Labeling: The nanoparticles are typically labeled with a radioactive isotope (e.g., ³H or ¹⁴C) or a long-circulating fluorescent dye.

  • Administration: Administer the labeled nanoparticles intravenously (i.v.) via the tail vein at a specific dose.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 8h, 24h, 48h).

  • Quantification: Measure the amount of label (radioactivity or fluorescence) in the plasma or whole blood of each sample.

  • Data Analysis: Plot the percentage of the injected dose remaining in the circulation over time. The circulation half-life is then calculated from the elimination phase of this curve, often using pharmacokinetic modeling software.

Conclusion

The length of the PEG chain in DSPE-PEG conjugates is a critical determinant of the stealth properties of liposomes and nanoparticles. While longer PEG chains, such as in DSPE-PEG2000, have been shown to be highly effective in prolonging circulation time and reducing macrophage uptake, this compound represents a significant improvement over very short PEG chains. The choice of PEG length should be carefully considered in the design of nanocarriers to optimize their pharmacokinetic profile for a specific therapeutic application. The experimental protocols provided herein offer a standardized framework for the comparative evaluation of different PEGylated formulations.

References

A Comparative Analysis of m-PEG8-DSPE and Alternative Lipids for siRNA Delivery

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The effective delivery of small interfering RNA (siRNA) therapeutics is critically dependent on the design of the carrier system. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic siRNA delivery, with their success underscored by the approval of therapies like Patisiran. A key component of these LNPs is the PEGylated lipid, which provides a hydrophilic corona to prevent aggregation, reduce opsonization, and prolong circulation time.

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) functionalized with polyethylene glycol (PEG) is a widely used phospholipid for stabilizing LNPs. The length of both the lipid anchor (the "DS" part of DSPE, a C18 saturated chain) and the PEG chain are critical design parameters that significantly influence the nanoparticle's stability, biodistribution, and transfection efficiency. This guide provides a comparative study of DSPE-PEG, with a focus on the implications of shorter PEG chains like m-PEG8-DSPE, against other common lipids used in siRNA delivery, supported by experimental data and detailed protocols.

Comparative Performance Data

The selection of a PEGylated lipid is a balance between achieving systemic stability and enabling efficient cellular uptake and endosomal release—a concept often termed the "PEG dilemma"[1]. The characteristics of the lipid anchor and the length of the PEG chain dictate this balance. DSPE features a C18 saturated acyl chain, providing stable anchoring into the LNP membrane, while lipids like 1,2-dimyristoyl-rac-glycero (DMG), with shorter C14 chains, tend to dissociate more rapidly from the nanoparticle surface in vivo[2].

Table 1: Physicochemical Properties of siRNA LNPs with Different PEG-Lipids

Formulation ComponentIonizable LipidPEG-Lipid (molar ratio)Particle Size (Z-Average, nm)Polydispersity Index (PdI)Zeta Potential (mV)siRNA Encapsulation Efficiency (%)Reference
LNP-DSPE DLin-MC3-DMADSPE-PEG2000 (1.5%)~120~0.18~ -3~90%[3]
LNP-DMG DLin-MC3-DMADMG-PEG2000 (1.5%)~120~0.18~ -3~90%[3]
LNP-DSPE (CSL3) CSL3DSPE-PEG2000 (2.5%)70-1950.037-0.466Neutral>90%[2]
LNP-DMG (CSL3) CSL3DMG-PEG2000 (2.5%)>1700.037-0.466Neutral>90%
LNP-DSPE-PNMVA24 CSL3DSPE-PNMVA24 (2.5%)<150<0.1-~85%

Note: DSPE-PEG2000 has a long C18 lipid anchor, making it a persistent PEG-lipid. DMG-PEG2000 has a shorter C14 anchor, allowing it to detach more easily from the LNP surface.

Table 2: In Vitro and In Vivo Efficacy of siRNA LNPs

FormulationKey FindingIn Vitro SilencingIn Vivo Silencing (Target)Circulation Half-life (t₁/₂)Reference
DSPE-PEG High stability, but can hinder cellular uptake ("PEG dilemma").Lower efficiency in serum-containing media.~40% luciferase knockdown.~6 hours.
DMG-PEG Rapid dissociation from LNP surface, aiding liver uptake.High efficiency, less impacted by serum.Effective Factor VII silencing.Short.
DSG-PEG Slower dissociation than DMG-PEG.High efficiency.~50% luciferase knockdown.~3.3 hours.
PEG-Chol Alternative anchor.Did not largely decrease gene-silencing effects.--
DSPE-PNMVA24 Non-PEG alternative, reduces PEG dilemma.>80% GFP inhibition (vs. 45% for DSPE-PEG in serum).No liver accumulation, suggesting good stealth.Extended circulation on 2nd dose.

The data indicates that lipids with longer, more stable anchors like DSPE result in LNPs with longer circulation times. However, this stability can sometimes impede transfection, especially in vitro. In contrast, lipids with shorter anchors like DMG are shed more quickly, which can facilitate the binding of proteins like Apolipoprotein E (ApoE) and enhance uptake in hepatocytes. Shorter PEG chains, such as in this compound, would theoretically lead to a less dense PEG corona, potentially mitigating the "PEG dilemma" by allowing for better interaction with target cells while still providing a degree of stability.

Visualized Mechanisms and Workflows

To better understand the processes involved in siRNA delivery, the following diagrams illustrate key workflows and biological pathways.

Caption: Experimental workflow for LNP-siRNA formulation, delivery, and cellular action.

RNAi_Pathway siRNA_ds ds-siRNA (in cytoplasm) Dicer Dicer siRNA_ds->Dicer (if precursor) RISC_loading RISC Loading Complex siRNA_ds->RISC_loading Dicer->RISC_loading RISC_active Activated RISC (with guide strand) RISC_loading->RISC_active Passenger strand discarded Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Degradation mRNA Fragments (Degraded) Cleavage->Degradation

Caption: The RNA interference (RNAi) signaling pathway initiated by cytoplasmic siRNA.

PEG_Dilemma cluster_Lipid PEG-Lipid Anchor Properties cluster_Positive Positive Effects cluster_Negative Negative Effects ('Dilemma') Long_Anchor Long Anchor (e.g., DSPE C18) Stable Insertion Stability Increased LNP Stability Long_Anchor->Stability Uptake Hindered Cellular Uptake Long_Anchor->Uptake 'PEG Shield' Short_Anchor Short Anchor (e.g., DMG C14) Rapid Dissociation Short_Anchor->Stability Less Stable Short_Anchor->Uptake Shielding Lost, Uptake Enhanced Circulation Longer Circulation Time Stability->Circulation Escape Impaired Endosomal Escape Uptake->Escape

Caption: The "PEG Dilemma": Balancing stability and cellular delivery via lipid anchor choice.

Key Experimental Methodologies

The data presented in this guide is derived from common experimental procedures used to characterize and evaluate LNP-siRNA formulations.

1. LNP Formulation via Rapid Mixing

This protocol describes a common method for producing LNPs with reproducible characteristics.

  • Lipid Stock Preparation: An ethanolic solution is prepared containing the ionizable lipid, helper lipids (e.g., DSPC, Cholesterol), and the PEG-lipid (e.g., this compound) at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • siRNA Stock Preparation: The siRNA is solubilized in an acidic aqueous buffer (e.g., 25 mM acetate buffer, pH 4.0). The acidic pH ensures the ionizable lipid is protonated and positively charged, facilitating complexation with the negatively charged siRNA backbone.

  • Mixing: The lipid-ethanol solution and the siRNA-buffer solution are rapidly mixed, often using a microfluidic device or by rapid pipetting. This rapid change in solvent polarity causes the lipids to precipitate and self-assemble around the siRNA, forming LNPs.

  • Purification and Buffer Exchange: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH. This neutralizes the surface charge of the LNPs, which is crucial for in vivo applications.

  • Characterization: The final product is characterized for particle size and polydispersity using Dynamic Light Scattering (DLS), and siRNA encapsulation is quantified using a fluorescent dye-binding assay like the RiboGreen® assay.

2. In Vitro Gene Silencing Assay

This protocol is used to determine the biological activity of the LNP-siRNA formulation in a cell culture model.

  • Cell Seeding: A relevant cell line (e.g., HCT116 cells expressing a reporter like Luciferase or GFP) is seeded in 96-well plates and allowed to adhere overnight.

  • LNP Treatment: The LNP-siRNA formulations are diluted in cell culture medium (with or without serum, as serum proteins can impact LNP performance) and added to the cells at various concentrations. A control LNP encapsulating a non-targeting or scrambled siRNA is used as a negative control.

  • Incubation: The cells are incubated with the LNPs for a specified period (e.g., 24-72 hours) to allow for cellular uptake, endosomal escape, and siRNA-mediated gene silencing.

  • Quantification of Gene Expression: After incubation, the cells are lysed, and the expression of the target protein (e.g., Luciferase) is quantified using a luminescence assay. The luminescence signal is normalized to total protein content or a housekeeping gene to account for differences in cell number.

  • Data Analysis: The percentage of gene silencing is calculated by comparing the reporter expression in cells treated with the target siRNA to those treated with the non-targeting control siRNA. Dose-response curves can be generated to determine the EC50 (the concentration required for 50% silencing).

Conclusion

The choice of PEG-lipid is a critical determinant of the success of an LNP-siRNA delivery system. While DSPE provides a stable C18 anchor that promotes long circulation, it can also contribute to the "PEG dilemma," potentially reducing transfection efficiency. Alternative lipids with shorter anchors (e.g., DMG-PEG) or novel non-PEG polymers (e.g., DSPE-PNMVA) offer strategies to overcome this challenge, often at the expense of circulation time.

The use of a short-chain PEG, such as in This compound , represents a rational design approach. It leverages the robust DSPE anchor for stable integration into the nanoparticle while presenting a minimal PEG shield. This configuration could potentially achieve a superior balance: providing sufficient hydrophilicity to prevent aggregation while minimizing the steric hindrance that can impede interactions with target cells, thereby enhancing cellular uptake and endosomal escape. Further direct comparative studies are necessary to fully elucidate the performance of these short-chain PEG lipids relative to their well-characterized long-chain counterparts.

References

A Comparative Guide to Validating m-PEG8-DSPE Micelle Formation: Fluorescence Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The self-assembly of phospholipids like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated with polyethylene glycol (PEG), such as m-PEG8-DSPE, into micelles is a cornerstone of advanced drug delivery systems. Validating the formation and characterizing the properties of these micelles are critical steps in the development of effective nanomedicines. This guide provides an objective comparison of fluorescence spectroscopy with other common analytical techniques for the validation of this compound micelle formation, supported by experimental data and detailed protocols.

Executive Summary

Fluorescence spectroscopy stands out as a highly sensitive and widely used method for determining the critical micelle concentration (CMC), a key parameter indicating the onset of micelle formation. This technique offers advantages in terms of speed and low sample consumption. However, a comprehensive validation of micelle characteristics often necessitates a multi-pronged approach, incorporating techniques like Dynamic Light Scattering (DLS) for size and size distribution analysis, and Transmission Electron Microscopy (TEM) for morphological visualization. While specific comparative data for this compound is limited in publicly available literature, this guide utilizes data from closely related DSPE-PEG compounds to illustrate the comparative performance of these methods.

Data Presentation: Comparison of Micelle Characterization Techniques

The following table summarizes typical quantitative data obtained for DSPE-PEG micelles using different validation methods. It is important to note that the CMC and micelle size are influenced by the length of the PEG chain; generally, a longer PEG chain results in a higher CMC and a larger hydrodynamic diameter.

Parameter Fluorescence Spectroscopy Dynamic Light Scattering (DLS) Transmission Electron Microscopy (TEM) Surface Tensiometry
Primary Measurement Critical Micelle Concentration (CMC)Hydrodynamic Diameter (Size), Polydispersity Index (PDI)Morphology, Size of the core/shellCritical Micelle Concentration (CMC)
Typical CMC for DSPE-PEG2000 ~1-2 µM[1]Not directly measuredNot directly measured~1.8 µM
Typical Micelle Size for DSPE-PEG2000 Not directly measured~10-20 nm[2][3][4]~10-15 nm (core)[3]Not directly measured
Key Advantages High sensitivity, small sample volume, rapidProvides size distribution, non-invasiveDirect visualization of morphologyDirect measurement of surface activity
Limitations Indirect method, probe-dependentSensitive to contaminants, provides an intensity-weighted averageRequires sample staining and drying, which can introduce artifactsLess sensitive for low CMC values, larger sample volume needed

Experimental Protocols

Fluorescence Spectroscopy for CMC Determination

This method relies on the use of a hydrophobic fluorescent probe, such as pyrene or Nile red, which exhibits changes in its fluorescence properties upon partitioning into the hydrophobic core of the micelles.

Protocol using Pyrene:

  • Stock Solutions: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of 10⁻² M. Prepare a stock solution of this compound in deionized water at a concentration significantly above its expected CMC.

  • Sample Preparation: Prepare a series of aqueous solutions of this compound with varying concentrations. Add a small aliquot of the pyrene stock solution to each this compound solution, ensuring the final pyrene concentration is constant and very low (typically around 10⁻⁷ M) to avoid excimer formation at low surfactant concentrations.

  • Fluorescence Measurement: Excite the samples at a wavelength of approximately 335 nm. Record the emission spectra from 350 to 500 nm.

  • Data Analysis: From the emission spectra, determine the intensity of the first vibronic peak (I₁) at ~373 nm and the third vibronic peak (I₃) at ~384 nm. Plot the ratio of I₁/I₃ as a function of the logarithm of the this compound concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the partitioning of pyrene into the hydrophobic micellar core.

Protocol using Nile Red:

  • Stock Solutions: Prepare a stock solution of Nile red in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare a stock solution of this compound in deionized water.

  • Sample Preparation: Prepare a series of this compound solutions in water. Add a small, constant amount of the Nile red stock solution to each.

  • Fluorescence Measurement: Excite the samples at a wavelength of around 550 nm and record the emission spectra (typically 580-700 nm).

  • Data Analysis: Plot the maximum fluorescence intensity as a function of the this compound concentration. The CMC is identified as the concentration at which a significant increase in fluorescence intensity is observed, corresponding to the encapsulation of Nile red within the micelles. A blue shift in the emission maximum also indicates the transfer of the probe to a more hydrophobic environment.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis cluster_alternatives Alternative Validation Methods start Prepare this compound Stock Solution dilutions Create Serial Dilutions start->dilutions probe Add Fluorescent Probe (Pyrene/Nile Red) dilutions->probe spectro Measure Fluorescence Spectra probe->spectro extract Extract Intensity Data (I1/I3 or Max Intensity) spectro->extract plot Plot Intensity vs. Concentration extract->plot cmc Determine CMC from Inflection Point plot->cmc dls DLS: Size & PDI cmc->dls tem TEM: Morphology cmc->tem

Caption: Experimental workflow for CMC determination using fluorescence spectroscopy.

Objective Comparison and Recommendations

Fluorescence Spectroscopy: This technique is a powerful tool for determining the CMC of this compound and other PEGylated phospholipids. Its high sensitivity is particularly advantageous for lipids with low CMCs. The use of different probes like pyrene and Nile red provides complementary information about the micellar microenvironment. However, it is an indirect method, and the presence of the fluorescent probe could potentially influence the self-assembly process, although this is generally considered negligible at the low probe concentrations used.

Dynamic Light Scattering (DLS): DLS is an essential complementary technique that provides information on the hydrodynamic diameter and size distribution (Polydispersity Index - PDI) of the micelles once they are formed (i.e., at concentrations above the CMC). It is a non-invasive and relatively fast method. A narrow size distribution with a low PDI is often indicative of a stable and well-formed micellar system.

Transmission Electron Microscopy (TEM): TEM offers direct visualization of the micelles, confirming their spherical morphology and providing size information. This can be particularly useful to distinguish micelles from other structures like vesicles or larger aggregates. However, the sample preparation for TEM, which involves drying and staining, can introduce artifacts that may alter the micelle structure.

Surface Tensiometry: This is a direct method to determine the CMC by measuring the surface tension of the surfactant solution as a function of its concentration. The CMC is identified as the point where the surface tension ceases to decrease significantly. While being a fundamental technique, it generally requires larger sample volumes and may be less sensitive for surfactants with very low CMCs.

For the validation of this compound micelle formation, fluorescence spectroscopy is a highly recommended initial method for the accurate and efficient determination of the CMC. To gain a comprehensive understanding of the micellar characteristics, it is best practice to complement fluorescence spectroscopy data with DLS for size and polydispersity analysis and TEM for morphological confirmation. This multi-technique approach provides a robust and reliable validation of micelle formation and characterization, which is crucial for the advancement of drug delivery research and development.

References

The Shielding Effect: Assessing the Impact of m-PEG8-DSPE on Nanoparticle Zeta Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the surface characteristics of nanoparticles is paramount for predicting their in vivo fate. The zeta potential, a measure of the magnitude of the electrostatic charge at the nanoparticle surface, is a critical parameter influencing stability, protein interactions, and cellular uptake. Surface modification with polyethylene glycol (PEG) is a widely adopted strategy to modulate these properties. This guide provides a comparative analysis of the impact of m-PEG8-DSPE (methoxy-polyethylene glycol with 8 PEG units conjugated to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine) on the zeta potential of nanoparticles, supported by experimental data and detailed protocols.

The incorporation of this compound onto the surface of nanoparticles typically leads to a reduction in the magnitude of the zeta potential, bringing it closer to neutrality.[1] This phenomenon, often referred to as a "shielding effect," arises from the neutral and hydrophilic nature of the PEG chains, which mask the underlying surface charge of the core nanoparticle. The extent of this reduction is influenced by factors such as the initial surface charge of the nanoparticle, the concentration of this compound used, and the overall formulation composition.

Comparative Analysis of Zeta Potential Modulation

The following table summarizes experimental data from various studies, illustrating the effect of PEGylation on the zeta potential of different nanoparticle systems. While specific data for this compound is limited in publicly available literature, the general trend observed with other PEG-DSPE variants provides a strong indication of its expected impact. Shorter PEG chains like PEG8 are expected to provide a less pronounced shielding effect compared to longer chains like PEG2000, but will still significantly alter the surface charge.

Nanoparticle SystemInitial Zeta Potential (mV)ModifierMolar % of ModifierFinal Zeta Potential (mV)Reference
BSA Nanoparticles-31.7mPEG-SPA (5,000 Da)Not Specified-14[2]
Cationic Solid Lipid Nanoparticles (CO-cSLNs)~+35DSPE-mPEG2000Not Specified~+30-35[3]
Lipid Nanoparticles (LNPs)Not SpecifiedDMG-PEG2k1 mol%-2.84[4]
Lipid Nanoparticles (LNPs)Not SpecifiedDMG-PEG2k5 mol%-4.11[4]
Vincristine Sulfate LiposomesNot SpecifiedPEG-DSPE3 mol%~-4
Mesoporous Silica Nanoparticles (DOX-MSNs)Not SpecifiedPEG2000-DSPE1:5 (w/w)Not Specified

Note: The table includes data for various PEGylated lipids to demonstrate the general trend. The exact impact of this compound may vary.

Experimental Protocol: Measuring Zeta Potential

The determination of zeta potential is crucial for characterizing the surface properties of nanoparticles after modification with this compound. The most common technique employed is Dynamic Light Scattering (DLS) with an integrated zeta potential analyzer.

Materials:

  • Nanoparticle suspension (pre- and post-modification with this compound)

  • Deionized water or appropriate buffer (e.g., PBS)

  • Zeta potential analyzer (e.g., Malvern Zetasizer)

  • Disposable folded capillary cells or dip cells

  • Syringe filters (e.g., 0.22 µm), if necessary

Procedure:

  • Sample Preparation:

    • Dilute the nanoparticle suspension to an appropriate concentration using deionized water or the chosen buffer. The concentration should be optimized to obtain a stable and reproducible signal. A concentration-dependency study is recommended.

    • Ensure the sample is well-dispersed. Gentle sonication can be used to break up loose agglomerates, but excessive sonication should be avoided as it may alter the nanoparticle structure.

    • If large aggregates are present, the sample can be filtered through an appropriate syringe filter. However, be aware that filtration can potentially alter the surface properties of the nanoparticles.

  • Instrument Setup:

    • Clean the folded capillary cell or dip cell thoroughly with ethanol and then deionized water to remove any contaminants. Ensure the cell is free of bubbles.

    • Set the parameters on the instrument software, including the dispersant viscosity, refractive index, and dielectric constant.

  • Measurement:

    • Carefully inject the diluted nanoparticle suspension into the cell, avoiding the introduction of air bubbles.

    • Place the cell in the instrument and allow it to equilibrate to the set temperature (typically 25°C).

    • Perform at least three independent measurements for each sample to ensure reproducibility. The instrument applies an electric field and measures the electrophoretic mobility of the nanoparticles to calculate the zeta potential.

  • Data Analysis:

    • The software will typically report the average zeta potential in millivolts (mV) and the standard deviation.

    • A shift in the zeta potential towards a more neutral value after modification with this compound is indicative of successful surface coating.

Visualizing the Impact and Process

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Zeta Potential Assessment cluster_prep Sample Preparation cluster_measurement Zeta Potential Measurement cluster_analysis Data Analysis & Comparison NP Unmodified Nanoparticles Dilution1 Dilution in appropriate buffer NP->Dilution1 PEG_NP This compound Modified Nanoparticles Dilution2 Dilution in appropriate buffer PEG_NP->Dilution2 DLS Dynamic Light Scattering (DLS) based Zeta Analyzer Dilution1->DLS Dilution2->DLS ZP_Unmodified Zeta Potential of Unmodified NPs DLS->ZP_Unmodified ZP_Modified Zeta Potential of Modified NPs DLS->ZP_Modified Comparison Compare Zeta Potentials ZP_Unmodified->Comparison ZP_Modified->Comparison

Caption: Workflow for assessing this compound's impact on zeta potential.

G Effect of this compound Concentration on Zeta Potential cluster_concentration This compound Concentration cluster_effect Effect on Zeta Potential Low_Conc Low Concentration Partial_Shielding Partial Shielding (Slight decrease in |ZP|) Low_Conc->Partial_Shielding Optimal_Conc Optimal Concentration Max_Shielding Maximum Shielding (Significant decrease in |ZP|) Optimal_Conc->Max_Shielding High_Conc High Concentration Plateau Plateau Effect (Minimal further change in ZP) High_Conc->Plateau

Caption: this compound concentration and its effect on zeta potential.

References

A Researcher's Guide to Selecting m-PEG8-DSPE: A Performance Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of high-quality reagents is paramount to ensuring reproducible and reliable results. Methoxy(polyethylene glycol)8-distearoylphosphatidylethanolamine (m-PEG8-DSPE) is a critical component in many drug delivery systems, particularly in the formation of stealth liposomes and lipid nanoparticles (LNPs). Its quality can significantly impact the stability, efficacy, and safety of the final formulation. This guide provides a framework for comparing this compound from different suppliers, supported by key experimental data and detailed protocols.

Key Performance Parameters and Supplier Specifications

When selecting an this compound supplier, several key parameters should be considered. The following table summarizes publicly available specifications from a selection of suppliers for this compound. It is important to note that this information is based on supplier websites and may not represent batch-to-batch variability.

SupplierProduct NamePurityMolecular Weight (MW)CAS NumberStorage
BroadPharmThis compound>95%1142.6 g/mol Not Provided-20°C
Creative BiolabsThis compound>95%Not ProvidedNot Provided-20°C
AxisPharmThis compoundNot SpecifiedNot SpecifiedNot ProvidedNot Specified

Note: The lack of comprehensive, standardized data from suppliers necessitates in-house validation.

Experimental Protocols for Performance Comparison

To rigorously compare this compound from different suppliers, a series of analytical and functional assays should be performed.

Purity and Impurity Profiling

Objective: To determine the purity of this compound and identify any impurities that could affect formulation performance. A study on DSPE-mPEG2000 revealed impurities such as un-PEGylated DSPE and DSPE with different PEG chain lengths, which varied between vendors.[1][2]

Methodology: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and High-Resolution Accurate Mass Spectrometry (HRAM-MS)

  • Sample Preparation: Dissolve this compound from each supplier in an appropriate solvent (e.g., ethanol) to a final concentration of 1 mg/mL.[2]

  • HPLC-CAD:

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile) with a suitable additive like formic acid.

    • Detection: Charged Aerosol Detection (CAD) provides a near-universal response for non-volatile analytes, making it suitable for quantifying lipids and their impurities.

  • HRAM-MS:

    • Ionization: Electrospray ionization (ESI) is commonly used.

    • Analysis: The high-resolution mass spectrometer allows for the accurate determination of the molecular weight of the main component and any impurities. This can reveal variations in the PEG chain length and the presence of contaminants.

Characterization of PEG Chain Length and Polydispersity

Objective: To verify the length of the PEG chain and determine its polydispersity index (PDI). While this compound is expected to have a discrete PEG length, variations can occur during synthesis.

Methodology: HRAM-MS

  • Data Analysis: The mass spectral data can be deconvoluted to show the distribution of different PEG chain lengths.

  • PDI Calculation: The number average molar mass (Mn) and weight average molar mass (Mw) can be calculated from the mass distribution to determine the PDI (PDI = Mw/Mn). A PDI value closer to 1.0 indicates a more monodisperse sample.

Liposome Formulation and Characterization

Objective: To assess the ability of this compound from different suppliers to form stable liposomes with consistent characteristics.

Methodology: Thin-Film Hydration and Extrusion

  • Lipid Film Formation: Dissolve the desired lipids, including this compound, in an organic solvent (e.g., chloroform). Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

  • Hydration: Hydrate the lipid film with an aqueous buffer at a temperature above the lipid phase transition temperature.

  • Extrusion: Extrude the hydrated lipid suspension through polycarbonate membranes of a defined pore size to create unilamellar vesicles of a specific size.

  • Characterization:

    • Size and Polydispersity: Measure the hydrodynamic diameter and PDI of the resulting liposomes using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge of the liposomes, which influences their stability and interaction with biological systems.

In Vitro Stability Assay

Objective: To evaluate the stability of liposomes formulated with this compound from different suppliers in a biologically relevant medium.

Methodology: Size Monitoring in Serum

  • Incubation: Incubate the formulated liposomes in a solution containing serum (e.g., 50% fetal bovine serum) at 37°C.

  • Analysis: At various time points, measure the size and PDI of the liposomes using DLS. An increase in size or PDI over time may indicate aggregation and instability.

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the key workflows.

cluster_0 Purity and Impurity Profiling Sample Prep Dissolve this compound in Ethanol (1 mg/mL) HPLC HPLC-CAD Analysis Sample Prep->HPLC MS HRAM-MS Analysis Sample Prep->MS Data Analysis Purity Calculation & Impurity Identification HPLC->Data Analysis MS->Data Analysis

Caption: Workflow for purity and impurity analysis of this compound.

cluster_1 Liposome Formulation and Characterization Lipid Film Create Lipid Film Hydration Hydrate with Buffer Lipid Film->Hydration Extrusion Extrude through Membrane Hydration->Extrusion DLS Measure Size, PDI, and Zeta Potential (DLS) Extrusion->DLS Stability Incubate in Serum DLS->Stability Time Points Monitor Size Over Time Stability->Time Points

References

Safety Operating Guide

Proper Disposal of m-PEG8-DSPE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like m-PEG8-DSPE are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in available safety data for closely related compounds.

Key Chemical and Physical Properties

A summary of the quantitative data for this compound is presented below, compiled from various suppliers.

PropertyValueSource
Molecular Formula C59H116NO17PBroadPharm[1], Creative Biolabs[2]
Molecular Weight 1142.6 g/mol BroadPharm[1]
Purity ≥95%BroadPharm[1], Creative Biolabs
Storage Condition -20°CBroadPharm, Creative Biolabs
Appearance White to off-white solidInferred from similar compounds

Standard Operating Procedure for Disposal

The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is based on the general guidelines for non-hazardous chemical waste and information from related compounds.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Step 2: Waste Collection
  • Solid Waste: Collect unused or expired this compound solid in a clearly labeled, sealed container designated for chemical waste.

  • Solutions: If this compound is in a solvent, collect it in a labeled, sealed container for liquid chemical waste. Do not mix with incompatible waste streams.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing boats, and contaminated gloves, should be placed in a designated solid chemical waste container.

Step 3: Waste Storage
  • Store the sealed waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.

Step 4: Professional Disposal
  • Arrange for the disposal of the chemical waste through a licensed and certified hazardous waste disposal company.

  • Provide the disposal company with all available information about the waste, including the name of the chemical and any known properties.

  • Do not dispose of this compound down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Form ppe->assess solid Solid Waste (Unused/Expired Product) assess->solid Solid solution Solution (in Solvent) assess->solution Liquid contaminated Contaminated Materials (Gloves, Pipette Tips, etc.) assess->contaminated Contaminated Labware collect_solid Collect in Labeled, Sealed Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container solution->collect_liquid collect_contaminated Collect in Labeled, Sealed Solid Waste Container contaminated->collect_contaminated store Store in Designated Secondary Containment Area collect_solid->store collect_liquid->store collect_contaminated->store dispose Arrange for Pickup by Licensed Disposal Company store->dispose end End: Proper Disposal dispose->end

Caption: A workflow diagram outlining the key steps for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, contributing to a secure and compliant research environment.

References

Essential Safety and Operational Guide for Handling m-PEG8-DSPE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of m-PEG8-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-8]). The following procedural guidance is designed to ensure a secure laboratory environment and maintain the integrity of your research.

Immediate Safety and Hazard Information

Based on available safety data for closely related DSPE-PEG compounds, this compound is not classified as a hazardous substance.[1][2] However, adherence to standard laboratory safety practices is essential to minimize any potential risks. The toxicological properties of this compound have not been exhaustively investigated, and it is prudent to handle it as a potential irritant.

Potential Hazards:

  • Inhalation: May cause respiratory tract irritation.[3]

  • Skin Contact: May cause skin irritation.[3]

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

In the event of exposure, follow these first aid measures:

  • After Inhalation: Move the individual to fresh air. If breathing difficulties arise, seek medical attention.

  • After Skin Contact: Wash the affected area thoroughly with soap and water and remove contaminated clothing.

  • After Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention.

  • After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationRequired PPEAdditional Recommendations
Weighing and Solution Preparation Chemical safety goggles, Nitrile gloves, Lab coatWork in a well-ventilated area or a chemical fume hood.
Performing Reactions Chemical safety goggles, Nitrile gloves, Lab coatUse a chemical fume hood. For potential splash hazards, consider a face shield.
Purification (e.g., Chromatography) Chemical safety goggles, Nitrile gloves, Lab coatEnsure proper ventilation.
Handling Spills Chemical splash goggles, Nitrile gloves (double-gloving recommended), Chemical-resistant apron or coveralls, Respiratory protection (if significant dust or aerosol is generated)Refer to the spill response protocol.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines a general procedure for the use of this compound in the formation of lipid nanoparticles, a common application.

1. Preparation of this compound Solution:

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
  • Weigh the required amount of this compound in a chemical fume hood.
  • Dissolve the lipid in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture, to the desired concentration.

2. Lipid Film Hydration:

  • In a round-bottom flask, combine the this compound solution with other lipids required for the formulation.
  • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask's interior.
  • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
  • Hydrate the lipid film with an aqueous buffer by vortexing or sonicating, leading to the formation of multilamellar vesicles.

3. Vesicle Extrusion:

  • To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.

Waste Categorization:

  • Unused Product: Unused this compound should be disposed of as chemical waste.

  • Contaminated Materials: Items such as gloves, pipette tips, and empty containers that have come into direct contact with this compound should be considered contaminated waste.

  • Liquid Waste: Solutions containing this compound should be collected as hazardous chemical waste.

Disposal Procedure:

  • Segregation: Collect all waste containing this compound in a designated, clearly labeled, and sealed waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store the sealed waste container in a well-ventilated and designated hazardous waste storage area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed environmental waste management company, in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.

Visual Workflow for Handling this compound

Caption: A flowchart outlining the key steps and safety precautions for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.